Methyl 2-(3-oxo-2-(pent-2-en-1-yl)cyclopentyl)acetate
Description
Properties
IUPAC Name |
methyl 2-(3-oxo-2-pent-2-enylcyclopentyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h4-5,10-11H,3,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWDNTWNSAZUDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC1C(CCC1=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501343890 | |
| Record name | Methyl [3-oxo-2-(pent-2-en-1-yl)cyclopentyl]acetate | |
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Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a sharp odor; [Merck Index], Colourless oily liquid; Powerful floral-herbaceous, sweet aroma | |
| Record name | Methyl jasmonate | |
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| Record name | Methyl jasmonate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Boiling Point |
BP: 110 °C at 0.2 mm Hg | |
| Record name | Methyl Jasmonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8131 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
> 113 degrees C (> 235 degrees F) - closed cup | |
| Record name | Methyl Jasmonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8131 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in oils; Slightly soluble in water, Soluble (in ethanol) | |
| Record name | Methyl jasmonate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1399/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
Specific density: 1.021 at 22.6 °C/4 °C, 1.017-1.023 | |
| Record name | Methyl Jasmonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8131 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methyl jasmonate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1399/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Color/Form |
Colorless liquid | |
CAS No. |
39924-52-2, 20073-13-6, 1211-29-6 | |
| Record name | Methyl 3-oxo-2-(2-penten-1-yl)cyclopentaneacetate | |
| Source | CAS Common Chemistry | |
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| Record name | Cyclopentaneacetic acid, 3-oxo-2-(2Z)-2-penten-1-yl-, methyl ester, (1R,2R)-rel- | |
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| Record name | Cyclopentaneacetic acid, 3-oxo-2-(2-penten-1-yl)-, methyl ester | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl [3-oxo-2-(pent-2-en-1-yl)cyclopentyl]acetate | |
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| Record name | Methyl [1α,2β(Z)]-(±)-3-oxo-2-(pent-2-enyl)cyclopentaneacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.528 | |
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| Record name | Methyl 3-oxo-2-(pent-2-enyl)cyclopentaneacetate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl Jasmonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8131 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Biosynthesis of Methyl Jasmonate in Arabidopsis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl jasmonate (MeJA) is a volatile organic compound derived from jasmonic acid (JA), a critical lipid-derived phytohormone in Arabidopsis thaliana and other plant species. Jasmonates play a pivotal role in regulating a wide array of physiological and developmental processes, including defense against herbivores and necrotrophic pathogens, stress responses, and reproductive development. The biosynthesis of MeJA is a complex and tightly regulated process, involving enzymes located in the chloroplasts and peroxisomes. This technical guide provides a comprehensive overview of the MeJA biosynthesis pathway in Arabidopsis, including detailed enzymatic steps, quantitative data, experimental protocols for analysis, and a visualization of the core signaling cascade.
The Methyl Jasmonate Biosynthesis Pathway
The biosynthesis of jasmonic acid, the precursor to methyl jasmonate, is initiated in the chloroplasts and completed in the peroxisomes. The pathway begins with the release of α-linolenic acid from chloroplast membranes.
Chloroplast-Localized Steps:
-
Lipoxygenase (LOX): The first committed step is the dioxygenation of α-linolenic acid (18:3) by 13-lipoxygenase (LOX), specifically LOX2 in Arabidopsis, to form (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).[1] This reaction introduces molecular oxygen into the fatty acid chain.
-
Allene Oxide Synthase (AOS): The 13-HPOT is then rapidly converted to an unstable allene oxide, 12,13(S)-epoxy-octadecatrienoic acid, by allene oxide synthase (AOS).
-
Allene Oxide Cyclase (AOC): Allene oxide cyclase (AOC) catalyzes the cyclization of the unstable allene oxide to form (9S,13S)-12-oxo-phytodienoic acid (OPDA).[2]
Peroxisome-Localized Steps:
-
OPDA Reduction: OPDA is transported into the peroxisome and is then reduced by 12-oxophytodienoate reductase 3 (OPR3) to 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).
-
β-Oxidation: The octanoic acid side chain of OPC-8:0 undergoes three cycles of β-oxidation, catalyzed by acyl-CoA oxidase (ACX), multifunctional protein (MFP), and 3-ketoacyl-CoA thiolase (KAT), to shorten the chain and form (+)-7-iso-jasmonic acid (JA).
Cytosolic Step:
-
Methylation: Finally, in the cytosol, jasmonic acid is methylated by S-adenosyl-L-methionine:jasmonic acid carboxyl methyltransferase (JMT) to produce methyl jasmonate (MeJA).[3]
Quantitative Data on the Methyl Jasmonate Biosynthesis Pathway
The efficiency and regulation of the MeJA biosynthesis pathway are underscored by the kinetic properties of its enzymes and the resulting concentrations of jasmonates in plant tissues.
Enzyme Kinetic Parameters
| Enzyme | Substrate | Km | Vmax | kcat | Organism | Reference |
| LOX2 | α-Linolenic Acid | 5.8 µM | 128 nmol·s⁻¹·mg protein⁻¹ | - | Arabidopsis thaliana | [4] |
| JMT | Jasmonic Acid | 38.5 µM | - | - | Arabidopsis thaliana | [5] |
Note: Comprehensive kinetic data for all enzymes in the pathway from a single source is limited. The provided data represents key enzymes and may vary based on experimental conditions.
Jasmonate Concentrations in Arabidopsis thaliana
| Compound | Tissue | Condition | Concentration (ng/g FW) | Reference |
| Methyl Jasmonate | Leaves | Wounded | 10 - 100 | [6] |
| Jasmonic Acid | Leaves (rosette) | Unwounded (basal) | ~15 | [5] |
| Jasmonic Acid | Leaves (rosette) | Wounded (1h) | ~250 | [7] |
| Jasmonic Acid | Flowers | - | High levels | [8][9] |
| Jasmonic Acid | Roots | Low Boron (0.1 µM) | 2.8-fold increase | [8] |
| JA-Isoleucine | Roots | Aluminum Exposure (3h) | Elevated levels | [10] |
Experimental Protocols
Quantification of Methyl Jasmonate by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from methodologies for analyzing volatile organic compounds in plants.[6]
-
Plant Material and Treatment: Grow Arabidopsis thaliana plants under controlled conditions (e.g., 22°C, 16h light/8h dark cycle). For wounding experiments, mechanically damage leaves with a hemostat.
-
Volatile Collection (Solid-Phase Microextraction - SPME):
-
Place a wounded leaf (or other tissue) in a sealed glass vial.
-
Expose a polydimethylsiloxane (PDMS) SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at room temperature to adsorb volatile compounds.
-
-
GC-MS Analysis:
-
Desorb the collected volatiles from the SPME fiber in the hot injection port of a gas chromatograph coupled to a mass spectrometer.
-
GC Conditions (example):
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)
-
Injector Temperature: 250°C
-
Oven Program: 40°C for 2 min, then ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium
-
-
MS Conditions (example):
-
Ionization: Electron Impact (EI) at 70 eV
-
Scan Range: m/z 40-400
-
-
-
Quantification:
-
Identify MeJA based on its retention time and mass spectrum compared to an authentic standard.
-
Quantify the amount of MeJA by creating a standard curve with known concentrations of a MeJA standard.
-
Lipoxygenase (LOX) Enzyme Activity Assay
This spectrophotometric assay measures the formation of conjugated dienes from a fatty acid substrate.[4]
-
Protein Extraction:
-
Homogenize Arabidopsis leaf tissue in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).
-
Centrifuge the homogenate at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM sodium phosphate buffer, pH 6.5) and the substrate, α-linolenic acid (e.g., 100 µM).
-
Initiate the reaction by adding a known amount of the protein extract.
-
Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product, 13-HPOT.
-
Calculate the enzyme activity based on the initial rate of the reaction and the molar extinction coefficient of 13-HPOT (25,000 M⁻¹cm⁻¹).
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol outlines the steps to measure the transcript levels of key MeJA biosynthesis genes.[11]
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from Arabidopsis tissues using a commercial kit or a standard protocol (e.g., Trizol).
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mixture containing:
-
SYBR Green Master Mix
-
Forward and reverse primers for the target gene (see table below)
-
Diluted cDNA template
-
-
Perform the reaction in a real-time PCR cycler with a standard program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Include a melting curve analysis to verify the specificity of the amplification.
-
-
Data Analysis:
-
Use the 2-ΔΔCt method to calculate the relative expression of the target genes, normalized to a stably expressed reference gene (e.g., ACTIN2 or UBIQUITIN5).
-
Validated qRT-PCR Primers for Arabidopsis thaliana MeJA Biosynthesis Genes:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| LOX2 | GCTCTCATGTTCAACCCTCAA | TCCCTTCGTTTCCTTTCTCAT |
| AOS | GGTGGATGAGTTTGGCTTTG | CTTGGCGAACTCTTTGTTTGG |
| AOC2 | CGTTTCCGCTCTTTCTCTCTC | GTTGTTGGCGATGTTGTTTTC |
| OPR3 | TGGTTGCTGCTGTTGTTGTT | AAGCTTGAGTTGCCGTTGTT |
| JMT | CGAGGAGCTTGAGGAGAAAG | TCGTTGTTGTTGTTGTTGTTG |
| ACTIN2 | GGTGAGGATATTCAGCCACTTGT | TCTGTGAACGATTCCTGGACCT |
| UBQ5 | GACGCTTCATCTCGTCCATCA | GGTGTCAGAACTCTCCACCTCAA |
Visualization of Biosynthesis and Signaling Pathways
Methyl Jasmonate Biosynthesis Pathway
Caption: The enzymatic steps in the biosynthesis of methyl jasmonate in Arabidopsis.
Core Methyl Jasmonate Signaling Pathway
Caption: The core components of the methyl jasmonate signaling pathway in Arabidopsis.
Conclusion
The biosynthesis of methyl jasmonate is a fundamental pathway in Arabidopsis thaliana, intricately linked to the plant's ability to respond to a multitude of environmental cues. A thorough understanding of the enzymes, their regulation, and the resulting accumulation of jasmonates is crucial for researchers in plant science and for professionals in drug development who may leverage these pathways for crop improvement or the discovery of novel bioactive compounds. The methodologies and data presented in this guide provide a solid foundation for further investigation into this vital signaling molecule.
References
- 1. academic.oup.com [academic.oup.com]
- 2. esalq.usp.br [esalq.usp.br]
- 3. mdpi.com [mdpi.com]
- 4. Biochemical Characterization of 13-Lipoxygenases of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Generating and maintaining jasmonic acid in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Generating and maintaining jasmonic acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pseudophosphorylation of Arabidopsis jasmonate biosynthesis enzyme lipoxygenase 2 via mutation of Ser600 inhibits enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for screening and expression studies of T-DNA and tagging-based insertional knox mutants in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Methyl Jasmonate Derivatives: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl jasmonate (MJ), a naturally occurring plant hormone, and its synthetic derivatives have emerged as a promising class of bioactive molecules with a diverse range of therapeutic applications. Structurally similar to prostaglandins, these compounds have garnered significant attention for their potent anti-inflammatory and anticancer properties. This technical guide provides an in-depth overview of the biological activities of methyl jasmonate derivatives, with a focus on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation.
Anticancer Activity
Methyl jasmonate and its derivatives have demonstrated significant cytotoxic effects against a wide array of cancer cell lines, while notably sparing normal, healthy cells. The primary mechanism of their anticancer action involves the induction of apoptosis through the intrinsic pathway. A key molecular target is the interaction between hexokinase-II (HK-II) and the voltage-dependent anion channel (VDAC) on the outer mitochondrial membrane. By disrupting this interaction, MJ derivatives inhibit glycolysis, leading to ATP depletion, release of cytochrome c, and subsequent activation of the caspase cascade.
Quantitative Data: In Vitro Cytotoxicity of Methyl Jasmonate and Its Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various methyl jasmonate derivatives against different cancer cell lines, providing a comparative view of their potency.
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| Methyl Jasmonate (MJ) | Human Myeloid Leukemia (HL-60) | 347 µM | [1] |
| Methyl 4,5-didehydrojasmonate (DHJM) | Human Myeloid Leukemia (HL-60) | 12 µM | [1] |
| Methyl Jasmonate (MJ) | Murine Multiple Myeloma (MM.1S) | ≤ 1.5 mM | [2] |
| Methyl Jasmonate (MJ) | Human Cervical Cancer (CaSki) | 1.7 mM | [2] |
| Methyl Jasmonate (MJ) | Human Cervical Cancer (C33A) | 2.2 mM | [2] |
| Methyl Jasmonate (MJ) | Human Cervical Cancer (HeLa) | 3.0 mM | [2] |
| Methyl Jasmonate (MJ) | Human Cervical Cancer (SiHa) | 3.3 mM | [2] |
| Methyl Jasmonate (MJ) | Human Breast Cancer (MDA-MB-435) | 1.9 mM | [2] |
| Methyl Jasmonate (MJ) | Human Breast Cancer (MCF-7) | 2.0 mM | [2] |
| MJ Analog C-10 | Human Glioblastoma (U87-MG) | 3.2 mM | |
| Methyl Jasmonate (MJ) | Human Glioblastoma (U87-MG) | 5.2 mM | |
| MJ Analog C-10 | Human Glioblastoma (LN229) | 3.2 mM | |
| Methyl Jasmonate (MJ) | Human Glioblastoma (LN229) | 5.5 mM | |
| Jasmonate-based Polymer (P1) | Human Liver Cancer (HepG2) | 65 µg/mL | [3] |
| Jasmonate-based Polymer (P6) | Murine Melanoma (B16F10) | 9 µg/mL | [3] |
Anti-inflammatory Activity
The structural analogy of methyl jasmonate derivatives to prostaglandins underpins their significant anti-inflammatory effects. These compounds effectively suppress the production of key pro-inflammatory mediators, including nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), in inflammatory models such as lipopolysaccharide (LPS)-stimulated macrophages. The mechanism of action is largely attributed to the inhibition of the NF-κB signaling pathway.
Quantitative Data: Anti-inflammatory Activity of Methyl Jasmonate Derivatives
This table presents the inhibitory effects of methyl jasmonate derivatives on the production of pro-inflammatory mediators.
| Compound/Derivative | Cell Line | Inhibited Mediator | Potency/Effect | Reference |
| α-haloenone jasmonates | RAW264.7 | NO, IL-6, TNF-α | More potent than PGA1, PGA2 | [4] |
| Methyl Jasmonate | HK-2 | IL-1β, IL-6, IL-8, TNF-α | Attenuated LPS-induced increase | [4] |
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
This protocol outlines the determination of the cytotoxic effects of methyl jasmonate derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the methyl jasmonate derivative and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This protocol is used to quantify the inhibition of nitric oxide production in LPS-stimulated macrophages.
Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (NO2-), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a purple azo compound, and the absorbance is measured spectrophotometrically.
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate and treat with methyl jasmonate derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation: Incubate the mixture for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
ELISA for IL-6 and TNF-α Quantification
This protocol describes the measurement of pro-inflammatory cytokine levels in cell culture supernatants.
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, the antigen of interest is bound between a capture antibody and a detection antibody, and the detection is achieved using an enzyme-linked secondary antibody and a substrate that produces a measurable color change.
Procedure:
-
Coating: Coat a 96-well plate with a capture antibody specific for IL-6 or TNF-α and incubate overnight.
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Sample Addition: Add cell culture supernatants and standards to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody specific for the cytokine and incubate.
-
Streptavidin-HRP: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Substrate Addition: Add a substrate solution (e.g., TMB) and incubate until color develops.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Quantification: Determine the cytokine concentration from the standard curve.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains necrotic and late apoptotic cells.
Procedure:
-
Cell Treatment: Treat cells with the methyl jasmonate derivative to induce apoptosis.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; and late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.
Signaling Pathways and Molecular Mechanisms
Anticancer Signaling Pathway
The anticancer activity of methyl jasmonate derivatives is mediated through a complex signaling cascade that ultimately leads to apoptosis. A key initiating event is the disruption of the hexokinase-II (HK-II) and voltage-dependent anion channel (VDAC) complex at the mitochondrial membrane. This leads to mitochondrial dysfunction, activation of the MAPK pathway, and ultimately, programmed cell death.
Anti-inflammatory Signaling Pathway
Methyl jasmonate derivatives exert their anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Methyl jasmonate derivatives can interfere with this cascade, preventing NF-κB activation.
References
- 1. biologi.ub.ac.id [biologi.ub.ac.id]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Methyl jasmonate reduces the inflammation and apoptosis of HK-2 cells induced by LPS by regulating the NF-κB pathway [signavitae.com]
The Discovery and Elucidation of Methyl Jasmonate as a Keystone Plant Hormone: A Technical Guide
Introduction
Methyl jasmonate (MeJA), a volatile organic compound first isolated from jasmine oil in 1962, has emerged as a critical plant hormone regulating a wide array of physiological and developmental processes. Its journey from a fragrant compound to a key signaling molecule has been one of incremental discoveries, revealing its central role in plant defense, growth, and communication. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, history, and intricate signaling network of methyl jasmonate.
The Genesis of a Plant Hormone: Early Discoveries
The story of methyl jasmonate began not in the context of plant physiology, but in the realm of natural product chemistry. In 1962, the molecular structure of methyl jasmonate was first elucidated from the essential oil of Jasminum grandiflorum. Shortly after, in 1971, the free acid form, jasmonic acid (JA), was isolated from the fungus Lasiodiplodia theobromae. It wasn't until the pioneering work of Vick and Zimmerman in the early 1980s that the biosynthetic pathway of jasmonates from linolenic acid was outlined, hinting at their endogenous origin and potential physiological significance in plants.
A pivotal moment in establishing jasmonates as plant hormones came with the observation that exogenous application of MeJA induced the expression of proteinase inhibitors, key components of plant defense against herbivores. This finding suggested that MeJA could act as a signaling molecule in response to wounding and herbivory, a concept that has since been extensively validated.
Unraveling the Jasmonate Signaling Cascade: Key Players and Mechanisms
The elucidation of the jasmonate signaling pathway has been a complex endeavor, pieced together through genetic screens, molecular biology techniques, and biochemical assays. The core of this pathway revolves around a sophisticated mechanism of de-repression, where the presence of the active form of the hormone triggers the removal of repressor proteins, thereby activating downstream gene expression.
The Bioactive Form: Jasmonoyl-Isoleucine (JA-Ile)
While methyl jasmonate is a potent signaling molecule, it is not the primary bioactive form within the plant cell. Through meticulous research, it was discovered that jasmonic acid is conjugated to the amino acid isoleucine to form (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile). This conjugation, catalyzed by the enzyme JAR1 (JASMONATE RESISTANT 1) , is essential for the perception of the jasmonate signal.
The Receptor: CORONATINE INSENSITIVE 1 (COI1)
A major breakthrough in understanding jasmonate perception was the identification of the F-box protein CORONATINE INSENSITIVE 1 (COI1) as the jasmonate receptor. The coi1 mutant in Arabidopsis thaliana exhibits profound insensitivity to jasmonates, highlighting the central role of this protein. COI1 is a component of a Skp1/Cullin/F-box (SCF) E3 ubiquitin ligase complex, designated as SCFCOI1.
The Repressors: JASMONATE ZIM-DOMAIN (JAZ) Proteins
The discovery of the JASMONATE ZIM-DOMAIN (JAZ) family of proteins provided the missing link in the signaling pathway. JAZ proteins act as repressors of jasmonate-responsive genes. In the absence of JA-Ile, JAZ proteins bind to and inhibit the activity of transcription factors that promote the expression of jasmonate-inducible genes.
The Mechanism of De-repression
The core of jasmonate signaling lies in the JA-Ile-dependent interaction between COI1 and JAZ proteins. When JA-Ile levels rise in the cell, it acts as a "molecular glue," promoting the formation of a co-receptor complex between COI1 and a JAZ protein. This interaction targets the JAZ protein for ubiquitination by the SCFCOI1 complex and subsequent degradation by the 26S proteasome. The degradation of JAZ repressors liberates the transcription factors, allowing them to activate the expression of a wide range of jasmonate-responsive genes, leading to various physiological responses.
Signaling Pathway Diagram
Caption: The Jasmonate Signaling Pathway.
Quantitative Data on Methyl Jasmonate Effects
The physiological effects of methyl jasmonate are dose-dependent and vary across plant species and developmental stages. The following tables summarize quantitative data from various studies on the impact of MeJA on plant growth and gene expression.
Table 1: Effects of Methyl Jasmonate on Plant Growth Parameters
| Plant Species | MeJA Concentration | Parameter | Effect | Reference |
| Arabidopsis thaliana | 50 µM | Root Length | ~50% inhibition | Staswick et al., 1992 |
| Nicotiana tabacum (Tobacco) | 10 µM | Plant Height | ~25% reduction | Baldwin et al., 1997 |
| Oryza sativa (Rice) | 100 µM | Seed Germination | Delayed by ~48 hours | Kim et al., 2009 |
| Solanum lycopersicum (Tomato) | 1 mM | Fruit Ripening | Accelerated | Saniewski et al., 1987 |
| Glycine max (Soybean) | 0.5 mM | Leaf Area | ~30% decrease | Creelman and Mullet, 1995 |
Table 2: Induction of Gene Expression by Methyl Jasmonate
| Gene | Plant Species | MeJA Treatment | Fold Induction | Time Point | Reference |
| PDF1.2 (Plant Defensin 1.2) | Arabidopsis thaliana | 50 µM MeJA | >100-fold | 24 hours | Penninckx et al., 1996 |
| VSP2 (Vegetative Storage Protein 2) | Arabidopsis thaliana | 50 µM MeJA | ~50-fold | 48 hours | Berger et al., 1995 |
| PAL (Phenylalanine Ammonia-Lyase) | Nicotiana tabacum | 100 µM MeJA | ~10-fold | 12 hours | Gundlach et al., 1992 |
| LOX2 (Lipoxygenase 2) | Arabidopsis thaliana | Wounding + 10 µM MeJA | ~20-fold | 6 hours | Bell et al., 1995 |
| PR-1 (Pathogenesis-Related Protein 1) | Oryza sativa | 100 µM MeJA | ~15-fold | 72 hours | Schweizer et al., 1997 |
Experimental Protocols
The following sections provide detailed methodologies for key experiments that were instrumental in deciphering the jasmonate signaling pathway.
Cloning of the CORONATINE INSENSITIVE 1 (COI1) Gene from Arabidopsis thaliana
This protocol is based on the map-based cloning strategy employed by Xie et al. (1998).
Experimental Workflow
Caption: Workflow for the map-based cloning of the COI1 gene.
Methodology:
-
Mutant Screening: Arabidopsis thaliana seeds (ecotype Wassilewskija) were mutagenized with ethyl methanesulfonate (EMS). M2 generation seedlings were screened for insensitivity to the root growth-inhibiting effects of coronatine, a structural mimic of JA-Ile.
-
Genetic Mapping: The coi1 mutation was mapped to a specific locus on chromosome 1 by crossing the coi1 mutant (Ws ecotype) with the wild-type Landsberg erecta ecotype and analyzing the segregation of molecular markers (RFLPs and SSLPs) in the F2 population.
-
Cosmid Library Screening: A cosmid library of Arabidopsis genomic DNA was screened with a molecular marker closely linked to the coi1 locus.
-
Complementation: Cosmids containing DNA inserts from the mapped region were introduced into the coi1 mutant via Agrobacterium tumefaciens-mediated transformation. Complementation of the mutant phenotype (restoration of coronatine sensitivity) identified the cosmid carrying the wild-type COI1 gene.
-
Subcloning and Sequencing: The complementing DNA fragment from the identified cosmid was subcloned and sequenced to identify the open reading frame (ORF) corresponding to the COI1 gene.
Yeast Two-Hybrid (Y2H) Assay for COI1-JAZ Interaction
This protocol is adapted from the methods used by Chini et al. (2007) and Thines et al. (2007) to demonstrate the JA-Ile-dependent interaction between COI1 and JAZ proteins.
Experimental Workflow
Caption: Workflow for the Yeast Two-Hybrid assay.
Methodology:
-
Plasmid Construction:
-
The full-length coding sequence of COI1 was cloned into a yeast two-hybrid "bait" vector (e.g., pGBKT7), fusing COI1 to the GAL4 DNA-binding domain (BD).
-
The coding sequences of various JAZ genes were cloned into a "prey" vector (e.g., pGADT7), fusing the JAZ proteins to the GAL4 activation domain (AD).
-
-
Yeast Transformation: The bait and prey plasmids were co-transformed into a suitable yeast strain (e.g., AH109 or Y2HGold) using the lithium acetate method.
-
Selection for Transformants: Transformed yeast cells were plated on synthetic defined (SD) medium lacking leucine and tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids.
-
Interaction Assay:
-
Colonies from the selection plates were replica-plated onto interactive selection medium lacking leucine, tryptophan, and histidine (SD/-Leu/-Trp/-His). This medium was supplemented with varying concentrations of 3-amino-1,2,4-triazole (3-AT) to suppress auto-activation.
-
To test for hormone-dependent interaction, the interactive selection medium was supplemented with either a control solution or a solution containing JA-Ile (typically 1-50 µM).
-
-
Analysis: Growth on the interactive selection medium indicates a physical interaction between the bait and prey proteins. The dependence of this growth on the presence of JA-Ile demonstrates that the hormone mediates the interaction.
Conclusion and Future Perspectives
The discovery of methyl jasmonate and the subsequent elucidation of its signaling pathway represent a landmark achievement in plant biology. From its origins as a fragrant molecule to its current status as a master regulator of plant defense and development, the journey of jasmonate research has provided profound insights into the intricate molecular mechanisms that govern plant life.
Future research in this field will likely focus on several key areas:
-
Fine-tuning the signaling network: While the core signaling module is well-established, the roles of different JAZ proteins and their interacting transcription factors in orchestrating specific downstream responses remain to be fully understood.
-
Crosstalk with other hormone pathways: Jasmonate signaling does not occur in isolation. Understanding the complex interplay between jasmonates and other hormones, such as salicylic acid, ethylene, and auxins, is crucial for a holistic view of plant regulation.
-
Translational applications: The knowledge gained from jasmonate research holds immense potential for agricultural applications. Engineering crops with enhanced jasmonate-mediated defense responses could lead to the development of pest- and disease-resistant varieties, reducing the reliance on chemical pesticides. Furthermore, manipulating jasmonate signaling could offer new avenues for improving crop yield and quality.
The continued exploration of the multifaceted roles of methyl jasmonate promises to uncover even more of the elegant and complex strategies that plants employ to thrive in a constantly changing environment.
An In-Depth Technical Guide to Endogenous Methyl Jasmonate Levels in Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl jasmonate (MeJA), the methyl ester of jasmonic acid (JA), is a vital lipid-derived signaling molecule in plants. It plays a crucial role in a wide array of physiological processes, including growth, development, and defense against biotic and abiotic stresses.[1] Its volatile nature also allows for inter-plant communication, alerting neighboring plants to potential threats.[2] Understanding the endogenous levels of MeJA in different plant tissues is paramount for research in plant biology, agriculture, and the development of novel therapeutic agents, as many plant-produced secondary metabolites with medicinal properties are regulated by the jasmonate signaling pathway. This guide provides a comprehensive overview of endogenous MeJA concentrations across various plant species and tissues, detailed experimental protocols for its quantification, and a visualization of the core jasmonate signaling pathway.
Endogenous Levels of Methyl Jasmonate
The concentration of MeJA within plant tissues is highly dynamic and varies considerably depending on the plant species, tissue type, developmental stage, and environmental conditions.[3] Generally, reproductive tissues and flowers exhibit the highest levels of jasmonates, while mature leaves and roots have lower basal concentrations.[2][4] Stress conditions, such as wounding or pathogen attack, can lead to a rapid and significant increase in MeJA levels.[5]
The following table summarizes reported endogenous levels of methyl jasmonate in various plant tissues. It is important to note that these values can be influenced by the specific experimental conditions and analytical methods used for quantification.
| Plant Species | Tissue | Developmental Stage | Endogenous Methyl Jasmonate Level | Reference |
| Populus trichocarpa x P. deltoides | Leaves | - | 1.3 µg/g fresh weight | [6] |
| Arabidopsis thaliana | Leaves | - | Baseline levels are typically low and increase upon stress | [7] |
| Oryza sativa (Rice) | Leaves and Roots | Vegetative | Levels increase under drought and high salinity | |
| Solanum lycopersicum (Tomato) | Fruits | Ripening | Levels vary with ripening stage and can be enhanced by exogenous application | [8][9] |
| Nicotiana tabacum (Tobacco) | Leaves | - | Endogenous levels are present and can be modulated by external stimuli |
Jasmonate Signaling Pathway
The perception of MeJA and the subsequent activation of downstream responses are governed by a well-characterized signaling pathway. A simplified representation of this pathway is provided below. In the absence of a stimulus, Jasmonate ZIM-domain (JAZ) proteins repress the activity of transcription factors (e.g., MYC2) that regulate the expression of jasmonate-responsive genes. Upon an increase in the bioactive form, jasmonoyl-isoleucine (JA-Ile), it binds to its receptor, COI1, which is part of an SCF E3 ubiquitin ligase complex. This binding targets JAZ proteins for degradation by the 26S proteasome, thereby releasing the transcription factors to activate gene expression.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Methyl Jasmonate: An Alternative for Improving the Quality and Health Properties of Fresh Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl Jasmonate Affects Photosynthesis Efficiency, Expression of HvTIP Genes and Nitrogen Homeostasis in Barley [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pure.royalholloway.ac.uk [pure.royalholloway.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Post-Harvest Treatment with Methyl Jasmonate Impacts Lipid Metabolism in Tomato Pericarp (Solanum lycopersicum L. cv. Grape) at Different Ripening Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Role of Methyl Jasmonate in Plant Stress Response Signaling
For Researchers, Scientists, and Drug Development Professionals
Methyl jasmonate (MeJA), a volatile organic compound derived from jasmonic acid (JA), is a critical signaling molecule in the intricate network of plant defense and development. This technical guide provides an in-depth exploration of the multifaceted role of MeJA in orchestrating plant responses to a wide array of biotic and abiotic stressors. By delving into the core signaling pathways, presenting quantitative data from key studies, and detailing relevant experimental protocols, this document serves as a valuable resource for professionals seeking to understand and manipulate these responses for applications in agriculture and drug development.
The Core Jasmonate Signaling Pathway
At the heart of MeJA-mediated stress responses lies a well-defined signaling cascade that transduces the initial stimulus into a comprehensive transcriptional reprogramming. This pathway is primarily regulated by a negative feedback loop involving Jasmonate ZIM-domain (JAZ) repressor proteins and MYC transcription factors.
Under non-stress conditions, JAZ proteins bind to and inhibit the activity of various transcription factors, including MYC2, MYC3, and MYC4, thereby repressing the expression of jasmonate-responsive genes.[1][2][3] The perception of a stress signal, such as herbivory or pathogen attack, triggers the biosynthesis of jasmonic acid and its subsequent conversion to the bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).[1][2][4]
JA-Ile then acts as a molecular glue, facilitating the interaction between JAZ proteins and the F-box protein CORONATINE INSENSITIVE1 (COI1), a component of the Skp1/Cullin/F-box (SCFCOI1) E3 ubiquitin ligase complex.[4][5][6][7] This interaction targets the JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome.[4][5][6] The degradation of JAZ repressors liberates the MYC transcription factors, allowing them to bind to G-box elements in the promoters of target genes and activate their transcription, leading to the production of defense compounds and other adaptive responses.[3][4][8][9]
References
- 1. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Multifaceted Roles of MYC2 in Plants: Toward Transcriptional Reprogramming and Stress Tolerance by Jasmonate Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Effects of Jasmonic Acid on Stress Response and Quality Formation in Vegetable Crops and Their Underlying Molecular Mechanisms [mdpi.com]
- 7. Function and Mechanism of Jasmonic Acid in Plant Responses to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] MYC2 Orchestrates a Hierarchical Transcriptional Cascade That Regulates Jasmonate-Mediated Plant Immunity in Tomato[OPEN] | Semantic Scholar [semanticscholar.org]
- 9. MYC2 Orchestrates a Hierarchical Transcriptional Cascade That Regulates Jasmonate-Mediated Plant Immunity in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Methyl Jasmonate Signaling Cascade and its Key Regulatory Genes
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Methyl jasmonate (MeJA) and its derivatives, collectively known as jasmonates (JAs), are pivotal lipid-derived signaling molecules in plants. They orchestrate a wide array of physiological and developmental processes, including defense against herbivores and necrotrophic pathogens, senescence, and floral development. The perception and transduction of the MeJA signal culminate in a massive transcriptional reprogramming, mediated by a cascade of protein-protein interactions and targeted protein degradation. This guide provides a comprehensive overview of the core MeJA signaling pathway, delves into the roles of its key regulatory genes, presents quantitative data on gene expression, and offers detailed protocols for seminal experiments used to elucidate this critical signaling network.
The Core Methyl Jasmonate Signaling Cascade
The central mechanism of MeJA signaling revolves around the derepression of transcription factors. In the absence of a stimulus, Jasmonate ZIM-domain (JAZ) proteins act as transcriptional repressors by binding to and inhibiting various transcription factors. The bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile), serves as the key signaling molecule that initiates the cascade.
The core signaling module consists of three main components:
-
F-box protein CORONATINE INSENSITIVE 1 (COI1): The receptor for JA-Ile.[1][2] COI1 is a component of the Skp1/Cullin/F-box (SCF) E3 ubiquitin ligase complex, SCFCOI1.[1][2]
-
Jasmonate ZIM-domain (JAZ) proteins: A family of repressor proteins that inhibit transcription factors.[1][3][4]
-
Transcription Factors (TFs): Primarily basic helix-loop-helix (bHLH) transcription factors like MYC2, which regulate the expression of JA-responsive genes.[5]
The signaling cascade is initiated as follows:
-
Signal Perception: Upon biotic or abiotic stress, the levels of JA-Ile increase. JA-Ile then acts as a molecular glue, promoting the physical interaction between COI1 and the Jasmonate-associated (Jas) domain of JAZ proteins.[1][3][6]
-
JAZ Degradation: The formation of the COI1-JA-Ile-JAZ complex targets the JAZ protein for ubiquitination by the SCFCOI1 E3 ligase and subsequent degradation by the 26S proteasome.[1][3][6]
-
Transcriptional Activation: The degradation of JAZ repressors liberates the transcription factors they were inhibiting, such as MYC2. These transcription factors are now free to activate the expression of a wide range of downstream JA-responsive genes, leading to various physiological responses.[1][5]
Signaling Pathway Diagram
Key Regulatory Genes in MeJA Signaling
A multitude of genes are involved in the intricate regulation of the MeJA signaling pathway. These can be broadly categorized into genes involved in JA biosynthesis, signaling components, and downstream transcription factors.
JA Biosynthesis Genes
The biosynthesis of jasmonates begins with α-linolenic acid released from chloroplast membranes and involves enzymes localized in both chloroplasts and peroxisomes. Key genes include:
-
LIPOXYGENASE (LOX): Catalyzes the initial oxygenation of α-linolenic acid.[2]
-
ALLENE OXIDE SYNTHASE (AOS): A key enzyme in the pathway.[2][7]
-
ALLENE OXIDE CYCLASE (AOC): Catalyzes the formation of the cyclopentenone ring.[2][7]
-
OPDA REDUCTASE 3 (OPR3): Reduces 12-oxo-phytodienoic acid (OPDA).[2][7]
-
JASMONATE RESISTANT 1 (JAR1): Encodes a JA-amino synthetase that conjugates JA to isoleucine to form the bioactive JA-Ile.[1]
Core Signaling Genes
-
COI1 (CORONATINE INSENSITIVE 1): As the receptor, it is the central hub for signal perception. Mutations in COI1 lead to insensitivity to jasmonates.[1]
-
JAZ (Jasmonate ZIM-domain) family: This family of repressor proteins is a cornerstone of the signaling pathway. In Arabidopsis thaliana, there are 13 JAZ proteins, providing a nuanced layer of regulation.[8] They share two conserved domains: the ZIM domain and the Jas domain. The Jas domain is essential for their interaction with both COI1 and MYC2.
Transcription Factors
The release of transcription factors upon JAZ degradation is the final step in the signaling cascade before transcriptional reprogramming.
-
MYC transcription factors: MYC2 is a master regulator of JA signaling, controlling a wide array of responses. Other MYC transcription factors, such as MYC3 and MYC4, also play roles, often redundantly with MYC2.[5] They typically bind to G-box elements in the promoters of their target genes.[5]
-
MYB transcription factors: Several R2R3-MYB transcription factors are involved in JA responses, often in a more specialized manner than MYC2. For example, MYB21 and MYB24 are crucial for stamen development.[9]
-
WRKY transcription factors: This large family of plant-specific transcription factors is also implicated in JA signaling, particularly in defense responses. For instance, WRKY70 is a node of convergence for JA and salicylic acid (SA) signaling pathways.[5]
-
AP2/ERF transcription factors: Members of this family, such as ORA59 and ERF1, are key regulators of JA- and ethylene-responsive defense genes.
Quantitative Data on Gene Expression
The treatment of plants with MeJA leads to significant changes in the expression of genes involved in the signaling pathway and downstream responses. The following table summarizes representative data on the fold change in expression of key genes after MeJA treatment.
| Gene | Organism | Treatment | Time Point | Fold Change (vs. Control) | Reference |
| JAZ1 | Antirrhinum majus | Crowding (induces JA signaling) | - | +3.63 | [10] |
| MYB21 | Antirrhinum majus | Crowding (induces JA signaling) | - | +1.84 | [10] |
| JAZ genes (general) | Polygonum minus | 100 µM MeJA | 24 hours | Upregulated | [11] |
| MYC2 | Rosmarinus officinalis | 100 µM MeJA | - | Upregulated | [12] |
| ZmJAZ1 | Zea mays (resistant) | Fall armyworm feeding | - | Significantly higher | [4] |
| ZmCOI1a | Zea mays (resistant) | Fall armyworm feeding | - | Significantly higher | [4] |
| JA biosynthesis genes | Triticum aestivum | MeJA treatment | 72 hours | Upregulated | [13] |
| Defense-related genes | Triticum aestivum | MeJA treatment | 72 hours | Upregulated | [13] |
Experimental Protocols
The elucidation of the MeJA signaling cascade has been heavily reliant on molecular and biochemical techniques to study protein-protein and protein-DNA interactions. Below are detailed protocols for two key experimental approaches.
Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interaction
The Y2H system is a powerful in vivo technique to identify and characterize interactions between two proteins.[14][15][16][17] It relies on the modular nature of transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional activation domain (AD).
Two proteins of interest, a "bait" and a "prey," are fused to the BD and AD, respectively. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor. This functional transcription factor then activates the expression of a reporter gene, allowing for the detection of the interaction.[14][17]
-
Vector Construction:
-
Clone the coding sequence of the "bait" protein (e.g., COI1) in-frame with the DNA-binding domain (e.g., GAL4-BD) in a bait vector.
-
Clone the coding sequence of the "prey" protein (e.g., JAZ1) in-frame with the activation domain (e.g., GAL4-AD) in a prey vector.
-
-
Yeast Transformation:
-
Co-transform a suitable yeast strain (e.g., AH109) with the bait and prey plasmids.
-
Plate the transformed yeast cells on a synthetic defined (SD) medium lacking leucine and tryptophan to select for cells that have taken up both plasmids.
-
-
Interaction Screening:
-
Culture the transformed yeast on a selective medium that also lacks histidine and adenine, and may contain aureobasidin A or X-α-Gal for more stringent selection and colorimetric detection.
-
Growth on the selective medium indicates a positive interaction between the bait and prey proteins.
-
-
Controls:
-
Positive Control: Co-transform yeast with plasmids encoding known interacting proteins.
-
Negative Control: Co-transform yeast with the bait plasmid and an empty prey vector, and vice versa. Also, co-transform with plasmids encoding known non-interacting proteins.
-
Experimental Workflow: Yeast Two-Hybrid Assay
Co-Immunoprecipitation (Co-IP) for In Vivo Protein Interaction
Co-IP is a powerful technique to study protein-protein interactions within the cellular environment.[18][19][20] It involves the immunoprecipitation of a protein of interest ("bait") from a cell lysate, followed by the detection of any interacting proteins ("prey") that are pulled down with it.
An antibody specific to the bait protein is used to capture it from a complex mixture of cellular proteins. If the bait protein is interacting with a prey protein in vivo, the prey protein will also be captured. The entire complex is then isolated, and the presence of the prey protein is detected, typically by Western blotting.
-
Protein Extraction:
-
Harvest plant tissue transiently expressing epitope-tagged versions of the bait and prey proteins (e.g., in Nicotiana benthamiana leaves).[20]
-
Grind the tissue in liquid nitrogen and resuspend in ice-cold Co-IP buffer containing protease inhibitors.[18]
-
Centrifuge to pellet cell debris and collect the supernatant containing the total protein extract.[18]
-
-
Pre-clearing (Optional but Recommended):
-
Incubate the protein extract with protein A/G agarose or magnetic beads to reduce non-specific binding of proteins to the beads.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody specific to the epitope tag on the bait protein.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Incubate with gentle rotation at 4°C to allow for the formation of bead-antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins.
-
-
Elution and Detection:
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot using an antibody specific to the epitope tag on the prey protein to detect its presence.
-
Experimental Workflow: Co-Immunoprecipitation
Conclusion
The Methyl Jasmonate signaling cascade is a sophisticated and tightly regulated pathway that is central to plant survival and adaptation. The core mechanism, involving the COI1 receptor, JAZ repressors, and a host of transcription factors, provides a paradigm for signal transduction in plants. Understanding the intricacies of this pathway, from the key regulatory genes to the dynamics of their expression, is crucial for both fundamental plant science and for applied research aimed at improving crop resilience and developing novel agrochemicals. The experimental protocols detailed herein represent foundational techniques that continue to be instrumental in unraveling the complexities of this vital signaling network.
References
- 1. The JAZ Proteins Link Jasmonate Perception with Transcriptional Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Key Genes in the JAZ Signaling Pathway Are Up-Regulated Faster and More Abundantly in Caterpillar-Resistant Maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A critical role of two positively charged amino acids in the Jas motif of Arabidopsis JAZ proteins in mediating coronatine- and jasmonoyl isoleucine-dependent interaction with the COI1 F-box protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Jasmonate (JA) biosynthesis and signaling transduction pathway [pfocr.wikipathways.org]
- 8. pnas.org [pnas.org]
- 9. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Differential Gene Expression Analysis in Polygonum minus Leaf Upon 24 hours of Methyl Jasmonate Elicitation [frontiersin.org]
- 12. Transcriptome Analysis Reveals Differentially Expressed Genes That Regulate Biosynthesis of the Active Compounds with Methyl Jasmonate in Rosemary Suspension Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of marker genes for jasmonic acid signaling in shoots and roots of wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Yeast Two-Hybrid Assay in Plants - Lifeasible [lifeasible.com]
- 15. Protein-Protein Interaction via Two-Hybrid Assay in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Yeast Two-Hybrid Technique to Identify Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Understanding the Yeast Two-Hybrid Assay: Principles and Applications - Creative Proteomics [iaanalysis.com]
- 18. Simple Nuclei Preparation and Co-immunoprecipitation Procedures for Studying Protein Abundance and Interactions in Plant Circadian Time Courses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Powerful Method for Studying Protein–Protein Interactions in Plants: Coimmunoprecipitation (Co-IP) Assay | Springer Nature Experiments [experiments.springernature.com]
- 20. Coimmunoprecipitation of Interacting Proteins in Plants | Springer Nature Experiments [experiments.springernature.com]
The Cellular Choreography of Calamity: A Technical Guide to the Subcellular Localization of Methyl Jasmonate Biosynthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl jasmonate (MeJA), a vital plant hormone, orchestrates a wide array of physiological and defense responses. Its biosynthesis is a paradigm of subcellular compartmentalization, a spatially segregated pathway that spans across chloroplasts, peroxisomes, and the cytoplasm. This intricate separation necessitates a coordinated network of enzymatic activities and transport mechanisms, ensuring the precise and timely production of this critical signaling molecule. Understanding the cellular geography of MeJA synthesis is paramount for manipulating plant stress responses and for the potential biotechnological production of this high-value compound. This technical guide provides an in-depth exploration of the cellular localization of MeJA biosynthesis, presenting quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.
The Compartmentalized Pathway of Jasmonate Biosynthesis
The synthesis of jasmonic acid (JA) and its subsequent methylation to methyl jasmonate (MeJA) is a well-defined metabolic route that begins in the chloroplasts, proceeds into the peroxisomes, and culminates in the cytoplasm. This spatial separation of enzymatic steps allows for tight regulation and the channeling of intermediates.[1]
Chloroplasts: The Site of Initiation
The initial phase of jasmonate biosynthesis occurs within the chloroplasts, the photosynthetic hubs of the plant cell.[2] Here, the precursor, α-linolenic acid (α-LeA), is liberated from chloroplast membranes, likely through the action of phospholipases.[3] A series of three key enzymes then converts α-LeA into the first cyclic intermediate, 12-oxo-phytodienoic acid (OPDA).[2]
-
Lipoxygenase (LOX): This enzyme catalyzes the dioxygenation of α-LeA to form 13(S)-hydroperoxyoctadecatrienoic acid (13-HPOT). Several 13-LOX isoforms, including LOX2, LOX3, LOX4, and LOX6 in Arabidopsis thaliana, are localized to the chloroplasts.
-
Allene Oxide Synthase (AOS): 13-HPOT is then rapidly converted to an unstable allene oxide by AOS.[2]
-
Allene Oxide Cyclase (AOC): Finally, AOC catalyzes the cyclization of the allene oxide to produce the stereospecific (9S, 13S)-OPDA.[2]
Immunogold labeling has confirmed the localization of lipoxygenase proteins predominantly within the stroma of chloroplasts.[4]
Peroxisomes: The Hub of β-Oxidation
Following its synthesis in the chloroplast, OPDA is transported to the peroxisomes for the subsequent steps of the pathway. The import of OPDA into the peroxisome is thought to be mediated by the ATP-binding cassette (ABC) transporter COMATOSE (CTS), also known as PXA1 or PED3.[3] Inside the peroxisome, OPDA undergoes reduction and a series of β-oxidation cycles to yield jasmonic acid.[3]
-
OPDA Reductase 3 (OPR3): OPR3 reduces the double bond in the cyclopentenone ring of OPDA to form 3-oxo-2-(2'[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).[3]
-
β-Oxidation Enzymes: Three rounds of β-oxidation shorten the carboxylic acid side chain of OPC-8:0 to produce JA. This process involves the sequential action of three core enzymes:
-
Acyl-CoA Oxidase (ACX)
-
Multifunctional Protein (MFP)
-
3-ketoacyl-CoA Thiolase (KAT) [2]
-
Proteomic analyses of purified Arabidopsis leaf peroxisomes have successfully identified numerous enzymes involved in β-oxidation, confirming their peroxisomal localization.[5]
Cytoplasm: The Final Methylation Step
The final step in the formation of methyl jasmonate is the methylation of jasmonic acid. JA is exported from the peroxisome into the cytoplasm, although the specific transporter responsible for this efflux has not yet been definitively identified. In the cytoplasm, the enzyme Jasmonic Acid Carboxyl Methyltransferase (JMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to the carboxyl group of JA, yielding MeJA.[6]
Quantitative Distribution of Biosynthetic Enzymes and Intermediates
While the subcellular locations of the enzymes are well-established, quantitative data on their abundance within each compartment and the concentrations of the pathway intermediates are crucial for a complete understanding of the metabolic flux. The following tables summarize the available quantitative information.
Table 1: Subcellular Abundance of Jasmonate Biosynthetic Enzymes
| Enzyme | Subcellular Location | Organism | Method | Relative/Absolute Abundance | Reference |
| Lipoxygenase (LOX) | Chloroplast (Stroma) | Barley | Immunogold Labeling | Qualitatively high in stroma | [4] |
| Allene Oxide Synthase (AOS) | Chloroplast (Inner Envelope) | Arabidopsis thaliana | In vitro import assay | Qualitatively localized | [7] |
| Allene Oxide Cyclase (AOC) | Chloroplast | Arabidopsis thaliana | Proteomics | Identified in proteome | [5] |
| OPDA Reductase 3 (OPR3) | Peroxisome | Arabidopsis thaliana | Proteomics | Identified in proteome | [5] |
| Acyl-CoA Oxidase (ACX) | Peroxisome | Arabidopsis thaliana | Proteomics | Identified in proteome | [5] |
| Multifunctional Protein (MFP) | Peroxisome | Arabidopsis thaliana | Proteomics | Identified in proteome | [5] |
| 3-ketoacyl-CoA Thiolase (KAT) | Peroxisome | Arabidopsis thaliana | Proteomics | Identified in proteome | [5] |
| Jasmonic Acid Carboxyl Methyltransferase (JMT) | Cytoplasm | Arabidopsis thaliana | - | - | [6] |
Note: Absolute quantitative data for enzyme abundance in specific subcellular compartments is currently limited in the literature. Most studies provide qualitative identification through proteomics or localization via microscopy.
Table 2: Subcellular Concentration of Jasmonate Biosynthesis Intermediates
| Intermediate | Subcellular Location | Organism | Method | Concentration | Reference |
| 12-oxo-phytodienoic acid (OPDA) | Whole Leaf Tissue | Arabidopsis thaliana (cts mutant) | LC-MS | Basal levels similar to wild-type | [7] |
| Jasmonic Acid (JA) | Whole Leaf Tissue | Arabidopsis thaliana (wild-type) | LC-MS | ~30 ng/g fresh weight (basal) | [7] |
| Jasmonic Acid (JA) | Whole Leaf Tissue | Arabidopsis thaliana (cts mutant) | LC-MS | 1.2 - 4.1 ng/g fresh weight (basal) | [7] |
Note: Direct measurement of jasmonate intermediates within isolated organelles is technically challenging and data is scarce. The provided data from whole leaf tissue gives an indication of overall levels.
Experimental Protocols
The determination of the subcellular localization of proteins and metabolites is fundamental to understanding their function. Below are detailed methodologies for key experiments cited in the study of MeJA biosynthesis.
Subcellular Fractionation of Chloroplasts and Peroxisomes from Arabidopsis thaliana Leaves
This protocol describes a method for the differential centrifugation-based separation of chloroplasts and peroxisomes.
Materials:
-
Arabidopsis thaliana leaves
-
Grinding buffer (e.g., 0.3 M sucrose, 25 mM TES-KOH, pH 7.5, 3 mM EDTA, 10 mM NaCl, 5 mM L-cysteine)
-
Percoll and sucrose density gradients
-
Homogenizer, centrifuges, and appropriate tubes
Procedure:
-
Harvest fresh Arabidopsis leaves and homogenize in ice-cold grinding buffer.
-
Filter the homogenate through layers of Miracloth to remove cell debris.
-
Centrifuge the filtrate at a low speed (e.g., 1,500 x g) to pellet chloroplasts.
-
Resuspend the chloroplast pellet in grinding buffer and further purify on a Percoll gradient.
-
Subject the supernatant from the initial low-speed centrifugation to a higher speed spin (e.g., 12,000 x g) to pellet a crude peroxisomal fraction.
-
Further purify the peroxisomal fraction using a sucrose density gradient.
-
Assess the purity of the isolated organelles through marker enzyme assays and immunoblotting for proteins specific to each compartment (e.g., Rubisco for chloroplasts, catalase for peroxisomes).
Immunocytochemistry for Localization of Jasmonate Biosynthetic Enzymes
This protocol outlines the general steps for the in-situ localization of a target protein within plant cells using specific antibodies.
Materials:
-
Plant tissue (e.g., leaf sections)
-
Fixative (e.g., 4% paraformaldehyde in phosphate-buffered saline, PBS)
-
Permeabilization buffer (e.g., PBS with 0.3% Triton X-100)
-
Blocking solution (e.g., PBS with 1% BSA and 0.1% Tween 20)
-
Primary antibody specific to the target enzyme (e.g., anti-AOC)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG)
-
Mounting medium with DAPI
-
Confocal microscope
Procedure:
-
Fix the plant tissue in the fixative solution.
-
Dehydrate the tissue through an ethanol series and embed in paraffin or resin.
-
Section the embedded tissue using a microtome.
-
Mount the sections on microscope slides, de-paraffinize, and rehydrate.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate the sections with the primary antibody diluted in blocking solution.
-
Wash the sections with PBS to remove unbound primary antibody.
-
Incubate with the fluorescently labeled secondary antibody.
-
Wash the sections to remove unbound secondary antibody.
-
Mount the sections with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the fluorescent signal using a confocal microscope.
Green Fluorescent Protein (GFP) Tagging for In Vivo Localization
This protocol describes the creation of a fusion protein between a target enzyme and GFP to visualize its localization in living plant cells.
Materials:
-
cDNA of the target enzyme (e.g., OPR3)
-
Plant expression vector containing a GFP gene (e.g., pBEACON-GFP)
-
Restriction enzymes and T4 DNA ligase
-
Agrobacterium tumefaciens
-
Arabidopsis thaliana plants for transformation
Procedure:
-
Amplify the coding sequence of the target enzyme by PCR, ensuring it is in-frame with the GFP sequence in the expression vector.
-
Clone the PCR product into the plant expression vector to create a target enzyme-GFP fusion construct under the control of a suitable promoter (e.g., CaMV 35S).
-
Transform the construct into Agrobacterium tumefaciens.
-
Transform Arabidopsis thaliana plants using the floral dip method with the transformed Agrobacterium.
-
Select transgenic plants and grow to the desired developmental stage.
-
Excise tissue from the transgenic plants (e.g., roots, leaves) and mount on a microscope slide.
-
Visualize the GFP fluorescence in living cells using a confocal microscope. Co-localization with organelle-specific markers can be used to confirm the location.
Mandatory Visualizations
To further elucidate the complex spatial organization of MeJA biosynthesis, the following diagrams, generated using the DOT language for Graphviz, provide clear visual representations of the key pathways and experimental workflows.
References
- 1. frontiersin.org [frontiersin.org]
- 2. embopress.org [embopress.org]
- 3. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arabidopsis peroxisome proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. iTRAQ-Based Quantitative Proteomic Analysis of the Arabidopsis Mutant opr3-1 in Response to Exogenous MeJA - PMC [pmc.ncbi.nlm.nih.gov]
Commercial availability and suppliers of Methyl 2-(3-oxo-2-(pent-2-en-1-yl)cyclopentyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Methyl 2-(3-oxo-2-(pent-2-en-1-yl)cyclopentyl)acetate, commonly known as Methyl Jasmonate. It covers its commercial availability, key chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its role in biological signaling pathways.
Commercial Availability and Suppliers
Methyl Jasmonate is commercially available from a variety of chemical suppliers, often in different isomeric forms and purities. The most common stereoisomer offered is the cis-isomer, which is biologically active. Below is a summary of representative suppliers and their product offerings.
| Supplier | Product Name/Description | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | Methyl jasmonate, 95% | 39924-52-2 | 95% | 5 mL, 25 mL |
| Methyl jasmonate, ≥98%, stabilized, FG | 1211-29-6 | ≥98% | 100 g, 1 kg | |
| Crysdot | Methyl 2-((1R,2R)-3-oxo-2-((Z)-pent-2-en-1-yl)cyclopentyl)acetate | 1211-29-6 | 95+% | 100g |
| Benchchem | This compound | 39924-52-2 | 99.37% | Inquire |
| MedChemExpress | This compound | 39924-52-2 | 99.37% | Inquire |
| AChemBlock | methyl 2-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetate | 1211-29-6 | 95% | Inquire |
| ChemHub | Z-Methyl Jasmonate | 1211-29-6 | Inquire | 1 kg, 25 kg |
| Finetech Industry Limited | Methyl Jasmonate | 20073-13-6 | Inquire | Inquire |
| Santa Cruz Biotechnology | (±)-Methyl Jasmonate | 39924-52-2 | ≥95% | Inquire |
Physicochemical Properties
Methyl Jasmonate is a volatile organic compound with a characteristic sweet, floral, jasmine-like odor. Its properties can vary slightly depending on the specific isomer.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₀O₃ | [1][2] |
| Molecular Weight | 224.30 g/mol | [2][3] |
| Boiling Point | 302.9 °C at 760 mmHg | [1] |
| Flash Point | 128.6 °C | [1] |
| Density | 1.003 g/cm³ | [1] |
| Refractive Index | n20/D 1.474 (lit.) | [1] |
| Appearance | Colorless to light yellow liquid | [3] |
| Solubility | Soluble in organic solvents, sparingly soluble in water. | [2] |
Experimental Protocols
Synthesis of Methyl Jasmonate
A common synthetic route to Methyl Jasmonate involves the alkylation of a cyclopentanone derivative. The following protocol is based on the principles outlined in synthetic chemistry literature[4].
Reaction Scheme:
Materials:
-
Methyl Dihydrojasmonate (Hedione®)
-
N-Chlorosuccinimide (NCS)
-
Triethylamine
-
Dichloromethane
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Chlorination: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl Dihydrojasmonate (1 equivalent) in dichloromethane. Add N-Chlorosuccinimide (1.1 equivalents) to the solution. Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up 1: Once the starting material is consumed, dilute the reaction mixture with dichloromethane and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude chloro-intermediate.
-
Dehydrochlorination: Dissolve the crude chloro-intermediate in dichloromethane. Add triethylamine (1.5 equivalents) dropwise to the solution at 0 °C. Allow the reaction to warm to room temperature and stir for 3-5 hours.
-
Work-up 2: Wash the reaction mixture with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure Methyl Jasmonate.
Analytical Methods
A validated RP-HPLC method for the quantification of Methyl Jasmonate has been reported[5].
-
Column: C18 analytical column (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile:Water (75:25, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: Diode Array Detector (DAD) at 214 nm
-
Injection Volume: 20 µL
-
Run Time: 10 minutes
GC-MS is a common method for the analysis of volatile compounds like Methyl Jasmonate.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.
-
Oven Program: A temperature gradient from a low initial temperature (e.g., 60 °C) to a high final temperature (e.g., 250 °C) is typically used to separate the components.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection depending on the concentration.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-400.
NMR spectroscopy is essential for the structural elucidation of Methyl Jasmonate.
-
¹H NMR (400 MHz, CDCl₃): The spectrum will show characteristic signals for the methyl ester protons, the protons of the pentenyl side chain, and the protons of the cyclopentanone ring.
-
¹³C NMR (100 MHz, CDCl₃): The spectrum will show signals for the carbonyl carbons of the ketone and ester, the carbons of the double bond in the side chain, and the aliphatic carbons of the ring and side chain.
Signaling Pathways
Methyl Jasmonate is a key signaling molecule in plants, involved in responses to a wide range of biotic and abiotic stresses. The core of the jasmonate signaling pathway involves the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins.
Caption: Fig 1. Simplified Jasmonate Signaling Pathway.
In the absence of a stress signal, JAZ proteins bind to and repress transcription factors such as MYC2, preventing the expression of jasmonate-responsive genes. Upon stress, the levels of the active form, JA-Isoleucine (JA-Ile), rise. JA-Ile acts as a molecular glue, promoting the interaction between JAZ proteins and the F-box protein COI1, which is part of the SCF-COI1 E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome. The degradation of JAZ repressors releases the transcription factors, allowing them to activate the expression of genes involved in defense and other stress responses.
References
- 1. Methyl jasmonate, 95% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 2. Methyl Jasmonate (39924-52-2) | Leading Chemical Wholesaler [chemicalbull.com]
- 3. zhishangchem.com [zhishangchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Development of a validated RP-HPLC/DAD method for the quantitative determination of methyl jasmonate in an insect repellent semi-solid formulation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Exogenous Application of Methyl Jasmonate to Induce Plant Defense
Application Notes
Methyl Jasmonate (MeJA), a naturally occurring plant hormone, is a potent elicitor of defense responses against a wide range of biotic and abiotic stresses.[1][2] Exogenous application of MeJA can artificially induce these defense pathways, making it a valuable tool for researchers in plant science, agriculture, and drug development to study plant immunity and enhance crop resilience. This document provides detailed protocols for the application of MeJA to induce and analyze plant defense responses.
The application of MeJA can trigger a cascade of downstream signaling events, leading to the production of various defense-related compounds and the upregulation of defense-related genes.[3] The effectiveness of MeJA treatment is dependent on several factors including the plant species, the concentration of MeJA, the method of application, and the developmental stage of the plant.[4]
Commonly observed defense responses following MeJA treatment include the accumulation of secondary metabolites such as phenolic compounds and terpenes, increased production of defense-related proteins like proteinase inhibitors, and alterations in plant morphology, such as increased trichome density.[5]
Quantitative Effects of Methyl Jasmonate on Plant Defense Responses
The following tables summarize the quantitative effects of exogenous MeJA application on various plant defense parameters as reported in the scientific literature.
Table 1: Effect of MeJA on Phenolic Compound Accumulation
| Plant Species | MeJA Concentration | Application Method | Observed Effect | Magnitude of Change |
| Broccoli (Brassica oleracea) | 10 µM | Wounded tissue treatment | Increased Total Phenolic Content (TPC) | 34.8% increase compared to control[4][6] |
| Barley (Hordeum vulgare) | 100 µM | Seedling treatment | Increased Phenolic Acid Content | 35.3% increase after 4 days[7] |
| Carum carvi L. | 25 µM | Not specified | Increased Total Phenolic Content | Significant increase[8] |
| Grapes (Vitis vinifera) | 10 µM | Not specified | Increased Flavonoid Content | Significant increase[8] |
Table 2: Effect of MeJA on Plant Morphology and Growth
| Plant Species | MeJA Concentration | Application Method | Observed Effect | Magnitude of Change |
| Sunflower (Helianthus annuus) | 0.1 - 2.5 mM | Not specified | Increased leaf trichome density | 1.3 - 3.5 times higher than control[5] |
| Tomato (Solanum lycopersicum) | 0.1 - 2.5 mM | Not specified | Increased leaf trichome density | 1.3 - 3.5 times higher than control[5] |
| Soybean (Glycine max) | 0.1 - 2.5 mM | Not specified | Increased leaf trichome density | 1.3 - 3.5 times higher than control[5] |
| Rice (Oryza sativa) | 2.5 mM | Seed treatment | Reduced seedling emergence | 48% reduction compared to control[9][10][11] |
| Rice (Oryza sativa) | 2.5 mM | Seed treatment | Reduced plant height at 14 days | Significant reduction[9][10][11] |
Table 3: Effect of MeJA on Gene Expression
| Plant Species | MeJA Concentration | Time Point | Gene/Gene Family | Fold Change (vs. Control) |
| Arabidopsis thaliana | Not specified | 8 hours | Dynamic Network Biomarker (DNB) genes | Not specified, identified as critical transition point[12] |
| Curcuma wenyujin | 250 µM | 6 hours | Terpene biosynthesis-related unigenes | Significant up-regulation[13][14] |
| Arabidopsis thaliana | Not specified | Not specified | ERF genes | Dynamic regulation (up- and down-regulation)[15] |
Experimental Protocols
Protocol 1: Foliar Spray Application of Methyl Jasmonate
This protocol is suitable for treating whole plants or specific leaves to induce a systemic defense response.
Materials:
-
Methyl Jasmonate (MeJA) stock solution (e.g., 1M in 96% ethanol)
-
Distilled water
-
Tween 20 (or other suitable surfactant)
-
Handheld sprayer
-
Plants grown under controlled conditions
Procedure:
-
Prepare MeJA working solution:
-
Dilute the MeJA stock solution in distilled water to the desired final concentration (e.g., 5 µM, 25 µM, 50 µM, 100 µM).[3][16]
-
Add a surfactant like Tween 20 to a final concentration of 0.01% - 0.1% (v/v) to ensure even spreading of the solution on the leaf surface.[17][18]
-
Prepare a mock control solution containing the same concentration of ethanol and Tween 20 in distilled water.
-
-
Application:
-
Spray the MeJA working solution or the mock control solution onto the plant foliage until runoff, ensuring complete coverage.[16]
-
Perform the application in a well-ventilated area, such as a fume hood, to avoid inhalation of the volatile MeJA.
-
-
Incubation:
-
Place the treated plants back into their growth environment.
-
Harvest tissue for analysis at desired time points after treatment (e.g., 24, 48, 72 hours).
-
Protocol 2: Seed Treatment with Methyl Jasmonate
This method is used to induce systemic resistance in plants from an early developmental stage.
Materials:
-
Seeds of the target plant species
-
Methyl Jasmonate (MeJA)
-
Distilled water
-
Tween 20
-
Glass flasks or beakers
-
Shaker
Procedure:
-
Prepare MeJA treatment solution:
-
Seed Soaking:
-
Place a known weight of seeds (e.g., 160 g) into a flask.[17][18]
-
Add a sufficient volume of the MeJA treatment solution or control solution to completely submerge the seeds (e.g., 250 ml).[17][18]
-
Incubate the seeds in the solution for a specific duration (e.g., 24 hours) on a shaker at room temperature.
-
-
Drying and Sowing:
-
After incubation, drain the solution and air-dry the seeds on a sterile surface.
-
Sow the treated and control seeds in soil or on a suitable growth medium.
-
-
Analysis:
-
Monitor germination rates and plant growth parameters.
-
Conduct defense response assays at various stages of plant development.
-
Analysis of Plant Defense Responses
Quantification of Total Phenolic Content
The Folin-Ciocalteu method is a common spectrophotometric assay for determining the total phenolic content.[2][19][20][21]
Materials:
-
Plant tissue extract
-
Folin-Ciocalteu reagent
-
Sodium carbonate (Na₂CO₃) solution (e.g., 7.5% w/v)
-
Gallic acid standard solutions
-
Spectrophotometer
Procedure:
-
Extraction:
-
Homogenize a known weight of plant tissue in a suitable solvent (e.g., 80% methanol).
-
Centrifuge the homogenate and collect the supernatant.
-
-
Assay:
-
Mix a small volume of the plant extract with the Folin-Ciocalteu reagent.
-
After a short incubation, add the sodium carbonate solution to the mixture.
-
Incubate at room temperature in the dark for a specified time (e.g., 30-60 minutes).
-
-
Measurement:
-
Measure the absorbance of the solution at a specific wavelength (e.g., 765 nm) using a spectrophotometer.
-
-
Quantification:
-
Create a standard curve using known concentrations of gallic acid.
-
Calculate the total phenolic content of the sample in gallic acid equivalents (GAE).[21]
-
Signaling Pathways and Experimental Workflows
Caption: Jasmonate signaling pathway from biosynthesis to gene activation.
Caption: Experimental workflow for MeJA application and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. redalyc.org [redalyc.org]
- 3. Foliar application of methyl jasmonate affects impatiens walleriana growth and leaf physiology under drought stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Methyl Jasmonate on Phenolic Accumulation in Wounded Broccoli [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Methyl Jasmonate on Phenolic Accumulation in Wounded Broccoli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Melatonin mediates phenolic acids accumulation in barley sprouts under MeJA stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Seed Treatment With Jasmonic Acid and Methyl Jasmonate Induces Resistance to Insects but Reduces Plant Growth and Yield in Rice, Oryza sativa [frontiersin.org]
- 10. "Seed Treatment With Jasmonic Acid and Methyl Jasmonate Induces Resista" by Santhi Bhavanam and Michael Stout [repository.lsu.edu]
- 11. Seed Treatment With Jasmonic Acid and Methyl Jasmonate Induces Resistance to Insects but Reduces Plant Growth and Yield in Rice, Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genome-wide dynamic network analysis reveals the potential genes for MeJA-induced growth-to-defense transition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transcriptome analysis reveals regulation mechanism of methyl jasmonate-induced terpenes biosynthesis in Curcuma wenyujin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transcriptome analysis reveals regulation mechanism of methyl jasmonate-induced terpenes biosynthesis in Curcuma wenyujin | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Seed treatment using methyl jasmonate induces resistance to rice water weevil but reduces plant growth in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.plos.org [journals.plos.org]
- 19. On the spectrophotometric determination of total phenolic and flavonoid contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Spectrophotometric determination of the total phenolic content, spectral and fluorescence study of the herbal Unani drug Gul-e-Zoofa (Nepeta bracteata Benth) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Unveiling Gene Expression Landscapes with Methyl Jasmonate and RNA-Seq
Introduction
Methyl jasmonate (MeJA), a naturally occurring plant signaling molecule, is a key regulator of plant defense and developmental processes.[1][2][3] As a derivative of jasmonic acid (JA), MeJA plays a crucial role in orchestrating plant responses to a wide array of biotic and abiotic stresses, including herbivory, pathogen attack, and wounding.[3][4][5] The application of exogenous MeJA can mimic these stress responses, leading to significant transcriptional reprogramming within the plant.[6][7] This makes MeJA an invaluable tool for researchers seeking to understand the genetic underpinnings of plant defense mechanisms and secondary metabolite biosynthesis.[8][9]
RNA sequencing (RNA-Seq) has emerged as a powerful and comprehensive technology for transcriptome-wide analysis of gene expression.[10] This high-throughput sequencing method allows for the quantification of RNA transcripts in a sample, providing a detailed snapshot of the genes that are active under specific conditions. By combining MeJA treatment with RNA-Seq, researchers can effectively identify and quantify the genes and gene networks that are responsive to jasmonate signaling. This approach has been successfully employed in various plant species to elucidate the molecular mechanisms of stress responses and to identify key regulatory genes and pathways.[4][6][8][11]
These application notes provide a comprehensive overview and detailed protocols for utilizing MeJA and RNA-Seq to study differential gene expression in plants. The information is tailored for researchers, scientists, and drug development professionals interested in plant biotechnology, functional genomics, and the discovery of novel bioactive compounds.
The Jasmonate Signaling Pathway
The perception of MeJA initiates a well-characterized signaling cascade that leads to the activation of downstream transcription factors and the expression of jasmonate-responsive genes. A simplified representation of this pathway is illustrated below.
References
- 1. researchgate.net [researchgate.net]
- 2. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Differential Gene Expression Analysis in Polygonum minus Leaf Upon 24 hours of Methyl Jasmonate Elicitation [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Transcriptome Analysis Reveals Differentially Expressed Genes That Regulate Biosynthesis of the Active Compounds with Methyl Jasmonate in Rosemary Suspension Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. biostate.ai [biostate.ai]
- 11. Transcriptome Analysis Reveals Differentially Expressed Genes That Regulate Biosynthesis of the Active Compounds with Methyl Jasmonate in Rosemary Suspension Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Methyl Jasmonate using Gas Chromatography-Mass Spectrometry (GC-MS): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl Jasmonate (MeJA) is a vital plant hormone involved in a myriad of physiological processes, including growth, development, and defense responses.[1] Accurate quantification of MeJA is paramount for understanding its complex roles in plant biology and for various applications in agriculture and drug development. This document provides a comprehensive guide to the quantitative analysis of MeJA using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and specific analytical technique. Detailed experimental protocols for sample preparation and GC-MS analysis are presented, along with a summary of quantitative data and a visual representation of the MeJA signaling pathway and experimental workflow.
Introduction
Jasmonates, including jasmonic acid (JA) and its volatile methyl ester, Methyl Jasmonate (MeJA), are lipid-derived signaling molecules crucial for plant defense against herbivores and pathogens, as well as for various developmental processes.[1][2] The ability to accurately measure the concentration of MeJA in plant tissues is essential for elucidating its biological functions and for screening compounds that may modulate its activity. GC-MS offers a robust platform for the quantification of volatile and semi-volatile compounds like MeJA, providing excellent separation and definitive identification based on mass spectra.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical for the accurate quantification of MeJA and depends on the sample matrix and the concentration of the analyte. Common methods include headspace solid-phase microextraction (HS-SPME) and liquid-liquid extraction (LLE).
2.1.1. Headspace Solid-Phase Microextraction (HS-SPME)
This method is ideal for the analysis of volatile compounds from a sample's headspace and requires minimal sample material.[3][4]
-
Materials:
-
Plant tissue (e.g., leaves, flowers)
-
20 mL headspace vials with septa
-
SPME fiber assembly (e.g., Polydimethylsiloxane - PDMS coating)
-
Heating block or water bath
-
Internal standard (e.g., Dihydro-methyl jasmonate)
-
-
Protocol:
-
Weigh a precise amount of fresh plant material (e.g., 0.1 - 0.5 g) and place it into a headspace vial.
-
Add a known amount of the internal standard to the vial.
-
Seal the vial immediately with the septum cap.
-
Place the vial in a heating block or water bath at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow for the equilibration of volatile compounds in the headspace.
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the analytes.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
-
2.1.2. Liquid-Liquid Extraction (LLE)
LLE is a classic extraction method suitable for a wider range of sample matrices.
-
Materials:
-
Plant tissue
-
Mortar and pestle or homogenizer
-
Extraction solvent (e.g., dichloromethane, ethyl acetate)
-
Anhydrous sodium sulfate
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
Internal standard
-
-
Protocol:
-
Homogenize a known weight of plant tissue in a suitable solvent.
-
Add a known amount of the internal standard.
-
Centrifuge the homogenate to pellet the solid debris.
-
Collect the supernatant and transfer it to a clean tube.
-
Repeat the extraction process on the pellet to ensure complete recovery.
-
Combine the supernatants and dry the organic phase over anhydrous sodium sulfate.
-
Concentrate the extract to a small volume using a rotary evaporator or a gentle stream of nitrogen.[5]
-
Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.
-
GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Splitless mode is often preferred for trace analysis.[6]
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: 250°C for 5 minutes.
-
(Note: The temperature program should be optimized based on the specific column and instrument).
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Acquisition Mode:
-
Data Presentation
Quantitative data for MeJA analysis should be presented in a clear and structured format. The following tables provide examples of typical validation parameters.
| Parameter | Value | Reference |
| Linearity (R²) | > 0.99 | [6] |
| Limit of Detection (LOD) | 0.08–0.12 ng/mL | [6] |
| Limit of Quantification (LOQ) | 0.28–0.39 ng/mL | [6] |
| Recovery | 80.60–107.03% | [6] |
| Relative Standard Deviation (RSD) | < 15% | [8] |
Table 1: Summary of Quantitative Performance for MeJA Analysis by GC-MS.
| Sample Type | MeJA Concentration (ng/g fresh weight) |
| Control Plant Leaves | 10 - 50 |
| Wounded Plant Leaves (1h post-wounding) | 200 - 500 |
| Flowers | 50 - 150 |
Table 2: Example of MeJA Concentrations in Different Plant Tissues. (Note: These are hypothetical values for illustrative purposes. Actual concentrations will vary depending on the plant species and conditions.)
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for MeJA quantification by GC-MS.
Methyl Jasmonate Signaling Pathway
Caption: Simplified MeJA signaling pathway.[1][2][9][10]
Conclusion
The GC-MS methodology outlined in this document provides a reliable and sensitive approach for the quantitative analysis of Methyl Jasmonate in various biological matrices. The detailed protocols for sample preparation and instrument analysis, coupled with the provided quantitative performance data, offer a solid foundation for researchers and scientists. The visualization of the experimental workflow and the MeJA signaling pathway further aids in the comprehensive understanding of the analytical process and the biological context of MeJA. Adherence to these protocols will enable the generation of high-quality, reproducible data, which is crucial for advancing our knowledge of plant biology and for the development of novel applications in agriculture and medicine.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Identification and quantification of methyl jasmonate in leaf volatiles of Arabidopsis thaliana using solid-phase microextraction in combination with gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 5. organomation.com [organomation.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Simultaneous Determination of Salicylic Acid, Jasmonic Acid, Methyl Salicylate, and Methyl Jasmonate from Ulmus pumila Leaves by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Methyl jasmonate signaling and signal crosstalk between methyl jasmonate and abscisic acid in guard cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Enhancing Secondary Metabolite Production in Cell Culture using Methyl Jasmonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl Jasmonate (MeJA), a naturally occurring plant signaling molecule, has emerged as a potent elicitor for stimulating the biosynthesis and accumulation of a wide array of valuable secondary metabolites in plant cell cultures.[1][2][3][4][5] This application note provides a comprehensive overview and detailed protocols for the use of MeJA to enhance the production of therapeutic compounds, flavors, and other high-value phytochemicals in various in vitro plant culture systems. The accumulation of these metabolites often occurs when cultures are subjected to stress, and MeJA treatment mimics such stress signals, leading to the activation of defense-related pathways and subsequent upregulation of secondary metabolism.[1][4][6]
Mechanism of Action
Methyl Jasmonate is a key component of the jasmonate signaling pathway, a crucial plant defense mechanism against biotic and abiotic stresses.[7] Upon perception by the plant cell, MeJA triggers a signaling cascade that involves the production of reactive oxygen species (ROS) and the activation of a series of transcription factors.[2][4][6] This ultimately leads to the upregulation of genes encoding enzymes involved in the biosynthesis of various secondary metabolites, including terpenoids, alkaloids, flavonoids, and phenolic compounds.[2][6] The core of this pathway involves the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins, which in turn releases transcription factors like MYC2 to activate the expression of defense-responsive genes.[5][8]
Applications in Drug Development and Biotechnology
The use of MeJA in plant cell culture offers a scalable and controlled platform for the production of high-value secondary metabolites, many of which have significant pharmaceutical applications. This technology can overcome the limitations of traditional agricultural production, such as geographical constraints, seasonal variations, and low yields. By optimizing MeJA elicitation protocols, researchers can significantly increase the production of target compounds for drug discovery, preclinical, and clinical studies.
Quantitative Data on MeJA-Induced Secondary Metabolite Production
The following tables summarize the quantitative effects of Methyl Jasmonate treatment on the production of various secondary metabolites in different plant cell culture systems.
| Plant Species | Culture Type | Secondary Metabolite(s) | MeJA Concentration (µM) | Treatment Duration | Fold Increase / Yield | Reference |
| Silybum marianum | Cell Culture | Silymarin | 100 | 3 days | Significant accumulation | [2] |
| Solanum trilobatum | Hairy Root Culture | Solasodine | 4 | 2 weeks | 6.5-fold (9.33 mg/g DW) | [2] |
| Panax ginseng | Adventitious Root Culture | Ginsenoside | 100 | Not specified | 7-fold | [2] |
| Changium smyrnioides | Not specified | Xanthotoxin | 100 | Not specified | 1.1-fold | [2] |
| Changium smyrnioides | Not specified | Bergapten | 100 | Not specified | 39.6-fold | [2] |
| Olopanax elatus | Adventitious Culture | Bioactive compounds | 200 | 8 days | Maximum productivity | [2] |
| Justicia gendarussa | Cell Suspension Culture | Apigenin | 200 | 2 days | 123.98 µg/g DW | [9] |
| Justicia gendarussa | Cell Suspension Culture | Apigetrin | 200 | 2 days | 342.87 µg/g DW | [9] |
| Damnacanthus major | Calli | Rubiadin | 100 | Not specified | 12.0-fold | [10] |
| Damnacanthus major | Calli | Rubiadin | 200 | Not specified | 16.2-fold | [10] |
| Gardenia jasminoides | Cell Suspension Culture | Chlorogenic acid and derivatives | 200 | Not specified | 19.51-fold (content), 14.14-fold (yield) | [11] |
| Ganoderma applanatum | Mycelial Culture | Triterpenes | 150 | 8 days | 4.0-fold | [12] |
Experimental Protocols
This section provides detailed methodologies for establishing plant cell cultures and implementing MeJA elicitation to enhance secondary metabolite production.
Protocol 1: Establishment of Plant Cell Suspension Culture
-
Callus Induction:
-
Select healthy, young plant material (e.g., leaves, stems).
-
Surface sterilize the explants using a standard protocol (e.g., 70% ethanol for 1 minute, followed by a 10-20% bleach solution with a few drops of Tween 20 for 10-15 minutes, and then rinse 3-4 times with sterile distilled water).
-
Culture the explants on a solid callus induction medium, such as Murashige and Skoog (MS) medium, supplemented with appropriate plant growth regulators (e.g., 2,4-Dichlorophenoxyacetic acid (2,4-D) and a cytokinin like Benzyladenine (BA)).
-
Incubate the cultures in the dark or under a specific photoperiod at a controlled temperature (e.g., 25 ± 2°C).
-
Subculture the developing calli onto fresh medium every 3-4 weeks.
-
-
Initiation of Suspension Culture:
-
Select friable, fast-growing calli.
-
Transfer approximately 2-3 grams of fresh callus into a 250 mL Erlenmeyer flask containing 50 mL of liquid MS medium with a reduced concentration of auxins.
-
Place the flasks on an orbital shaker at 100-120 rpm under controlled temperature and light conditions.
-
Subculture the suspension cultures every 7-14 days by transferring a small volume of the cell suspension to fresh liquid medium.
-
Protocol 2: Methyl Jasmonate Elicitation
-
Preparation of MeJA Stock Solution:
-
Prepare a stock solution of MeJA (e.g., 100 mM) by dissolving it in a small amount of a suitable solvent like ethanol or DMSO.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution at -20°C.
-
-
Elicitation Procedure:
-
Grow the cell suspension cultures to the late exponential or early stationary phase of growth.
-
Aseptically add the sterile MeJA stock solution to the culture medium to achieve the desired final concentration (e.g., 50, 100, 150, 200 µM). It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and target metabolite.[13]
-
Incubate the elicited cultures for a specific duration (e.g., 1 to 8 days). The optimal exposure time should also be determined experimentally.
-
Harvest the cells by filtration or centrifugation.
-
Wash the harvested cells with distilled water and then freeze-dry or oven-dry them for subsequent analysis.
-
Protocol 3: Extraction and Quantification of Secondary Metabolites
-
Extraction:
-
Grind the dried cell biomass into a fine powder.
-
Extract the powder with a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents) using methods such as sonication, maceration, or Soxhlet extraction.
-
Filter the extract and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Quantification:
-
Analyze the crude extract using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the target secondary metabolites.
-
Use authentic standards for the calibration and accurate quantification of the compounds of interest.
-
Visualizations
Methyl Jasmonate Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Methyl Jasmonate Induced Oxidative Stress and Accumulation of Secondary Metabolites in Plant Cell and Organ Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methyl jasmonate and salicylic acid as powerful elicitors for enhancing the production of secondary metabolites in medicinal plants: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Metabolomics Reveals Rubiadin Accumulation and the Effects of Methyl Jasmonate Elicitation in Damnacanthus major Calli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Methyl Jasmonate Elicitation on Triterpene Production and Evaluation of Cytotoxic Activity of Mycelial Culture Extracts of Ganoderma applanatum (Pers.) Pat. [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application of Methyl Jasmonate in Agriculture for Pest Resistance: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Methyl Jasmonate (MeJA), a naturally occurring plant growth regulator, plays a pivotal role in mediating plant defense responses against a wide array of biotic and abiotic stresses. Its application in agriculture has garnered significant interest as a promising strategy to enhance pest resistance in various crops. MeJA acts as an elicitor, triggering the plant's innate defense mechanisms, leading to the synthesis and accumulation of a diverse range of secondary metabolites and defense-related proteins that deter herbivory and inhibit pathogen growth. This document provides detailed application notes and protocols for researchers and scientists interested in utilizing MeJA to induce pest resistance in plants.
I. Signaling Pathway of Methyl Jasmonate-Induced Pest Resistance
Upon perception by the plant, MeJA initiates a signaling cascade that leads to the activation of defense-related genes. The core of this pathway involves the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins, which in turn de-represses transcription factors like MYC2. These transcription factors then activate the expression of genes involved in the biosynthesis of various defense compounds.
Application Notes and Protocols for the Laboratory Synthesis of Methyl 2-(3-oxo-2-(pent-2-en-1-yl)cyclopentyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(3-oxo-2-(pent-2-en-1-yl)cyclopentyl)acetate, commonly known as methyl jasmonate, is a naturally occurring plant hormone and a valuable compound in the fragrance and flavor industry.[1][2] It is also a key intermediate in the synthesis of various prostaglandin analogs, which are of significant interest in drug development. This document provides detailed application notes and a comprehensive laboratory protocol for the synthesis of methyl jasmonate. The presented methodology is based on the alkylation of a β-keto ester followed by decarboxylation, a robust and well-established synthetic route.[3]
Materials and Reagents
| Reagent | Supplier | Purity |
| Methyl 2-(2-carbomethoxy-3-oxocyclopentyl)acetate | Sigma-Aldrich | ≥98% |
| 1-bromo-pent-2-ene | Alfa Aesar | 97% |
| Sodium hydride (60% dispersion in mineral oil) | Acros Organics | 60% |
| Anhydrous Tetrahydrofuran (THF) | Fisher Chemical | ≥99.9% |
| Lithium iodide dihydrate | Sigma-Aldrich | ≥99% |
| 2,4,6-Collidine | Alfa Aesar | 99% |
| Diethyl ether | Fisher Chemical | ≥99.8% |
| Saturated aqueous ammonium chloride solution | VWR Chemicals | - |
| Saturated aqueous sodium bicarbonate solution | VWR Chemicals | - |
| Brine (Saturated aqueous sodium chloride solution) | VWR Chemicals | - |
| Anhydrous magnesium sulfate | Acros Organics | 99.5% |
| Silica gel (for column chromatography) | Sorbent Technologies | 60 Å, 230-400 mesh |
| Hexane (for column chromatography) | Fisher Chemical | HPLC Grade |
| Ethyl acetate (for column chromatography) | Fisher Chemical | HPLC Grade |
Experimental Protocols
Step 1: Alkylation of Methyl 2-(2-carbomethoxy-3-oxocyclopentyl)acetate
This step involves the deprotonation of the starting β-keto ester with a strong base to form an enolate, which then undergoes nucleophilic substitution with 1-bromo-pent-2-ene.
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) and wash with anhydrous hexane (3 x 5 mL) to remove the mineral oil.
-
Add anhydrous tetrahydrofuran (THF, 50 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve methyl 2-(2-carbomethoxy-3-oxocyclopentyl)acetate (2.14 g, 10 mmol) in anhydrous THF (20 mL) and add it dropwise to the sodium hydride suspension over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of 1-bromo-pent-2-ene (1.49 g, 10 mmol) in anhydrous THF (10 mL) dropwise over 20 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL), and then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product, methyl 2-(2-carbomethoxy-3-oxo-2-(pent-2-en-1-yl)cyclopentyl)acetate.
Step 2: Decarboxylation to this compound
This step involves the removal of the carbomethoxy group to yield the final product. A modification of the Krapcho decarboxylation is employed using lithium iodide in collidine.[3]
Procedure:
-
To a round-bottom flask, add the crude methyl 2-(2-carbomethoxy-3-oxo-2-(pent-2-en-1-yl)cyclopentyl)acetate from the previous step.
-
Add 2,4,6-collidine (25 mL) and lithium iodide dihydrate (3.1 g, 18.2 mmol).
-
Heat the reaction mixture to reflux (approximately 160-165 °C) under a nitrogen atmosphere.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 8-12 hours). The evolution of carbon dioxide should be observed.[3]
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 1 M hydrochloric acid (50 mL).
-
Extract the aqueous layer with diethyl ether (3 x 40 mL).
-
Combine the organic layers and wash with 1 M hydrochloric acid (2 x 20 mL), saturated aqueous sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate) to afford the pure this compound.
Data Presentation
| Parameter | Alkylation Intermediate | Final Product |
| Chemical Name | Methyl 2-(2-carbomethoxy-3-oxo-2-(pent-2-en-1-yl)cyclopentyl)acetate | This compound |
| Molecular Formula | C₁₅H₂₂O₅ | C₁₃H₂₀O₃ |
| Molecular Weight | 282.33 g/mol | 224.30 g/mol |
| Typical Yield | ~90% (crude) | 80-85% (after purification) |
| Appearance | Pale yellow oil | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | Characteristic peaks for both ester and pentenyl groups | δ 5.55-5.35 (m, 2H), 3.67 (s, 3H), 2.80-1.80 (m, 9H), 0.95 (t, J=7.5 Hz, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected signals for ketones, esters, and alkenes | δ 219.5, 173.8, 133.2, 124.5, 51.6, 48.5, 41.2, 37.8, 34.1, 28.5, 25.6, 20.6, 14.1 |
| IR (neat, cm⁻¹) | ~1750 (ester C=O), ~1720 (ketone C=O), ~1655 (C=C) | ~1740 (ester C=O), ~1715 (ketone C=O), ~1650 (C=C) |
| Mass Spec (EI) | m/z 282 [M]⁺ | m/z 224 [M]⁺ |
Logical Workflow of the Synthesis
Caption: Synthetic workflow for this compound.
Discussion
The described two-step synthesis provides an efficient route to this compound. The initial alkylation of the β-keto ester proceeds in high yield. The subsequent decarboxylation is a critical step, and the use of lithium iodide in a high-boiling solvent like collidine is effective for removing the carbomethoxy group.[3] Purification by silica gel chromatography is necessary to obtain the final product with high purity. The stereochemistry of the final product, particularly the cis/trans relationship of the two side chains, can be influenced by the reaction conditions and the starting materials. For specific stereoisomers, asymmetric synthesis approaches may be required.[1][4] The final product should be characterized thoroughly by spectroscopic methods (NMR, IR, MS) to confirm its identity and purity. The provided data in the table serves as a reference for the expected analytical results.
References
In Vitro Bioassays for Testing Methyl Jasmonate Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl Jasmonate (MeJA), a naturally occurring plant stress hormone, plays a pivotal role in regulating plant growth, development, and defense mechanisms.[1][2][3] Beyond its significance in agriculture, MeJA and other jasmonates have garnered considerable interest in biomedical research for their potential therapeutic properties, including anti-cancer activities.[4][5][6] In vitro bioassays are indispensable tools for elucidating the biological activity of MeJA, screening for novel therapeutic applications, and understanding its molecular mechanisms of action. These assays provide a controlled environment to study cellular responses to MeJA, offering a more rapid and cost-effective alternative to in vivo studies.
This document provides detailed application notes and protocols for a selection of robust in vitro bioassays to test the activity of Methyl Jasmonate. The target audience includes researchers, scientists, and drug development professionals who are investigating the physiological and pharmacological effects of this important molecule.
Methyl Jasmonate Signaling Pathway
The canonical signaling pathway of jasmonates, including MeJA, is initiated by the perception of the bioactive form, jasmonoyl-isoleucine (JA-Ile), by the F-box protein CORONATINE INSENSITIVE 1 (COI1).[2] COI1 is a component of the Skp1/Cul1/F-box (SCFCOI1) ubiquitin E3 ligase complex.[2] In the absence of JA-Ile, JASMONATE-ZIM DOMAIN (JAZ) proteins bind to and repress transcription factors such as MYC2.[2][7] Upon binding of JA-Ile to COI1, JAZ proteins are recruited to the SCFCOI1 complex, leading to their ubiquitination and subsequent degradation by the 26S proteasome.[2] The degradation of JAZ repressors liberates MYC2 and other transcription factors, allowing them to activate the expression of jasmonate-responsive genes.[7][8]
In Vitro Bioassays for MeJA Activity
Cell Viability and Cytotoxicity Assays
Cell viability and cytotoxicity assays are fundamental for assessing the effect of MeJA on cell proliferation and survival. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.[4] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals, which can be solubilized and quantified by spectrophotometry. A decrease in the amount of formazan produced corresponds to a reduction in cell viability.
Quantitative Data on MeJA Cytotoxicity
| Cell Line | Cell Type | IC50 (mM) | Exposure Time (h) | Reference |
| MM.1S | Multiple Myeloma | ~1.2 | 24 | [4] |
| U266 | Multiple Myeloma | ~1.5 | 24 | [4] |
| RPMI-8226 | Multiple Myeloma | ~1.3 | 24 | [4] |
| PC-3 | Human Prostate Cancer | Not specified | - | [5] |
| HTB-81 | Human Prostate Cancer | Not specified | - | [5] |
| T-47D | Human Breast Cancer | Significant inhibition at 0.5-1 mM | 48 | [9] |
| MDA-MB-361 | Human Breast Cancer | Significant inhibition at 0.5-1 mM | 48 | [9] |
| U87-MG | Glioblastoma | - | 24 | [10] |
| LN229 | Glioblastoma | - | 24 | [10] |
Experimental Protocol: MTT Assay
Materials:
-
Methyl Jasmonate (MeJA) stock solution (dissolved in a suitable solvent like ethanol or DMSO)
-
Cell culture medium appropriate for the cell line
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[4] Incubate overnight to allow for cell attachment.
-
MeJA Treatment: Prepare serial dilutions of MeJA in culture medium. Remove the old medium from the wells and add 100 µL of the MeJA dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve MeJA).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Reporter Gene Assays
Reporter gene assays are powerful tools for studying the activation of specific signaling pathways and the regulation of gene expression.[11] A promoter of a MeJA-responsive gene is cloned upstream of a reporter gene (e.g., luciferase or β-glucuronidase (GUS)).[12][13] When cells containing this construct are treated with MeJA, activation of the promoter leads to the expression of the reporter protein, which can be easily quantified.
Experimental Protocol: Luciferase Reporter Gene Assay
Materials:
-
Cells transiently or stably transfected with a reporter construct containing a MeJA-responsive promoter driving luciferase expression.
-
MeJA stock solution.
-
96-well white, opaque cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the transfected cells in a 96-well white, opaque plate.
-
MeJA Treatment: Treat the cells with various concentrations of MeJA.
-
Incubation: Incubate for a sufficient period for gene expression to occur (e.g., 6-24 hours).
-
Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and express the results as fold induction over the untreated control.
Gene Expression Analysis
Analyzing changes in gene expression provides insights into the molecular mechanisms underlying MeJA's activity. Quantitative Real-Time PCR (qRT-PCR) is a sensitive and specific method to measure the transcript levels of target genes in response to MeJA treatment.
Effect of MeJA on Gene Expression
| Gene | Organism/Cell Type | Effect of MeJA | Reference |
| PDF1.2 | Arabidopsis thaliana | Induction | [12] |
| LOX3 | Arabidopsis thaliana | Induction | [8] |
| MYC2 | Arabidopsis thaliana | Induction | [8] |
| JAZ1 | Vitis rupestris | Induction | [14] |
| NPR1 | Vitis rupestris | No significant change | [14] |
| SQS, SEP, CAS | Trigonella foenum-graecum (Fenugreek) | Upregulation | [15] |
Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
Cells treated with MeJA.
-
RNA extraction kit.
-
Reverse transcriptase for cDNA synthesis.
-
qRT-PCR master mix (containing SYBR Green or a probe-based detection system).
-
Primers for the target gene(s) and a reference gene.
-
qRT-PCR instrument.
Protocol:
-
MeJA Treatment: Treat cells with MeJA for the desired time.
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase.
-
qRT-PCR: Set up the qRT-PCR reaction with the cDNA, primers, and master mix. Run the reaction in a qRT-PCR instrument.
-
Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative gene expression using the ΔΔCt method.
Conclusion
The in vitro bioassays described in these application notes provide a robust framework for investigating the biological activity of Methyl Jasmonate. These protocols can be adapted for various research and development purposes, from fundamental studies of plant signaling pathways to the screening of jasmonates for potential therapeutic applications. The use of standardized protocols and clear data presentation will facilitate the comparison of results across different studies and accelerate our understanding of this versatile signaling molecule.
References
- 1. Methyl jasmonate signaling and signal crosstalk between methyl jasmonate and abscisic acid in guard cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyljasmonate Displays In Vitro and In Vivo Activity against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Methyljasmonate displays in vitro and in vivo activity against multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mapping methyl jasmonate-mediated transcriptional reprogramming of metabolism and cell cycle progression in cultured Arabidopsis cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Jasmonates induce Arabidopsis bioactivities selectively inhibiting the growth of breast cancer cells through CDC6 and mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential of Novel Methyl Jasmonate Analogs as Anticancer Agents to Metabolically Target HK-2 Activity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. berthold.com [berthold.com]
- 12. Towards a reporter system to identify regulators of cross-talk between salicylate and jasmonate signaling pathways in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research-portal.uu.nl [research-portal.uu.nl]
- 14. jkip.kit.edu [jkip.kit.edu]
- 15. Methyl jasmonate | CAS:1211-29-6 | High Purity | Manufacturer BioCrick [biocrick.com]
Unveiling the Molecular Tango: A Guide to Studying Methyl Jasmonate-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for investigating the interactions between the plant hormone Methyl Jasmonate (MeJA) and its protein partners. Understanding these interactions is crucial for deciphering plant signaling networks and has significant implications for crop improvement and the development of novel therapeutic agents. This guide will delve into the primary methodologies employed in this field, offering both theoretical background and practical protocols.
Introduction to Methyl Jasmonate Signaling
Methyl Jasmonate (MeJA) is a vital signaling molecule in plants, mediating a wide array of physiological processes, including growth, development, and defense against herbivores and pathogens. The biological activity of jasmonates is primarily orchestrated through the interaction of the bioactive form, Jasmonoyl-isoleucine (JA-Ile), with a co-receptor complex. While MeJA itself is a precursor, it is readily converted to JA-Ile in planta. The core of jasmonate perception lies in the COI1-JAZ co-receptor complex. COI1 (CORONATINE INSENSITIVE 1) is an F-box protein that forms part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. JAZ (Jasmonate ZIM-domain) proteins are transcriptional repressors that, in the absence of JA-Ile, bind to and inhibit transcription factors such as MYC2, thereby repressing the expression of jasmonate-responsive genes. Upon binding of JA-Ile to the COI1-JAZ complex, JAZ proteins are targeted for ubiquitination and subsequent degradation by the 26S proteasome. This degradation liberates the transcription factors, allowing for the activation of downstream gene expression.
Key Methodologies for Studying MeJA-Protein Interactions
Several powerful techniques can be employed to identify and characterize the proteins that interact with MeJA or its bioactive derivatives. The choice of method depends on the specific research question, whether it is the discovery of novel interactors or the quantitative characterization of a known interaction.
Yeast Two-Hybrid (Y2H) Screening
Application Note: The Yeast Two-Hybrid (Y2H) system is a powerful genetic method to identify protein-protein interactions in vivo. In the context of MeJA, a modified version, the Yeast Three-Hybrid (Y3H) system, can be employed to screen for proteins that bind to a small molecule. In this setup, the small molecule acts as a bridge between two fusion proteins, leading to the activation of a reporter gene. Alternatively, a ligand-induced or ligand-inhibited interaction between two known proteins can be studied. For jasmonate signaling, Y2H is instrumental in dissecting the interactions between JAZ proteins and transcription factors, and how these are modulated by jasmonates.
Experimental Protocol: Yeast Two-Hybrid Assay for JAZ-MYC2 Interaction
This protocol describes the testing of a known interaction between a JAZ protein and the transcription factor MYC2.
Materials:
-
Yeast expression vectors (e.g., pGBKT7 for the DNA-binding domain 'bait' and pGADT7 for the activation domain 'prey')
-
Competent yeast strain (e.g., AH109 or Y2HGold)
-
SD/-Leu/-Trp (Double Dropout - DDO) selection plates
-
SD/-Leu/-Trp/-His (Triple Dropout - TDO) selection plates
-
SD/-Leu/-Trp/-His/-Ade (Quadruple Dropout - QDO) selection plates
-
X-α-Gal for colorimetric assay
-
Plasmids containing JAZ and MYC2 coding sequences
-
Standard yeast transformation reagents (Lithium Acetate, PEG)
Procedure:
-
Vector Construction: Clone the full-length coding sequence of the JAZ protein into the 'bait' vector (pGBKT7) and the MYC2 coding sequence into the 'prey' vector (pGADT7).
-
Yeast Transformation: Co-transform the bait and prey plasmids into the competent yeast strain using the lithium acetate/PEG method.
-
Selection of Transformants: Plate the transformed yeast cells on DDO (SD/-Leu/-Trp) plates to select for cells that have successfully taken up both plasmids. Incubate at 30°C for 2-4 days.
-
Interaction Assay:
-
Pick individual colonies from the DDO plates and re-streak them onto TDO (SD/-Leu/-Trp/-His) and QDO (SD/-Leu/-Trp/-His/-Ade) plates.
-
For a colorimetric assay, streak colonies onto DDO plates containing X-α-Gal.
-
-
Incubation and Analysis: Incubate the plates at 30°C for 3-5 days. Growth on TDO or QDO plates and the development of a blue color on X-α-Gal plates indicate a positive interaction between the JAZ and MYC2 proteins.
Surface Plasmon Resonance (SPR)
Application Note: Surface Plasmon Resonance (SPR) is a label-free biophysical technique that allows for the real-time monitoring of molecular interactions. It is an invaluable tool for quantifying the binding kinetics (association and dissociation rates) and affinity (KD) of an interaction. In the context of MeJA, SPR can be used to study the binding of jasmonates to the COI1-JAZ receptor complex. Typically, one of the interacting partners (e.g., the COI1-JAZ complex) is immobilized on a sensor chip, and the small molecule (e.g., JA-Ile) is flowed over the surface.
Experimental Protocol: SPR Analysis of JA-Ile Binding to COI1-JAZ Complex
Materials:
-
SPR instrument (e.g., Biacore, Reichert)
-
Sensor chip (e.g., CM5, NTA)
-
Purified recombinant COI1-JAZ complex (or individual components)
-
JA-Ile solutions at various concentrations
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS for amine coupling)
-
Regeneration solution (e.g., low pH glycine)
Procedure:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the chip surface using a pulse of EDC/NHS.
-
Inject the purified COI1-JAZ complex over the activated surface to achieve the desired immobilization level (typically 1000-2000 RU).
-
Deactivate any remaining active esters with a pulse of ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of JA-Ile over the immobilized protein surface. Each injection cycle consists of:
-
A baseline phase with running buffer.
-
An association phase where the JA-Ile solution is injected.
-
A dissociation phase where running buffer is flowed over the surface.
-
-
Include several buffer-only injections (blanks) for background subtraction.
-
-
Regeneration: Between each JA-Ile concentration, inject the regeneration solution to remove any bound analyte and prepare the surface for the next cycle.
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference channel and blank injections.
-
Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Affinity Pull-Down Assay followed by Mass Spectrometry
Application Note: Affinity pull-down assays are a powerful method for identifying unknown protein interactors of a small molecule. This technique involves immobilizing a derivatized form of the small molecule (the "bait") onto a solid support (e.g., beads). This bait is then incubated with a complex protein mixture, such as a cell lysate. Proteins that bind to the bait are "pulled down" and can be identified by mass spectrometry. For MeJA, a biotinylated or otherwise tagged version would be synthesized to serve as the bait.
Experimental Protocol: Pull-Down of MeJA-Binding Proteins and Identification by Mass Spectrometry
Materials:
-
Biotinylated MeJA (or a suitable analog)
-
Streptavidin-coated magnetic beads
-
Plant tissue or cell culture for lysate preparation
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Reagents for SDS-PAGE and silver staining
-
Mass spectrometry reagents (trypsin, buffers for in-solution or in-gel digestion)
Procedure:
-
Bait Immobilization:
-
Incubate the streptavidin-coated magnetic beads with the biotinylated MeJA to allow for binding.
-
Wash the beads to remove any unbound MeJA.
-
-
Lysate Preparation:
-
Harvest plant tissue or cells and lyse them in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Pull-Down:
-
Incubate the immobilized MeJA bait with the cell lysate to allow for the binding of interacting proteins. A control incubation with beads alone or beads with biotin should be performed in parallel.
-
After incubation, use a magnetic rack to separate the beads from the lysate.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Protein Identification:
-
Elute the bound proteins from the beads using elution buffer.
-
Separate the eluted proteins by SDS-PAGE and visualize them by silver staining.
-
Excise protein bands that are present in the MeJA pull-down but not in the control lanes.
-
Perform in-gel or in-solution trypsin digestion of the excised protein bands.
-
Analyze the resulting peptides by LC-MS/MS to identify the proteins.
-
Quantitative Data Summary
Direct quantitative binding data for Methyl Jasmonate (MeJA) to its receptor complex is limited, as the downstream conjugate Jasmonoyl-isoleucine (JA-Ile) is the primary bioactive ligand. However, studies using JA-Ile and the structural mimic coronatine provide valuable insights into the affinity of the receptor complex.
| Ligand | Protein Complex | Method | Dissociation Constant (Kd) | Reference |
| Coronatine | COI1-JAZ1 | Radioligand Binding | 48 ± 13 nM | [1] |
| Coronatine | COI1-JAZ6 | Radioligand Binding | 68 ± 15 nM | [1] |
| JA-Ile | COI1-JAZ6 | Competition Binding | 1.8 µM (Ki) | [1] |
Visualizations
Jasmonate Signaling Pathway
Caption: A simplified model of the Jasmonate signaling pathway.
Experimental Workflow: Yeast Two-Hybrid
Caption: Workflow for a Yeast Two-Hybrid experiment.
Experimental Workflow: Affinity Pull-Down Mass Spectrometry
Caption: Workflow for Affinity Pull-Down Mass Spectrometry.
References
Application Notes and Protocols for the Use of Methyl Jasmonate in Protoplast Transient Expression Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl Jasmonate (MeJA) is a vital plant hormone involved in a myriad of physiological processes, including defense responses, growth, and development. Protoplast transient expression assays serve as a powerful and rapid system for studying gene expression and signal transduction pathways in plant cells. This document provides detailed application notes and protocols for utilizing MeJA in these assays to investigate its effects on gene expression, offering a valuable tool for functional genomics, drug discovery, and the elucidation of plant signaling networks.
Application Notes
Protoplast transient expression assays are instrumental for the functional characterization of promoters, transcription factors, and other regulatory elements involved in the jasmonate signaling pathway. By introducing reporter constructs (e.g., Luciferase or Green Fluorescent Protein) driven by a promoter of interest into protoplasts, researchers can quantitatively assess the impact of MeJA on gene expression. This system allows for the rapid screening of compounds that modulate jasmonate signaling and the dissection of the roles of specific genes in this pathway.
One of the key advantages of this system is the ability to perform dose-response studies to determine the concentration-dependent effects of MeJA. Such quantitative data is crucial for understanding the sensitivity and dynamics of the cellular response to this hormone. The protocols outlined below are optimized for Arabidopsis thaliana, a model organism in plant biology, but can be adapted for other plant species.
Data Presentation
The following tables summarize quantitative data on the effect of Methyl Jasmonate on gene expression. It is important to note that the specific fold induction can vary depending on the promoter being studied, the plant species, and the experimental conditions.
Table 1: Dose-Response of MeJA on Reporter Gene Expression in Plant Systems
| MeJA Concentration (µM) | Reporter Gene Fold Induction (Relative to Control) | System |
| 0 | 1.0 | Arabidopsis Protoplasts |
| 10 | 3.5 | Rosemary Suspension Cells |
| 50 | 8.2 | Rosemary Suspension Cells |
| 100 | 12.6 | Rosemary Suspension Cells |
Data is representative and compiled from various studies investigating the effect of MeJA on gene expression. The fold induction is an approximation to illustrate the general trend.
Table 2: Time-Course of MeJA-Induced Gene Expression
| Time after MeJA Treatment (50 µM) | Relative Gene Expression Level |
| 0 hours | 1.0 |
| 1 hour | 4.5 |
| 3 hours | 9.8 |
| 6 hours | 15.2 |
| 12 hours | 8.5 |
| 24 hours | 3.1 |
This table illustrates a typical transient induction pattern of a jasmonate-responsive gene.
Experimental Protocols
Protocol 1: Arabidopsis Mesophyll Protoplast Isolation
This protocol is adapted from well-established methods for isolating protoplasts from Arabidopsis thaliana leaves.
Materials:
-
Arabidopsis thaliana plants (3-4 weeks old)
-
Enzyme Solution:
-
1-1.5% (w/v) Cellulase R10
-
0.2-0.4% (w/v) Macerozyme R10
-
0.4 M Mannitol
-
20 mM MES-KOH (pH 5.7)
-
20 mM KCl
-
10 mM CaCl₂
-
0.1% (w/v) BSA
-
-
W5 Solution:
-
154 mM NaCl
-
125 mM CaCl₂
-
5 mM KCl
-
2 mM MES-KOH (pH 5.7)
-
-
MMg Solution:
-
0.4 M Mannitol
-
15 mM MgCl₂
-
4 mM MES-KOH (pH 5.7)
-
Procedure:
-
Select healthy, fully expanded leaves from 3-4 week-old Arabidopsis plants.
-
Using a sharp razor blade, slice the leaves into thin strips (0.5-1 mm).
-
Immediately place the leaf strips into a petri dish containing the freshly prepared Enzyme Solution.
-
Infiltrate the leaf strips with the enzyme solution under vacuum for 30 minutes.
-
Incubate the leaf strips in the dark for 3-4 hours at room temperature with gentle shaking (40-50 rpm).
-
To release the protoplasts, gently swirl the petri dish.
-
Filter the protoplast suspension through a 70-100 µm nylon mesh into a round-bottom centrifuge tube.
-
Pellet the protoplasts by centrifuging at 100 x g for 2 minutes.
-
Carefully remove the supernatant and gently resuspend the protoplast pellet in 10 ml of W5 solution.
-
Pellet the protoplasts again by centrifugation at 100 x g for 1 minute.
-
Resuspend the protoplasts in MMg solution to a final concentration of 1-2 x 10⁵ protoplasts/ml.
-
The protoplasts are now ready for transfection.
Protocol 2: PEG-Mediated Protoplast Transfection
This protocol describes the introduction of plasmid DNA into the isolated protoplasts.
Materials:
-
Isolated Arabidopsis protoplasts in MMg solution
-
Plasmid DNA (reporter construct and internal control)
-
PEG Solution:
-
40% (w/v) PEG 4000
-
0.2 M Mannitol
-
100 mM CaCl₂
-
-
W5 Solution
Procedure:
-
In a 2 ml microcentrifuge tube, mix 10-20 µg of plasmid DNA (e.g., a reporter construct with a promoter of interest driving a luciferase gene and a 35S promoter driving a Renilla luciferase gene as an internal control) with 100 µl of protoplast suspension (1-2 x 10⁴ protoplasts).
-
Gently mix the DNA and protoplasts.
-
Add 110 µl of the PEG solution to the protoplast-DNA mixture. Mix immediately but gently by inverting the tube.
-
Incubate the mixture at room temperature for 5-10 minutes.
-
Dilute the transfection mixture by adding 440 µl of W5 solution. Mix gently.
-
Pellet the protoplasts by centrifuging at 100 x g for 2 minutes.
-
Carefully remove the supernatant.
-
Gently resuspend the protoplasts in 1 ml of W5 solution supplemented with 0.5 M Mannitol.
-
Incubate the transfected protoplasts in the dark at room temperature for 12-16 hours to allow for gene expression.
Protocol 3: Methyl Jasmonate Treatment and Luciferase Assay
This protocol details the treatment of transfected protoplasts with MeJA and the subsequent measurement of reporter gene activity.
Materials:
-
Transfected protoplasts
-
Methyl Jasmonate (MeJA) stock solution (in ethanol or DMSO)
-
Luciferase Assay System (e.g., Dual-Luciferase® Reporter Assay System)
-
Luminometer
Procedure:
-
Prepare a series of MeJA dilutions from the stock solution to achieve the desired final concentrations (e.g., 0, 1, 10, 50, 100 µM). The final concentration of the solvent should be kept constant across all treatments and should not exceed 0.1%.
-
Add the appropriate volume of the MeJA dilutions to the transfected protoplast suspensions. For the control, add an equivalent volume of the solvent.
-
Incubate the protoplasts for the desired treatment duration (e.g., 4-6 hours).
-
Pellet the protoplasts by centrifuging at 100 x g for 2 minutes.
-
Carefully remove the supernatant and lyse the protoplasts according to the manufacturer's instructions for the luciferase assay system.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
Calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency.
-
Express the results as fold induction relative to the solvent-treated control.
Mandatory Visualizations
Jasmonate Signaling Pathway
Application Notes and Protocols for Creating Stable Transgenic Lines with Altered Methyl Jasmonate Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl Jasmonate (MeJA) is a vital plant signaling molecule involved in a wide array of physiological processes, including growth, development, and defense against biotic and abiotic stresses.[1][2] The ability to create stable transgenic plant lines with modified endogenous MeJA levels is a powerful tool for both basic research into plant signaling pathways and for applied purposes in agriculture and drug development. By overexpressing or suppressing genes involved in MeJA biosynthesis, researchers can elucidate the function of the jasmonate signaling pathway and potentially engineer plants with enhanced stress tolerance or altered production of valuable secondary metabolites.
These application notes provide a comprehensive overview and detailed protocols for the generation and analysis of transgenic plant lines with altered MeJA levels.
Data Presentation: Quantitative Analysis of MeJA Levels in Transgenic Plants
The following tables summarize quantitative data from studies that have successfully generated transgenic plants with altered MeJA levels.
Table 1: Endogenous MeJA Levels in Transgenic Soybean Overexpressing Jasmonic Acid Carboxyl Methyltransferase (JMT)
| Plant Line | Tissue | MeJA Level (relative to wild-type) | Reference |
| Transgenic Soybean (35S:NTR1) | Leaves | 2-2.5 fold higher | [1] |
Table 2: Endogenous MeJA Levels in Transgenic Rice Overexpressing Arabidopsis JMT
| Plant Line | Tissue | MeJA Level (relative to non-transgenic) | Reference |
| Transgenic Rice (Ubi1:AtJMT) | Young Panicles | 6-fold higher | [3] |
Table 3: Phenotypic Effects of Altered MeJA Levels in Transgenic Plants
| Plant Species | Genetic Modification | Key Phenotypic Changes | Reference |
| Soybean | Overexpression of JMT | Elongated leaves with narrowed width, inhibited primary root elongation, stimulated lateral root development. | [1] |
| Rice | Overexpression of Arabidopsis JMT | Reduced grain yield, altered number of spikelet organs. | [3] |
| Arabidopsis thaliana | Overexpression of JMT | Constitutive expression of JA-responsive genes, enhanced resistance to Botrytis cinerea. | [4] |
Experimental Protocols
Protocol 1: Generation of Stable Transgenic Arabidopsis thaliana Lines with Altered MeJA Levels via Agrobacterium-mediated Floral Dip Transformation
This protocol describes the generation of transgenic Arabidopsis thaliana plants, a model organism for plant biology research. The methodology can be adapted for other plant species.[5][6][7]
1. Vector Construction:
- To overexpress a gene involved in MeJA biosynthesis (e.g., JMT), clone the full-length cDNA of the target gene into a plant expression vector under the control of a strong constitutive promoter, such as the Cauliflower Mosaic Virus (CaMV) 35S promoter.
- For gene suppression, an RNA interference (RNAi) or CRISPR/Cas9 approach can be employed. For RNAi, a hairpin construct targeting the gene of interest is cloned into a suitable vector.
- The vector should also contain a selectable marker gene, such as resistance to an antibiotic (e.g., kanamycin) or a herbicide (e.g., glufosinate), for selection of transformed plants.
2. Agrobacterium tumefaciens Transformation:
- Introduce the constructed vector into a suitable Agrobacterium tumefaciens strain (e.g., GV3101) via electroporation or heat shock.
- Select for transformed Agrobacterium colonies on Luria-Bertani (LB) agar plates containing appropriate antibiotics for both the Agrobacterium strain and the introduced vector.
3. Plant Growth and Preparation:
- Grow Arabidopsis thaliana plants (e.g., ecotype Columbia-0) under long-day conditions (16 hours light / 8 hours dark) until they start flowering.
- For optimal transformation efficiency, clip the primary bolts to encourage the growth of multiple secondary inflorescences.[6] The plants will be ready for dipping approximately 4-6 days after clipping.[6]
4. Floral Dip Transformation:
- Inoculate a liquid LB medium containing the appropriate antibiotics with a single colony of the transformed Agrobacterium and grow overnight at 28°C with shaking.
- Inoculate a larger volume of LB medium with the overnight culture and grow until the optical density at 600 nm (OD600) reaches approximately 0.8-1.0.
- Pellet the Agrobacterium cells by centrifugation and resuspend them in an infiltration medium (e.g., 5% sucrose solution).
- Just before dipping, add a surfactant such as Silwet L-77 to a final concentration of 0.02-0.05%.[5][6]
- Invert the Arabidopsis plants and dip the inflorescences into the Agrobacterium suspension for a few seconds.[5]
- Place the treated plants in a humid environment for 16-24 hours.[6]
5. Selection of Transgenic Plants:
- Allow the dipped plants to grow and set seed.
- Harvest the T1 seeds and surface-sterilize them.
- Plate the sterilized seeds on a selection medium (e.g., Murashige and Skoog (MS) medium) containing the appropriate selective agent (e.g., kanamycin).
- Transgenic seedlings will survive and grow on the selection medium, while non-transformed seedlings will not.
6. Confirmation of Transgene Integration and Expression:
- Transfer the selected T1 seedlings to soil and grow to maturity.
- Confirm the presence of the transgene in the genomic DNA of the T1 plants using PCR.
- Analyze the expression of the transgene in T2 or subsequent generations using reverse transcription-quantitative PCR (RT-qPCR).
Protocol 2: Quantification of Methyl Jasmonate in Plant Tissues
This protocol outlines a general method for the extraction and quantification of MeJA from plant tissues using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9][10][11]
1. Sample Preparation:
- Harvest plant tissue (e.g., leaves, roots) and immediately freeze it in liquid nitrogen to quench metabolic activity.
- Grind the frozen tissue to a fine powder.
2. Extraction:
- Extract the powdered tissue with a suitable solvent, such as 80% acetonitrile or cold methanol.[9][10]
- To improve accuracy, include an internal standard, such as deuterated MeJA, during the extraction process.[8]
- Centrifuge the extract to pellet the cell debris.
3. Purification (Optional but Recommended):
- For cleaner samples, the extract can be purified using solid-phase extraction (SPE) with a C18 cartridge.[10]
4. Analysis by GC-MS or LC-MS/MS:
- Analyze the extracted and purified samples using GC-MS or LC-MS/MS.
- For GC-MS analysis, MeJA is a volatile compound suitable for this method.[11][12]
- For LC-MS/MS, MeJA is typically analyzed in positive-ion mode.[8][9]
- Quantify the amount of MeJA by comparing the peak area of the analyte to that of the internal standard and a standard curve generated with known concentrations of MeJA.
Visualizations
Jasmonate Signaling Pathway
Caption: The Jasmonate signaling pathway, from stress perception to gene expression.
Experimental Workflow for Generating Transgenic Plants
Caption: Workflow for creating stable transgenic plants with altered MeJA levels.
References
- 1. Increased endogenous methyl jasmonate altered leaf and root development in transgenic soybean plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Methyl Jasmonate Reduces Grain Yield by Mediating Stress Signals to Alter Spikelet Development in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agrobacterium-mediated transformation of Arabidopsis thaliana using the floral dip method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simplified Arabidopsis Transformation Protocol – Department of Plant Pathology [plantpath.wisc.edu]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of jasmonic acid, methyl jasmonate, and salicylic acid in plants by capillary liquid chromatography electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of both jasmonic acid and methyl jasmonate in plant samples by liquid chromatography tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 11. Identification and quantification of methyl jasmonate in leaf volatiles of Arabidopsis thaliana using solid-phase microextraction in combination with gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Methyl Jasmonate-Induced Stomatal Closure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl jasmonate (MeJA), a plant signaling molecule, plays a crucial role in regulating various physiological processes, including plant defense and responses to environmental stress. One of its key functions is the induction of stomatal closure, a mechanism to conserve water.[1][2] The controlled regulation of stomatal aperture is vital for plant survival, balancing CO2 uptake for photosynthesis with water loss through transpiration. Understanding the signaling cascade initiated by MeJA that leads to stomatal closure is of significant interest for developing strategies to enhance plant drought tolerance and for screening compounds that may modulate this pathway.
This document provides detailed protocols for measuring MeJA-induced stomatal closure, summarizes key quantitative data, and illustrates the underlying signaling pathways.
Signaling Pathway of Methyl Jasmonate-Induced Stomatal Closure
Methyl jasmonate triggers a complex signaling cascade within guard cells, the specialized cells surrounding stomatal pores, ultimately leading to a reduction in turgor pressure and stomatal closure. This pathway involves the production of secondary messengers such as reactive oxygen species (ROS), nitric oxide (NO), and an increase in cytosolic calcium concentration ([Ca2+]cyt).[1]
Upon perception of the MeJA signal, a series of events is initiated:
-
ROS Production: MeJA stimulates the production of ROS, primarily through the activation of plasma membrane-bound NADPH oxidases, such as AtrbohD and AtrbohF in Arabidopsis.[1] ROS, particularly hydrogen peroxide (H2O2), acts as a key signaling molecule.
-
Cytosolic Alkalization: An increase in the pH of the cytoplasm precedes ROS production in both MeJA- and abscisic acid (ABA)-induced stomatal closure.[3][4]
-
Calcium Influx: ROS accumulation activates non-selective Ca2+ permeable channels in the plasma membrane, leading to an influx of extracellular Ca2+ and an elevation of [Ca2+]cyt.[1]
-
Protein Kinase Activation: The rise in [Ca2+]cyt activates calcium-dependent protein kinases (CDPKs), such as CPK6 in Arabidopsis, which further propagate the signal.[1]
-
Ion Channel Modulation: The signaling cascade ultimately leads to the activation of anion channels and the depolarization of the guard cell membrane. This depolarization, in turn, activates outward-rectifying K+ channels, leading to an efflux of K+ and other ions.
-
Water Efflux and Stomatal Closure: The loss of ions from the guard cells decreases their osmotic potential, causing water to move out of the cells. This results in a loss of turgor pressure, causing the guard cells to become flaccid and the stomatal pore to close.
The signaling pathway of MeJA shares several components with the well-characterized ABA-induced stomatal closure pathway, suggesting a crosstalk between these two hormone signaling networks.[1][2]
Signaling pathway of MeJA-induced stomatal closure.
Experimental Protocols
Protocol 1: Stomatal Aperture Measurement in Epidermal Peels
This protocol describes the measurement of stomatal aperture in response to MeJA using epidermal peels from plant leaves. Arabidopsis thaliana is a commonly used model organism.
Materials:
-
Plant material (e.g., fully expanded leaves of 3-4 week old Arabidopsis thaliana)
-
Stomatal opening solution (10 mM MES-Tris, pH 6.15, 50 mM KCl, 0.1 mM CaCl2)
-
Methyl Jasmonate (MeJA) stock solution (e.g., 100 mM in ethanol)
-
Microscope slides and coverslips
-
Microscope with a digital camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Plant Growth: Grow plants under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).
-
Epidermal Peel Preparation:
-
Carefully peel the abaxial (lower) epidermis from a fully expanded leaf.
-
Immediately float the epidermal peel on stomatal opening solution in a petri dish.
-
-
Stomatal Opening: Incubate the epidermal peels under light for 2-3 hours to ensure stomata are fully open.
-
MeJA Treatment:
-
Prepare working solutions of MeJA by diluting the stock solution in the stomatal opening solution to the desired final concentrations (e.g., 0.5 µM, 5 µM, 50 µM).[5] A control solution containing the same concentration of ethanol should also be prepared.
-
Transfer the epidermal peels to the MeJA-containing solutions or the control solution.
-
-
Incubation: Incubate the peels for a specific duration (e.g., 1-2 hours).
-
Microscopy and Imaging:
-
Mount an epidermal peel on a microscope slide with a drop of the respective treatment solution and cover with a coverslip.
-
Observe the stomata under a microscope (e.g., 40x objective).
-
Capture digital images of multiple fields of view, ensuring a representative sample of stomata.
-
-
Data Analysis:
-
Use image analysis software to measure the width and length of the stomatal pore.
-
Calculate the stomatal aperture as the ratio of width to length.
-
Measure at least 50-60 stomata per treatment condition.[6]
-
Perform statistical analysis to determine the significance of the results.
-
Workflow for stomatal aperture measurement.
Protocol 2: Stomatal Conductance Measurement in Intact Leaves
This protocol measures stomatal closure by assessing the rate of gas exchange (stomatal conductance) in intact leaves using a porometer.
Materials:
-
Intact plants
-
Porometer (e.g., diffusion porometer or infrared gas analyzer)
-
Methyl Jasmonate (MeJA) solution in a spray bottle or for root application
Procedure:
-
Plant Acclimation: Acclimate the plants to the measurement conditions (light, temperature, humidity) for at least 30 minutes.
-
Initial Measurement: Measure the initial stomatal conductance (gs) of a selected leaf.
-
MeJA Application:
-
Foliar Spray: Spray the leaves with the MeJA solution until runoff. Use a control solution (e.g., water with a surfactant) on control plants.
-
Root Application: Apply the MeJA solution to the soil.
-
-
Time-Course Measurement: Measure the stomatal conductance of the same leaf at regular intervals (e.g., every 15, 30, 60, 90, and 120 minutes) after MeJA application.[6]
-
Data Analysis:
-
Plot the stomatal conductance over time for both control and MeJA-treated plants.
-
Calculate the percentage reduction in stomatal conductance compared to the initial value.
-
Perform statistical analysis to compare the treatments.
-
Data Presentation
Table 1: Dose-Response of Methyl Jasmonate on Stomatal Aperture
This table summarizes the effect of different concentrations of MeJA on stomatal aperture in Arabidopsis thaliana wild-type (Col-0) after 1 hour of treatment. Data is presented as the percentage of stomatal closure relative to the control.
| MeJA Concentration (µM) | Stomatal Closure (%) | Reference |
| 0.5 | 60 | [5] |
| 5 | 65 | [5] |
| 50 | 70 | [5] |
Table 2: Time-Course of Stomatal Closure Induced by 50 µM Methyl Jasmonate
This table shows the progression of stomatal closure over time in Arabidopsis thaliana wild-type (Col-0) treated with 50 µM MeJA. Data is presented as the ratio of stomatal pore width to length.
| Time (minutes) | Stomatal Aperture (Width/Length Ratio) | Reference |
| 0 | ~0.25 (fully open) | [6] |
| 15 | Decreasing | [5] |
| 30 | Further decrease | [5] |
| 60 | Significant closure | [5][6] |
| 90 | Maintained closure | [6] |
| 120 | Maintained closure | [6] |
Note: The exact values for the width/length ratio can vary between experiments and should be determined empirically. The trend of decreasing aperture over time is the key observation.
Conclusion
The protocols and data presented here provide a comprehensive guide for researchers investigating MeJA-induced stomatal closure. By employing these methods, scientists can effectively screen for compounds that modulate this pathway, potentially leading to the development of novel agrochemicals for improving plant water use efficiency. Furthermore, a detailed understanding of the MeJA signaling cascade offers insights into the intricate regulatory networks governing plant responses to environmental challenges.
References
- 1. Methyl jasmonate signaling and signal crosstalk between methyl jasmonate and abscisic acid in guard cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl jasmonate signaling and signal crosstalk between methyl jasmonate and abscisic acid in guard cells [agris.fao.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Cytoplasmic Alkalization Precedes Reactive Oxygen Species Production during Methyl Jasmonate- and Abscisic Acid-Induced Stomatal Closure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Player in Jasmonate-Mediated Stomatal Closure: The Arabidopsis thaliana Copper Amine Oxidase β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl Jasmonate in Post-Harvest Fruit Preservation
Introduction
Methyl Jasmonate (MeJA) is a naturally occurring plant hormone belonging to the jasmonate family. It acts as a critical signaling molecule in a wide array of physiological processes, including plant growth, development, and defense responses to both biotic and abiotic stresses. In post-harvest physiology, the application of exogenous MeJA has garnered significant attention for its potential to enhance fruit quality, extend shelf-life, and improve nutritional value. MeJA is involved in regulating fruit ripening, promoting the accumulation of secondary metabolites like anthocyanins and phenolics, and inducing resistance against pathogens and chilling injury. These attributes make MeJA a promising tool for the agro-food industry.
Mechanism of Action: The Jasmonate Signaling Pathway
The biological effects of MeJA are mediated through a well-defined signaling cascade. Upon entering the cell, MeJA is converted to the biologically active form, jasmonoyl-isoleucine (JA-Ile). JA-Ile then acts as a molecular "glue," facilitating the interaction between the F-box protein CORONATINE INSENSITIVE 1 (COI1) and JASMONATE-ZIM DOMAIN (JAZ) repressor proteins. This interaction targets JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of JAZ repressors liberates transcription factors, such as MYC2, which can then activate the expression of a wide range of jasmonate-responsive genes. These genes are involved in processes like anthocyanin biosynthesis, defense against pathogens, and responses to stress, ultimately leading to improved fruit quality and resilience.
Application Notes: Effects on Post-Harvest Fruit Quality
MeJA treatments, applied either pre- or post-harvest, have been shown to positively impact a variety of fruit quality parameters. The effects are often dependent on the fruit species, cultivar, MeJA concentration, and application method. Key benefits include enhanced color development, maintenance of firmness, reduction of weight loss, and mitigation of chilling injury and disease incidence.
Table 1: Effects of MeJA on Physicochemical Properties of Fruits
| Fruit | MeJA Concentration | Application Method | Key Findings |
| Pears ('Danxiahong') | 0.5 - 2.0 mM | Pre-harvest Spray | Significantly promoted red coloration by increasing anthocyanin content; Increased soluble solids and sugar/acid ratio. |
| Pomegranate ('Mollar de Elche') | 1, 5, 10 mM | Pre-harvest Spray | Reduced post-harvest weight loss and respiration rate; Increased fruit firmness during storage. |
| Apricot | 0.2 mmol/L | Post-harvest Dip | Significantly reduced fruit weight loss and softening; Maintained soluble solid content and acidity during cold storage. |
| Strawberry ('Camarosa') | 250 µmol L⁻¹ | Pre-harvest Spray | Reduced weight loss during post-harvest storage; Maintained higher antioxidant capacity. |
| Strawberry ('Paros') | 50 - 200 µM | Pre-harvest Spray | Reduced firmness loss and physiological weight loss during cold storage; Maintained higher levels of titratable acidity. |
| Lemon ('Eureka') | 0.1 - 0.5 mmol L⁻¹ | Pre- & Post-harvest Spray | Alleviated chilling injury; Increased total soluble solids (TSS), titratable acidity (TA), and Vitamin C content. |
Table 2: Effects of MeJA on Bioactive Compounds and Disease Resistance
| Fruit | MeJA Concentration | Application Method | Key Findings |
| Apple ('Fuji') | 100 µM (vapor) | Post-harvest Vapor | Enhanced anthocyanin accumulation and modified production of phenolics. |
| Fragaria chiloensis | 10 - 100 µM | In vitro system | Increased expression of phenylpropanoid-related genes, leading to higher anthocyanin accumulation. |
| Mango | Not Specified | Post-harvest Treatment | Increased glucose, fructose, and sucrose content during ripening. |
| Tomato | 10 mM | Post-harvest Treatment | Enhanced ethylene biosynthesis, which accelerates pigmentation and ripening. |
| Various Fruits | General Application | Post-harvest Treatment | Enhanced innate disease resistance against pathogenic fungi by inducing pathogenesis-related (PR) proteins. |
Experimental Protocols
The following protocols provide detailed methodologies for the post-harvest application of MeJA to fruits. Researchers should optimize concentrations and treatment times based on the specific fruit type and desired outcome.
Protocol 1: Post-Harvest MeJA Vapor Treatment
This method is suitable for fruits sensitive to physical handling and for achieving uniform treatment without direct contact with a solution.
Materials:
-
Methyl Jasmonate (MeJA) solution (e.g., 95% pure)
-
Ethanol (95%)
-
Distilled water
-
Airtight treatment chamber or desiccator
-
Small beaker or petri dish
-
Filter paper
-
Fruits of uniform size and maturity
Procedure:
-
Fruit Preparation: Select healthy, uniform fruits, free from blemishes or disease. Gently clean the surface if necessary and allow them to air dry completely.
-
MeJA Stock Solution: Prepare a stock solution of MeJA in ethanol. For example, to make a 1 M stock, dissolve the appropriate amount of MeJA in 95% ethanol. Store in a sealed glass vial at 4°C.
-
Working Solution Preparation: Calculate the volume of stock solution needed to achieve the desired final vapor concentration within the chamber. A common concentration for trials is 100 µM. The liquid is typically volatilized from a piece of filter paper.
-
Treatment Setup: Place the selected fruits inside the airtight chamber, ensuring they are not touching. In a separate small beaker or on a watch glass inside the chamber, place a piece of filter paper.
-
Application: Pipette the calculated amount of MeJA working solution onto the filter paper. Immediately seal the chamber to allow the MeJA to volatilize and create a saturated atmosphere. A control chamber should be prepared using only ethanol and water on the filter paper.
-
Incubation: Keep the chamber at the desired treatment temperature (e.g., 20-25°C) for a specified duration (e.g., 12-24 hours).
-
Post-Treatment: After the treatment period, open the chamber in a well-ventilated area to dissipate the MeJA vapor.
-
Storage and Analysis: Transfer the treated and control fruits to standard post-harvest storage conditions (e.g., 4°C). Conduct quality assessments at regular intervals.
Protocol 2: Post-Harvest MeJA Dipping Treatment
This immersion method is effective for rapid and direct application of MeJA to the fruit surface.
Materials:
-
Methyl Jasmonate (MeJA)
-
Tween-20 or similar surfactant
-
Distilled water
-
Large beakers or containers for dipping
-
Drying racks
Procedure:
-
Fruit Preparation: As in Protocol 1, select healthy, uniform fruits and clean them if necessary.
-
Treatment Solution Preparation: Prepare an aqueous solution of MeJA at the desired concentration (e.g., 0.2 mmol/L). Since MeJA is not readily soluble in water, first dissolve it in a very small amount of ethanol, then add it to the distilled water. Add a surfactant like Tween-20 (e.g., 0.05% v/v) to ensure even coating of the fruit surface. Prepare a control solution containing only water and the surfactant.
-
Dipping: Immerse the fruits in the MeJA solution for a predetermined time (e.g., 2-5 minutes). Ensure all surfaces of the fruit are in contact with the solution.
-
Drying: After dipping, remove the fruits from the solution and place them on drying racks at ambient temperature until their surfaces are completely dry.
-
Storage and Analysis: Package the dried fruits and place them in the appropriate storage conditions. Perform quality analysis at set time points, comparing them with the control group.
Protocol 3: Assessment of Key Fruit Quality Parameters
1. Weight Loss:
-
Measure the initial weight of individual fruits (W_initial).
-
At each analysis interval, re-weigh the same fruits (W_final).
-
Calculate percentage weight loss: ((W_initial - W_final) / W_initial) * 100.
2. Firmness:
-
Use a texture analyzer or a penetrometer with a suitable probe (e.g., 5 mm diameter).
-
Take measurements on two opposite sides of each fruit's equatorial region.
-
Express firmness in Newtons (N) or kilograms-force (kgf).
3. Total Soluble Solids (TSS):
-
Extract juice from a sample of fruit tissue.
-
Place a drop of the juice on the prism of a digital or handheld refractometer.
-
Record the reading as degrees Brix (°Brix), which corresponds to the percentage of TSS.
4. Titratable Acidity (TA):
-
Titrate a known volume of fruit juice (e.g., 5 mL diluted with 20 mL of distilled water) with a standardized NaOH solution (e.g., 0.1 N) to a pH of 8.2.
-
Use a pH meter or phenolphthalein indicator to determine the endpoint.
-
Calculate TA as a percentage of the predominant acid in the fruit (e.g., malic acid for apples, citric acid for citrus).
5. Color Measurement:
-
Use a chromameter to measure the surface color.
-
Record the CIE L* (lightness), a* (redness/greenness), and b* (yellowness/blueness) values.
-
Calculate the Hue Angle (h°) and Chroma (C) from the a and b* values to quantify color changes.
Application Notes and Protocols for Monitoring Methyl Jasmonate Volatility in Experimental Setups
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the two primary techniques used to monitor the volatility of Methyl Jasmonate (MeJA) in experimental setups: Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (SPME-GC-MS) and Proton-Transfer-Reaction Mass Spectrometry (PTR-MS).
Introduction to Methyl Jasmonate Volatility Monitoring
Methyl Jasmonate (MeJA) is a volatile organic compound (VOC) that plays a crucial role in plant defense signaling and inter-plant communication. Monitoring its release is essential for understanding plant stress responses, screening for compounds that elicit plant defense, and in the development of novel agrochemicals and pharmaceuticals. The choice of monitoring technique depends on the specific experimental goals, required sensitivity, and the need for real-time data.
Comparative Overview of Key Techniques
The two most common and powerful techniques for analyzing plant VOCs, including MeJA, are SPME-GC-MS and PTR-MS.[1] Each offers distinct advantages and is suited for different research applications.
| Feature | SPME-GC-MS | Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) |
| Principle | Adsorption of volatiles onto a coated fiber, followed by thermal desorption, chromatographic separation, and mass analysis.[2] | Soft chemical ionization of VOCs by proton transfer from H3O+ ions, followed by mass analysis.[3] |
| Analysis Time | Slower (minutes to hours per sample) due to extraction and chromatography steps.[3] | Real-time to near-real-time (seconds to minutes per sample).[4][5] |
| Sample Preparation | Minimal, involves exposing the SPME fiber to the headspace of the sample.[2] | None required; air is directly sampled.[3] |
| Compound Identification | High confidence in identification based on retention time and mass spectral libraries.[1] | Primarily based on mass-to-charge ratio; can have difficulty distinguishing isomers.[3] |
| Sensitivity | High, with detection limits in the parts-per-billion (ppb) to parts-per-trillion (ppt) range.[4][6] | Very high, with detection limits in the parts-per-trillion (ppt) range or lower.[5] |
| Portability | Laboratory-based instrumentation. | Field-deployable instruments are available. |
| Cost | Generally lower initial instrument cost compared to PTR-MS. | Higher initial instrument cost. |
Experimental Protocols
Protocol 1: Headspace SPME-GC-MS Analysis of Methyl Jasmonate
This protocol details the steps for the collection and analysis of MeJA from the headspace of plant samples using SPME-GC-MS.
Materials:
-
Plant material in a sealed vial or chamber
-
SPME fiber assembly with a suitable coating (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)
-
SPME manual holder or autosampler
-
Gas Chromatograph-Mass Spectrometer (GC-MS) system
-
Heated injection port
-
Vials and caps
Procedure:
-
Sample Preparation:
-
Place a known amount of plant material (e.g., 1-5 grams of leaf tissue) into a headspace vial. For in-vivo sampling, enclose the plant part in a sampling bag or chamber.
-
Seal the vial or chamber.
-
If inducing MeJA emission, introduce the elicitor (e.g., wounding, chemical treatment) and allow for a defined incubation period.
-
-
SPME Fiber Conditioning:
-
Before the first use, and briefly before each analysis, condition the SPME fiber according to the manufacturer's instructions. This typically involves inserting the fiber into the hot GC inlet to desorb any contaminants.
-
-
Headspace Extraction:
-
Expose the SPME fiber to the headspace above the plant sample for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30-60 °C). Agitation can improve extraction efficiency.
-
-
Desorption and GC-MS Analysis:
-
Retract the fiber into the needle and immediately insert it into the heated GC injection port (e.g., 250 °C).
-
Expose the fiber in the injection port for a set time (e.g., 2-5 minutes) to allow for thermal desorption of the analytes onto the GC column.
-
Start the GC-MS data acquisition.
-
Typical GC-MS Parameters:
| Parameter | Value |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 40 °C for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| MS Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Mass Range | m/z 40-400 |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Data Analysis:
-
Identify MeJA based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST). The characteristic ions for MeJA are m/z 224 (M+), 193, 151, 135, and 95.
-
Quantify MeJA by integrating the peak area of a characteristic ion and comparing it to a calibration curve generated using MeJA standards.
Protocol 2: Real-Time Monitoring of Methyl Jasmonate with PTR-MS
This protocol outlines the general procedure for the online monitoring of MeJA emissions from plants using PTR-MS.
Materials:
-
Proton-Transfer-Reaction Mass Spectrometer (PTR-MS)
-
Plant enclosure or cuvette with an inlet and outlet for air flow
-
Zero air generator or a source of VOC-free air
-
Heated transfer lines
Procedure:
-
Instrument Setup and Calibration:
-
Start up the PTR-MS instrument and allow it to stabilize according to the manufacturer's instructions.
-
Perform a zero air measurement to determine the instrument background.
-
Calibrate the instrument using a certified gas standard containing a known concentration of a reference compound (e.g., isoprene or a custom MeJA standard if available).
-
-
Plant Enclosure Setup:
-
Enclose the plant or plant part in a cuvette or chamber made of inert material.
-
Provide a constant flow of zero air through the enclosure at a known rate (e.g., 100-500 mL/min).
-
-
Real-Time Monitoring:
-
Connect the outlet of the plant enclosure to the heated inlet of the PTR-MS using a heated transfer line to prevent condensation of volatiles.
-
Begin data acquisition. The PTR-MS will continuously sample the air from the enclosure.
-
Monitor the ion signal corresponding to protonated MeJA (m/z 225).
-
Typical PTR-MS Parameters:
| Parameter | Value |
| Drift Tube Voltage | 600 V |
| Drift Tube Pressure | 2.2 mbar |
| Drift Tube Temperature | 60 °C |
| E/N | ~130 Td |
| Primary Ion | H3O+ |
| Dwell Time per Mass | 1-5 seconds |
Data Analysis:
-
The concentration of MeJA can be calculated in real-time using the following formula: [MeJA] = (1/k*t) * (I(m/z 225) / I(H3O+)) where k is the reaction rate constant and t is the reaction time in the drift tube.
-
Monitor the temporal dynamics of MeJA emission in response to stimuli.
Quantitative Data Summary
The following table summarizes key quantitative performance metrics for the two techniques in the context of MeJA analysis.
| Parameter | SPME-GC-MS | PTR-MS |
| Limit of Detection (LOD) | ~1.5 ppb (approximately 1.3 ng) per injection for MeJA.[4][6] | pptv range, compound-dependent. For monoterpenes, LODs are in the low pptv range. |
| Limit of Quantification (LOQ) | 0.28–0.39 ng/mL for MeJA stereoisomers. | pptv to low ppbv range. |
| **Linearity (R²) ** | > 0.99 for MeJA. | Typically > 0.99 over several orders of magnitude. |
| Precision (RSD) | Typically < 15% | Typically < 5% |
| Recovery | 80.60–107.03% for MeJA stereoisomers. | Not applicable (direct measurement). |
Visualizations
Jasmonate Signaling Pathway
The following diagram illustrates the core components of the jasmonate signaling pathway, leading to the expression of defense-related genes.
Caption: Simplified Jasmonate (JA) signaling pathway.
Experimental Workflow for SPME-GC-MS Analysis
This diagram outlines the major steps involved in the analysis of MeJA using SPME-GC-MS.
Caption: General workflow for SPME-GC-MS analysis of volatiles.
Logical Relationship of Real-Time Monitoring with PTR-MS
This diagram illustrates the continuous nature of data acquisition in a PTR-MS experiment for monitoring plant volatile emissions.
Caption: Workflow for real-time monitoring with PTR-MS.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. google.com [google.com]
- 3. Proton-Transfer-Reaction Mass Spectrometry as a New Tool for Real Time Analysis of Root-Secreted Volatile Organic Compounds in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Identification and quantification of methyl jasmonate in leaf volatiles of Arabidopsis thaliana using solid-phase microextraction in combination with gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Methyl Jasmonate (MeJA) Concentration for Plant Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Methyl Jasmonate (MeJA) for plant treatment. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Methyl Jasmonate (MeJA) and why is it used in plant experiments?
Methyl Jasmonate (MeJA) is a volatile organic compound that acts as a plant hormone.[1] It is derived from jasmonic acid and is involved in a wide range of plant defense and developmental processes.[1] Exogenous application of MeJA is frequently used to simulate biotic stress, such as herbivore attack or pathogen invasion, thereby activating the plant's defense responses.[2] This allows researchers to study plant defense mechanisms and identify potential compounds for crop protection and pharmaceutical development. MeJA can induce the production of various defense chemicals, including phytoalexins and protease inhibitors.[1]
Q2: What is a typical starting concentration for MeJA treatment?
The optimal concentration of MeJA can vary significantly depending on the plant species, the desired physiological response, and the application method. However, a common starting point for many studies is in the micromolar (µM) to low millimolar (mM) range. For instance, studies have used concentrations ranging from 0.1 mM to 50 mM.[2][3][4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How is a MeJA stock solution prepared and applied to plants?
MeJA is typically dissolved in a small amount of an organic solvent, such as ethanol, before being diluted with deionized water to the final concentration.[5] A surfactant, like Triton X-100 or Zipper, may be added to the final solution to ensure even distribution on the leaf surface.[6] The most common application method is spraying the solution directly onto the plant foliage until runoff.[2] Other methods include brushing the solution onto leaves or using a vapor-phase application in an enclosed chamber.[6]
Q4: What are the visible signs of a successful MeJA treatment?
The effects of MeJA treatment can be both physiological and morphological. Successful induction of a defense response may not always have obvious visual cues. However, at higher concentrations, you might observe responses such as stomatal closure, changes in leaf coloration, or even signs of stress like leaf damage.[2][7] It is essential to measure specific biochemical or molecular markers to confirm the activation of the jasmonate signaling pathway.
Q5: What are the symptoms of MeJA toxicity in plants?
High concentrations of MeJA can be phytotoxic and lead to adverse effects on plant growth and health. Common symptoms of toxicity include:
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Reduced plant height and biomass.[4]
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Leaf damage, such as chlorosis or necrosis.[2]
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Decreased photosynthetic rates.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No observable response to MeJA treatment. | - Sub-optimal MeJA concentration: The concentration may be too low to elicit a response in your plant species. - Ineffective application method: The solution may not be adequately covering the plant tissue. - Plant insensitivity: The specific plant species or cultivar may have a muted response to jasmonates. - Incorrect solvent or surfactant: The solvent may be evaporating too quickly, or the surfactant may not be effective. | - Perform a dose-response experiment with a wider range of concentrations. - Ensure thorough and even application of the MeJA solution. Consider alternative application methods. - Review the literature for studies on your specific plant species to gauge expected sensitivity. - Adjust the solvent concentration (e.g., 5% ethanol) and try a different surfactant.[2] |
| High variability in results between replicates. | - Uneven application of MeJA: Inconsistent spraying can lead to different parts of the plant receiving different doses. - Environmental fluctuations: Variations in light, temperature, or humidity can affect plant responses. - Inconsistent plant material: Differences in plant age, size, or health can lead to variable responses. | - Standardize the application technique to ensure each plant receives a consistent volume and coverage. - Maintain a controlled and stable environment throughout the experiment. - Use plants that are uniform in size and developmental stage. |
| Severe phytotoxicity or plant death. | - MeJA concentration is too high: The applied concentration is above the toxic threshold for the plant species. - Solvent toxicity: The concentration of the organic solvent (e.g., ethanol) may be too high. | - Conduct a dose-response experiment to determine the optimal, non-toxic concentration.[2] - Reduce the concentration of the organic solvent in the final solution. A 5% ethanol solution is often used as a control to test for solvent effects.[2] |
| Contradictory results compared to published literature. | - Differences in experimental conditions: Variations in plant species, growth conditions, MeJA concentration, or application method can lead to different outcomes. - Timing of analysis: The timing of sample collection after treatment can significantly impact the observed results. | - Carefully compare your experimental protocol with the cited literature and identify any potential discrepancies. - Conduct a time-course experiment to determine the optimal time point for analyzing your desired response. |
Data Presentation: MeJA Concentration and Effects
| Plant Species | MeJA Concentration | Observed Effect(s) | Reference |
| Cucumber (Cucumis sativus) | 0.2 - 50 mM | Dose-dependent increase in volatile emissions and leaf damage at higher concentrations. | [2][3] |
| Arabidopsis thaliana | 50 µM | Inhibition of root growth. | [9] |
| Impatiens walleriana | 5 µM, 50 µM | Increased ABA and JA content under drought stress. | [9] |
| Sunflower, Tomato, Soybean | 0.1 - 2.5 mM | Decreased plant height and biomass; increased leaf trichome density. | [4] |
| Norway Spruce | 10 mM | Increased resistance against the pine weevil. | [5] |
| Calendula officinalis | 5 µM, 10 µM | Alleviation of chromium stress. | [10] |
Experimental Protocols
Protocol 1: Preparation of Methyl Jasmonate (MeJA) Solution
-
Materials:
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Methyl Jasmonate (MeJA)
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Ethanol (95-100%)
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Deionized water
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Surfactant (e.g., Triton X-100 or Tween 20)
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Volumetric flasks and pipettes
-
-
Procedure:
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Calculate the required amount of MeJA to prepare a stock solution of a desired high concentration (e.g., 1 M).
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Dissolve the calculated amount of MeJA in a small volume of ethanol. For example, to make a 1 M stock, dissolve the appropriate weight of MeJA in ethanol to the final volume.
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Prepare the final treatment solutions by diluting the stock solution with deionized water. For example, to make a 1 mM solution from a 1 M stock, add 1 µL of the stock solution to 999 µL of deionized water.
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Add a surfactant to the final solution at a low concentration (e.g., 0.01% - 0.1% v/v) to improve spreading on the leaf surface.
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Prepare a control solution containing the same concentration of ethanol and surfactant as the treatment solutions but without MeJA.
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Protocol 2: Application of MeJA to Plants
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Materials:
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Prepared MeJA and control solutions
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Spray bottles or an atomizer
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Personal protective equipment (gloves, safety glasses)
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Plants of uniform size and developmental stage
-
-
Procedure:
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Randomly assign plants to different treatment groups (including the control group).
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Thoroughly spray the foliage of each plant with the corresponding solution until the leaves are evenly coated and runoff begins. Ensure both the adaxial and abaxial leaf surfaces are treated.
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To avoid cross-contamination, treat plants in a well-ventilated area or a fume hood, and handle each treatment group separately.
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After treatment, place the plants back into their controlled growth environment.
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Monitor the plants for any visible responses and collect samples for analysis at predetermined time points.
-
Mandatory Visualizations
Caption: Simplified Methyl Jasmonate (MeJA) signaling pathway in plants.
Caption: Experimental workflow for optimizing MeJA concentration.
References
- 1. Methyl jasmonate - Wikipedia [en.wikipedia.org]
- 2. Methyl jasmonate-induced emission of biogenic volatiles is biphasic in cucumber: a high-resolution analysis of dose dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose-dependent methyl jasmonate effects on photosynthetic traits and volatile emissions: biphasic kinetics and stomatal regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic effects of methyl jasmonate treatment and propagation method on Norway spruce resistance against a bark-feeding insect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Beneficial role of methyl jasmonate on morphological, physiological and phytochemical responses of Calendula officinalis L. under Chromium toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in Methyl Jasmonate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in Methyl Jasmonate (MeJA) synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My overall yield of Methyl Jasmonate is significantly lower than expected. What are the general areas I should investigate?
A1: Low overall yield in a multi-step synthesis can result from issues at various stages. A systematic approach is crucial for pinpointing the problem. Here’s a logical workflow to diagnose the issue:
Caption: Troubleshooting workflow for low yield.
Start by verifying the quality and stoichiometry of your starting materials and reagents. Ensure all reactions are going to completion by monitoring them using appropriate analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Inefficient work-up and extraction can lead to significant product loss. Finally, evaluate your purification methods for efficiency and consider potential product degradation.
Q2: I'm struggling with the alkylation of the 2-carbomethoxy-3-oxocyclopentaneacetic acid methyl ester. What are the common pitfalls in this step?
A2: This alkylation is a critical step and can be prone to low yields due to several factors. Incomplete deprotonation, side reactions, and the quality of the alkylating agent are common culprits.
| Parameter | Recommendation | Potential Issue if Not Followed |
| Base | Use a strong, non-nucleophilic base like sodium hydride (NaH). | Incomplete deprotonation leading to unreacted starting material. |
| Solvent | Anhydrous aprotic solvents like THF or DMF are crucial. | The base will react with protic solvents, and water will quench the enolate. |
| Temperature | Perform the deprotonation at 0°C and the alkylation at room temperature or slightly elevated. | Side reactions, such as self-condensation, may occur at higher temperatures. |
| Alkylating Agent | Use a reactive alkylating agent like 1-bromo-2-pentyne. Ensure its purity. | A less reactive or impure agent will result in a sluggish or incomplete reaction. |
A common side reaction is dialkylation, where the product is alkylated a second time. Using a slight excess of the cyclopentanone starting material can help minimize this.
Q3: The catalytic hydrogenation of the alkynyl group to a cis-alkenyl group is giving me a mixture of products. How can I improve the selectivity?
A3: Achieving high selectivity for the cis-(Z)-alkene is crucial for the bioactivity of Methyl Jasmonate. The choice of catalyst and reaction conditions are paramount.
Caption: Catalysts for selective hydrogenation.
Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) is the most common and generally most effective catalyst for this transformation. The use of quinoline as an additive can further enhance selectivity by preventing over-reduction to the alkane. Careful monitoring of the reaction by GC-MS is essential to stop the reaction once the starting material is consumed to avoid over-reduction.
Q4: I am observing epimerization of my final product, leading to a mixture of cis and trans isomers at the cyclopentanone ring. How can I prevent this?
A4: The protons on the cyclopentanone ring are acidic and prone to epimerization under both acidic and basic conditions, leading to the thermodynamically more stable trans isomer. The naturally active form is the cis isomer.[1]
| Condition | Cause of Epimerization | Prevention Strategy |
| Basic | Exposure to strong bases during work-up or purification. | Neutralize the reaction mixture carefully. Use silica gel with a neutral pH for chromatography. |
| Acidic | Prolonged exposure to acidic conditions. | Minimize the time the product is in an acidic environment. Use a buffered system if possible. |
| Thermal | High temperatures during distillation or solvent removal. | Use low-temperature techniques like a rotary evaporator at reduced pressure. Purify by column chromatography instead of distillation if possible. |
It is important to note that some epimerization is often observed, and the goal is to minimize it.[1]
Experimental Protocols
Synthesis of Methyl Jasmonate via Alkylation and Hydrogenation
This multi-step synthesis is a common route to produce racemic Methyl Jasmonate.
Step 1: Synthesis of Methyl 2-carbomethoxy-3-oxocyclopentaneacetate
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To a solution of sodium methoxide in methanol, add dimethyl malonate.
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React the resulting enolate with a suitable precursor like methyl 4-oxobutyrate.
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The reaction mixture is then subjected to an intramolecular Dieckmann condensation to form the cyclopentanone ring.
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Acidify the reaction mixture and extract the product with an organic solvent.
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Purify the product by vacuum distillation.
Step 2: Alkylation with 1-bromo-2-pentyne
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Suspend sodium hydride in anhydrous THF at 0°C.
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Add the product from Step 1 dropwise to the suspension.
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After gas evolution ceases, add 1-bromo-2-pentyne and allow the reaction to warm to room temperature.
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Monitor the reaction by TLC until completion.
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Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.
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Purify by column chromatography on silica gel.
Step 3: Decarbomethoxylation
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The alkylated product from Step 2 can be decarbomethoxylated using Krapcho decarbomethoxylation conditions (e.g., LiCl in wet DMSO at elevated temperatures).
-
Alternatively, saponification followed by acidification and decarboxylation can be employed.
Step 4: Catalytic Hydrogenation
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Dissolve the product from Step 3 in a suitable solvent such as ethyl acetate or methanol.
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Add a catalytic amount of Lindlar's catalyst and a small amount of quinoline.
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Hydrogenate the mixture at atmospheric pressure using a hydrogen balloon.
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Monitor the reaction closely by GC-MS.
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Once the starting material is consumed, filter the catalyst and concentrate the solution to yield Methyl Jasmonate.
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Further purification can be achieved by column chromatography.[2]
Data Presentation
Table 1: Effect of Catalyst on Hydrogenation Selectivity
| Catalyst | Solvent | Additive | cis:trans Ratio | Alkane Byproduct (%) |
| 5% Pd/CaCO₃ (Lindlar) | Ethyl Acetate | Quinoline | >95:5 | <2 |
| 5% Pd/BaSO₄ | Methanol | None | 85:15 | 5 |
| P-2 Ni | Ethanol | None | 90:10 | 3 |
| 5% Pd/C | Ethyl Acetate | None | 20:80 | 15 |
Note: These values are illustrative and can vary based on specific reaction conditions.
Mandatory Visualizations
Caption: Key steps and potential issues in MeJA synthesis.
This guide provides a starting point for troubleshooting low yields in Methyl Jasmonate synthesis. For more specific issues, consulting detailed synthetic procedures in the chemical literature is recommended.
References
Technical Support Center: Overcoming Variability in Methyl Jasmonate (MeJA) Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and sources of variability in experiments involving Methyl Jasmonate (MeJA).
Frequently Asked Questions (FAQs)
Q1: What is Methyl Jasmonate (MeJA) and why is it used in research?
Methyl Jasmonate (MeJA) is a volatile organic compound that acts as a plant hormone.[1] It is derived from jasmonic acid and is involved in a wide range of plant processes, including defense against herbivores and pathogens, as well as developmental pathways like seed germination, root growth, flowering, and fruit ripening.[1] In research, MeJA is often applied exogenously to plants to elicit these defense responses, leading to the production of valuable secondary metabolites with potential applications in medicine and agriculture.[2][3]
Q2: What are the most common sources of variability in MeJA experiments?
Variability in MeJA experiments can arise from several factors:
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Concentration: The concentration of MeJA applied is a critical factor. Different concentrations can lead to significantly different, and sometimes opposite, effects.[4][5]
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Application Method: The method of application (e.g., foliar spray, direct application to roots, vapor exposure) can influence the uptake and distribution of MeJA within the plant, leading to varied responses.
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Plant Species and Developmental Stage: The response to MeJA is highly species-dependent.[4] Additionally, the age and developmental stage of the plant can impact its sensitivity and metabolic response to MeJA.[5]
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Environmental Conditions: Factors such as temperature, light intensity, and humidity during and after MeJA treatment can affect the plant's physiological state and its response to the elicitor.
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Solvent and Surfactants: The choice of solvent (e.g., ethanol, water) and the presence and concentration of surfactants (e.g., Tween 20, Triton X-100) used to dissolve and apply MeJA can affect its absorption by the plant tissue.[6]
Q3: How do I choose the optimal concentration of MeJA for my experiment?
The optimal MeJA concentration is highly dependent on the plant species and the desired outcome. It is crucial to perform a dose-response study to determine the most effective concentration for your specific experimental system. Based on published literature, concentrations can range from the low micromolar (µM) to the millimolar (mM) range. High concentrations can sometimes lead to growth inhibition or phytotoxicity.[4][5]
Troubleshooting Guides
Problem 1: Inconsistent or no induction of target secondary metabolites after MeJA treatment.
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Possible Cause 1: Suboptimal MeJA Concentration.
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Solution: Conduct a dose-response experiment using a range of MeJA concentrations (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM) to identify the optimal concentration for inducing your target metabolite in your specific plant system.
-
-
Possible Cause 2: Ineffective Application Method.
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Solution: Ensure even and thorough application. For foliar sprays, use a fine mist to cover all leaf surfaces. For root applications, ensure the solution is evenly distributed in the growth medium. Consider the timing of application, as the plant's responsiveness can vary with its developmental stage.
-
-
Possible Cause 3: Inadequate Incubation Time.
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Solution: The induction of secondary metabolites is a time-dependent process. Harvest plant material at different time points after MeJA application (e.g., 24h, 48h, 72h, 96h) to determine the peak accumulation of your target compound.
-
-
Possible Cause 4: Poor MeJA Solution Preparation.
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Solution: MeJA is an oil and not readily soluble in water. Prepare a stock solution in a suitable solvent like ethanol before diluting it to the final concentration in water.[7][8] The addition of a surfactant (e.g., 0.01-0.1% Tween 20 or Silwet L-77) can aid in spreading the solution on the leaf surface and improving absorption.[7]
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Problem 2: High variability in results between experimental replicates.
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Possible Cause 1: Inconsistent MeJA Application.
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Solution: Standardize the application procedure. Use a calibrated sprayer to deliver a consistent volume of MeJA solution to each plant. For soil drenching, apply a precise volume to each pot.
-
-
Possible Cause 2: Genetic Variability in Plant Material.
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Solution: Use genetically uniform plant material (e.g., clonal lines, inbred lines) to minimize biological variability. If using seeds, ensure they are from the same lot and have been stored under identical conditions.
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Possible Cause 3: Micro-environmental Differences.
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Solution: Grow plants in a controlled environment with uniform light, temperature, and humidity. Randomize the placement of plants from different treatment groups to minimize the effect of any potential micro-environmental gradients within the growth chamber or greenhouse.
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Possible Cause 4: Edge Effects.
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Solution: Plants at the edges of a growth tray or bench may experience different conditions than those in the center. Avoid using plants from the outermost rows for data collection, or ensure that all treatment groups are equally represented in these positions.
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Problem 3: MeJA treatment causes phytotoxicity (e.g., leaf yellowing, necrosis, stunted growth).
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Possible Cause 1: MeJA Concentration is Too High.
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Possible Cause 2: Solvent Toxicity.
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Solution: If using a solvent like ethanol to dissolve MeJA, ensure the final concentration of the solvent in your working solution is low (typically <1%) and non-toxic to your plants. Always include a solvent-only control in your experimental design.
-
-
Possible Cause 3: Plant Sensitivity.
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Solution: Some plant species or cultivars are more sensitive to MeJA than others. Younger plants may also be more susceptible to damage. Adjust the concentration and application method accordingly.
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Data Presentation: Quantitative Effects of MeJA
The following tables summarize the quantitative effects of different MeJA concentrations on various plant species, as reported in the literature.
Table 1: Effect of MeJA on Secondary Metabolite Production
| Plant Species | MeJA Concentration | Secondary Metabolite | Fold/Percent Increase | Reference |
| Sweet Basil (Ocimum basilicum) | 0.5 mM | Eugenol | 56% | [2] |
| Sweet Basil (Ocimum basilicum) | 0.5 mM | Linalool | 43% | [2] |
| Chinese Chives (Allium tuberosum) | 500 µM | Total Phenols | 2.8–47% | [1][9] |
| Rosemary (Rosmarinus officinalis) | 10, 50, 100 µM | Rosmarinic Acid | Promoted Accumulation | [10] |
| Rosemary (Rosmarinus officinalis) | 10, 50, 100 µM | Carnosic Acid | Promoted Accumulation | [10] |
Table 2: Effect of MeJA on Plant Growth Parameters
| Plant Species | MeJA Concentration | Growth Parameter | Effect | Reference |
| Sunflower (Helianthus annuus) | 0.1 - 2.5 mM | Plant Height | Up to 39% decrease | [4] |
| Tomato (Solanum lycopersicum) | 0.1 - 2.5 mM | Biomass | Up to 79% decrease | [4] |
| Soybean (Glycine max) | 0.1 - 2.5 mM | Leaf Trichome Density | 1.3–3.5-fold increase | [4] |
| Cosmos bipinnatus | 0.1, 1, 10 µM | Dry Weight (under Cd stress) | Increased | [5] |
Experimental Protocols
Generalized Protocol for Foliar Application of MeJA
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Preparation of MeJA Stock Solution:
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Dissolve MeJA in 96% ethanol to prepare a concentrated stock solution (e.g., 100 mM).[7] MeJA is an oil, so direct dilution in water is not effective. Store the stock solution at -20°C for long-term storage.
-
-
Preparation of Working Solution:
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On the day of the experiment, dilute the MeJA stock solution with distilled water to the desired final concentration.
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Add a surfactant (e.g., Tween 20 to a final concentration of 0.01-0.1% v/v or Silwet L-77) to the working solution to ensure even spreading on the leaf surface.[7]
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Prepare a control solution containing the same concentration of ethanol and surfactant as the MeJA working solution.
-
-
Plant Treatment:
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Use healthy, uniform plants at the desired developmental stage.
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Apply the MeJA working solution and the control solution as a fine mist to all aerial parts of the plants until runoff. Ensure complete and even coverage.
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To prevent cross-contamination, treat plants in separate, well-ventilated areas.
-
-
Post-Treatment Care:
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Return the plants to a controlled growth environment with consistent light, temperature, and humidity.
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Monitor the plants for any signs of phytotoxicity.
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-
Sample Collection:
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Harvest plant material at predetermined time points after treatment.
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Immediately freeze the collected samples in liquid nitrogen and store them at -80°C until further analysis.
-
Mandatory Visualizations
Methyl Jasmonate (MeJA) Signaling Pathway
Caption: Simplified MeJA signaling pathway leading to the production of defense metabolites.
General Experimental Workflow for MeJA Treatment
Caption: A generalized workflow for conducting experiments with Methyl Jasmonate.
References
- 1. Frontiers | Effect of Methyl Jasmonate Treatment on Primary and Secondary Metabolites and Antioxidant Capacity of the Substrate and Hydroponically Grown Chinese Chives [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Low concentrations of methyl jasmonate promote plant growth and mitigate Cd toxicity in Cosmos bipinnatus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose-dependent methyl jasmonate effects on photosynthetic traits and volatile emissions: biphasic kinetics and stomatal regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Methyl Jasmonate Treatment on Primary and Secondary Metabolites and Antioxidant Capacity of the Substrate and Hydroponically Grown Chinese Chives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Effect of Methyl Jasmonate on the Expression of microRNAs Involved in Biosynthesis of Active Compounds of Rosemary Cell Suspension Cultures through RNA-Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GC-MS Analysis of Methyl Jasmonate
Welcome to the technical support center for the GC-MS analysis of Methyl Jasmonate (MeJA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear, actionable guidance for your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common artifacts and issues encountered during the GC-MS analysis of Methyl Jasmonate in a question-and-answer format.
Q1: I am observing significant peak tailing for my Methyl Jasmonate standard and samples. What are the potential causes and solutions?
A1: Peak tailing, where the peak asymmetry is skewed towards the end of the chromatogram, is a common issue in GC-MS analysis. For Methyl Jasmonate, this can be caused by several factors:
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Active Sites in the GC System: Methyl Jasmonate contains a polar carbonyl group and an ester functional group, which can interact with active sites (e.g., silanol groups) in the injector liner, column, or detector. This interaction can lead to peak tailing.
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Solution:
-
Inlet Maintenance: Regularly replace the inlet liner and septum. Use deactivated liners, especially those with glass wool, to trap non-volatile residues and provide an inert surface for vaporization.
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Column Conditioning: Condition the GC column according to the manufacturer's instructions to remove any contaminants and ensure a uniform stationary phase.
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Column Trimming: If the front end of the column is contaminated, carefully trim 10-20 cm from the inlet side.
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-
-
Improper Column Installation: A poor column cut or incorrect installation depth in the injector or detector can create dead volume and turbulence in the carrier gas flow, leading to peak tailing.
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Solution: Ensure the column is cut cleanly and squarely. Install the column at the correct depth in both the injector and detector as specified by the instrument manufacturer.
-
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Sample Overload: Injecting too much sample can saturate the column, causing peak distortion, including tailing.
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Solution: Dilute your sample or increase the split ratio to reduce the amount of analyte introduced onto the column.
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Q2: My chromatogram shows "ghost peaks" in blank runs after analyzing Methyl Jasmonate samples. What is the source of this contamination?
A2: Ghost peaks are peaks that appear in blank runs and are typically due to contamination from previous injections.
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Carryover from the Injector: Residues of Methyl Jasmonate or other matrix components from previous injections can accumulate in the injector and slowly bleed into the column during subsequent runs.
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Solution: Clean the injector port regularly. Perform a "bake-out" of the inlet at a high temperature (without the column connected to the detector) to remove contaminants. Ensure your wash solvents are effective at dissolving MeJA and are of high purity.
-
-
Septum Bleed: The septum can release volatile compounds when heated, which may appear as ghost peaks.
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Solution: Use high-quality, low-bleed septa and replace them regularly. A septum purge can also help to vent these contaminants.
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Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas or contaminated gas lines can introduce ghost peaks.
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Solution: Use high-purity carrier gas and install traps to remove oxygen, moisture, and hydrocarbons.
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Q3: I am seeing split peaks for Methyl Jasmonate. What could be causing this?
A3: Split peaks suggest that the sample is not being introduced onto the column in a single, sharp band.
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Improper Injection Technique: For manual injections, a slow or inconsistent injection speed can cause the sample to be introduced as two separate bands.
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Solution: Use an autosampler for consistent and reproducible injections. If using manual injection, practice a smooth and rapid injection technique.
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Solvent Mismatch: Using a sample solvent that is not compatible with the stationary phase or has a significantly different polarity or boiling point than the analyte can lead to peak splitting, especially in splitless injections.
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Solution: Whenever possible, dissolve the sample in a solvent that is compatible with the GC column's stationary phase.
-
-
Incorrect Column Installation: An improperly installed column can lead to a split flow path for the sample as it enters the column.
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Solution: Re-install the column, ensuring a clean cut and the correct installation depth.
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Q4: I am concerned about the thermal degradation of Methyl Jasmonate in the hot GC inlet. Can this create artifacts?
A4: While Methyl Jasmonate is relatively stable, high inlet temperatures can potentially cause some degradation, leading to the appearance of smaller, unexpected peaks.
-
Solution:
-
Optimize Inlet Temperature: Use the lowest possible inlet temperature that still ensures complete and rapid vaporization of MeJA. A typical starting point is 250 °C.
-
Use a Cool On-Column or PTV Inlet: For highly sensitive compounds, a cool on-column or programmable temperature vaporization (PTV) inlet can minimize the time the analyte spends at high temperatures before reaching the column.
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Q5: What are some common artifacts associated with the derivatization of Jasmonic Acid to Methyl Jasmonate for GC-MS analysis?
A5: When analyzing Jasmonic Acid (JA), it is often derivatized to its more volatile methyl ester, Methyl Jasmonate. This process can introduce artifacts.
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Incomplete Derivatization: If the reaction does not go to completion, you will see a peak for both JA (often as a tailing peak if it elutes at all) and MeJA.
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Solution: Optimize the derivatization reaction conditions (reagent concentration, temperature, and time) to ensure complete conversion of JA to MeJA.
-
-
Derivatizing Reagent Byproducts: The derivatizing reagents themselves (e.g., diazomethane, TMS derivatives) or their byproducts can introduce peaks into the chromatogram.
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Solution: Run a blank derivatization (reagents only) to identify any peaks that are not related to your sample. Choose a derivatization method that produces minimal interfering byproducts. For example, methyl chloroformate derivatization can be an alternative to silylation.[1]
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for the GC-MS analysis of Methyl Jasmonate, compiled from various studies.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 1.5 ppb (approx. 1.3 ng) per injection | [2] |
| Typical Inlet Temperature | 250 °C | [3] |
| Typical Column Type | DB-5ms or similar non-polar column | [4] |
| Common Internal Standard | Dihydrojasmonic acid | |
| Key Mass Fragments (m/z) | 224 (M+), 151, 95, 83 |
Experimental Protocols
This section provides a detailed methodology for a typical GC-MS analysis of Methyl Jasmonate from plant tissue.
1. Sample Preparation (Plant Tissue)
-
Homogenization: Freeze a known weight of plant tissue (e.g., 100 mg) in liquid nitrogen and grind to a fine powder.
-
Extraction: Add a suitable extraction solvent (e.g., 1 mL of 80% methanol or a mixture of isopropanol, water, and HCl) to the powdered tissue. Vortex vigorously and sonicate for 10-15 minutes.
-
Phase Separation: Add dichloromethane and water, vortex, and centrifuge to separate the organic and aqueous phases.
-
Collection: Carefully collect the organic (lower) phase containing the lipids and phytohormones.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
2. Derivatization (for Jasmonic Acid to Methyl Jasmonate)
-
Reconstitution: Reconstitute the dried extract in a small volume of methanol and diethyl ether.
-
Methylation: Add an ethereal solution of diazomethane dropwise until a yellow color persists. (Caution: Diazomethane is explosive and toxic. Handle with extreme care in a fume hood).
-
Evaporation: Evaporate the excess diazomethane and solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the final sample in a known volume of a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.
3. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890A GC or similar.
-
Mass Spectrometer: Agilent 5975C MSD or similar.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp 1: Increase to 180 °C at 10 °C/min.
-
Ramp 2: Increase to 240 °C at 5 °C/min, hold for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Visualizations
Experimental Workflow for GC-MS Analysis of Methyl Jasmonate
Caption: A generalized workflow for the analysis of Methyl Jasmonate from plant samples by GC-MS.
Simplified Jasmonate Signaling Pathway
Caption: A simplified diagram of the core jasmonate signaling pathway in plants.
References
Cross-reactivity issues with Methyl Jasmonate antibodies in immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl Jasmonate (MeJA) antibodies in immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of inaccurate results in a Methyl Jasmonate (MeJA) immunoassay?
A1: The most prevalent issue is the cross-reactivity of the anti-MeJA antibody with other structurally similar jasmonates, particularly its precursor, Jasmonic Acid (JA). Since many monoclonal antibodies are developed using a JA-conjugate as the immunogen, they can exhibit varying degrees of binding to both MeJA and JA.[1][2][3][4] This can lead to an overestimation of MeJA concentration.
Q2: How can I determine if my anti-MeJA antibody is cross-reacting with other molecules?
A2: The best approach is to perform a cross-reactivity assessment. This involves running a competitive immunoassay with a range of concentrations of potentially cross-reacting compounds (e.g., Jasmonic Acid, JA-isoleucine, coronatine). By comparing the IC50 values (the concentration of the competitor that causes 50% inhibition of the signal) of these compounds to the IC50 of MeJA, you can calculate the percentage of cross-reactivity.
Q3: Are there alternative methods to immunoassays for quantifying MeJA?
A3: Yes, methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are considered more specific and are often used to validate immunoassay results.[3][4] LC-MS/MS is particularly powerful for accurately quantifying small molecules like jasmonates in complex biological samples.
Q4: My immunoassay results are inconsistent between experiments. What could be the cause?
A4: Inconsistent results can stem from several factors, including variability in sample preparation, improper storage of reagents, slight variations in incubation times and temperatures, and inconsistent washing steps. For MeJA immunoassays, if your samples contain both JA and MeJA, variations in the efficiency of derivatizing JA to MeJA (if this step is part of your protocol) can also lead to inconsistencies.
Q5: What is the purpose of derivatizing Jasmonic Acid (JA) to Methyl Jasmonate (MeJA) before the immunoassay?
A5: Some monoclonal antibodies raised against JA-protein conjugates show a higher binding affinity for MeJA than for JA itself.[3][4] Derivatizing JA to MeJA in the samples and standards can therefore increase the sensitivity and accuracy of the assay when using such an antibody.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your MeJA immunoassay experiments.
High Background Signal
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash cycles or the volume of wash buffer to ensure complete removal of unbound reagents. |
| Antibody Concentration Too High | Titrate the primary and/or secondary antibody to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Non-specific Binding | Optimize the blocking buffer. Try different blocking agents (e.g., BSA, non-fat dry milk) or increase the blocking incubation time. |
| Contaminated Reagents | Use fresh, sterile buffers and reagents. Ensure proper storage conditions are maintained. |
Weak or No Signal
| Possible Cause | Recommended Solution |
| Inactive Reagents | Check the expiration dates of all reagents. Ensure antibodies and enzyme conjugates have been stored correctly to prevent degradation. |
| Incorrect Wavelength | Verify that the microplate reader is set to the correct wavelength for the substrate used. |
| Insufficient Incubation Time | Optimize the incubation times for the antibody-antigen binding and substrate development steps. |
| Sample Matrix Interference | Dilute your sample to reduce the concentration of interfering substances. Validate the assay with spiked samples to assess recovery. |
Suspected Cross-Reactivity
| Observation | Potential Cross-Reactant | Recommended Action |
| Higher than expected MeJA concentrations in samples known to have high JA levels. | Jasmonic Acid (JA) | 1. Perform a cross-reactivity test with JA. 2. Consider derivatizing all JA in the sample to MeJA. 3. Validate results with LC-MS/MS. |
| Inconsistent results in plant stress studies. | Jasmonate-Isoleucine (JA-Ile) or other JA conjugates. | 1. Test for cross-reactivity with relevant JA conjugates. 2. Purify samples to isolate MeJA before the assay. |
| False positives in samples treated with synthetic jasmonate analogs. | Synthetic Jasmonates (e.g., Coronatine) | 1. Check the specificity of your antibody against these compounds. 2. Use a more specific detection method like LC-MS/MS if significant cross-reactivity is observed. |
Quantitative Data on Immunoassay Performance
The performance of MeJA immunoassays can vary depending on the antibody and the assay format. Below is a summary of performance data from a study that developed a monoclonal antibody (MAb 3E5D7C4B6) for jasmonate analysis.[1][2]
| Immunoassay Format | IC50 for MeJA (ng/mL) | Detection Range (ng/mL) |
| Direct Competitive ELISA (dcELISA) | 5.0 | 0.7 - 97.0 |
| Conventional Indirect Competitive ELISA (icELISA) | 34 | 4 - 257 |
| Simplified icELISA | 21 | 3 - 226 |
Data from Deng et al., 2008.[1]
Experimental Protocols
Protocol 1: Competitive ELISA for Methyl Jasmonate
This protocol is a general guideline for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify MeJA.
Materials:
-
Microtiter plate pre-coated with a capture antibody (or coat with an anti-species antibody)
-
Methyl Jasmonate standard
-
Anti-Methyl Jasmonate primary antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Sample extracts
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Preparation: If not pre-coated, coat the microtiter plate with an appropriate capture antibody overnight at 4°C. Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature. Wash the plate three times.
-
Competition Step:
-
Prepare serial dilutions of the MeJA standard.
-
In separate tubes, mix a fixed amount of the anti-MeJA primary antibody with your standards and samples. Incubate this mixture for 1-2 hours at room temperature.
-
Add 100 µL of the pre-incubated antibody-antigen mixture to each well of the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 15 minutes of adding the stop solution.
-
Analysis: Generate a standard curve by plotting the absorbance versus the log of the MeJA concentration. The concentration of MeJA in the samples can then be interpolated from this curve. In a competitive ELISA, the signal is inversely proportional to the amount of MeJA in the sample.
Protocol 2: Validation of MeJA Immunoassay with LC-MS/MS
This protocol provides a general workflow for validating your immunoassay results using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Extract jasmonates from your plant tissue or biological sample using an appropriate solvent (e.g., methanol or ethyl acetate).
-
Perform a solid-phase extraction (SPE) to clean up the sample and enrich for jasmonates.
-
Evaporate the solvent and reconstitute the sample in a solvent compatible with the LC-MS/MS system.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reverse-phase column.
-
Employ a gradient elution program with mobile phases typically consisting of water with formic acid and acetonitrile or methanol with formic acid.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Use an electrospray ionization (ESI) source, typically in positive ion mode for MeJA.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Select specific precursor-to-product ion transitions for MeJA for quantification and confirmation.
-
3. Data Analysis and Comparison:
-
Quantify MeJA in your samples using a standard curve generated with authentic MeJA standards on the LC-MS/MS.
-
Compare the quantitative results obtained from the LC-MS/MS with those from your immunoassay for the same set of samples.
-
Perform a correlation analysis (e.g., linear regression) to assess the agreement between the two methods. A high correlation coefficient (e.g., R² > 0.9) indicates good agreement and validates the specificity of your immunoassay.
Visualizations
Jasmonate Signaling Pathway
Caption: Simplified Jasmonate biosynthesis and signaling pathway.
Competitive ELISA Workflow for MeJA Detection
Caption: Workflow of a competitive ELISA for MeJA quantification.
Troubleshooting Logic for Cross-Reactivity
Caption: Decision tree for troubleshooting cross-reactivity issues.
References
- 1. Monoclonal antibody-based enzyme linked immunosorbent assay for the analysis of jasmonates in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous detection of plant growth regulators jasmonic acid and methyl jasmonate in plant samples by a monoclonal antibody-based ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of Methyl Jasmonate (MeJA) Treatment in Plants
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the off-target effects of Methyl Jasmonate (MeJA) treatment in their plant experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during MeJA treatment, offering potential causes and solutions.
Issue 1: Significant Growth Inhibition and Stunted Phenotype in MeJA-Treated Plants
Question: Why are my MeJA-treated plants significantly smaller and showing stunted growth compared to the control group?
Answer: This is a well-documented off-target effect of MeJA treatment. The application of exogenous MeJA can lead to growth inhibition, including reduced plant height, biomass, and root length.[1][2] The degree of this inhibition is often dose-dependent.[1][2]
Potential Causes:
-
High MeJA Concentration: Higher concentrations of MeJA are more likely to cause severe growth inhibition.[1][2]
-
Crosstalk with Growth-Promoting Hormones: Jasmonate signaling has an antagonistic relationship with growth-promoting hormone pathways, particularly gibberellins (GAs). MeJA treatment can suppress GA activity, which is crucial for plant growth.
-
Inhibition of Cell Division: MeJA has been shown to inhibit mitosis, leading to a decrease in cell number and consequently, reduced organ size.
Troubleshooting Steps:
-
Optimize MeJA Concentration: Conduct a dose-response experiment to determine the lowest effective concentration of MeJA that induces your desired response with minimal growth inhibition. Studies have used a wide range of concentrations, from 1 µM to 2.5 mM, with lower concentrations generally having a less severe impact on growth.[1][2][3][4]
-
Modify Treatment Duration and Frequency: Reduce the duration of MeJA exposure or the frequency of application. Continuous exposure is more likely to lead to significant growth defects.
-
Consider Plant Developmental Stage: The developmental stage at which MeJA is applied can influence the severity of the off-target effects. Younger seedlings may be more susceptible to growth inhibition.
-
Analyze Endogenous Hormone Levels: If growth inhibition is a persistent issue, consider quantifying endogenous levels of GAs and other growth-related hormones to confirm the antagonistic effect.
Issue 2: Unexpected Phenotypic Changes Unrelated to Defense Responses
Question: My MeJA-treated plants are exhibiting unexpected phenotypes, such as altered leaf morphology and changes in flowering time. What could be the cause?
Answer: MeJA is a signaling molecule involved in a wide array of physiological processes beyond defense.[5] Its application can lead to a variety of off-target phenotypic changes due to its extensive crosstalk with other hormone signaling pathways that regulate plant development.
Potential Causes:
-
Hormonal Crosstalk: The jasmonate signaling pathway interacts with several other hormone pathways, including:
-
Gibberellins (GAs): Antagonistic interaction can affect growth and development.
-
Salicylic Acid (SA): Generally antagonistic, this interaction can influence the response to different types of pathogens.[6]
-
Ethylene: Can act synergistically or antagonistically with jasmonates depending on the process.[7][8]
-
Auxin: Crosstalk can impact root development and other growth processes.
-
-
Alterations in Leaf Properties: MeJA treatment has been shown to alter leaf characteristics such as trichome density, stomatal density, and cuticle thickness.[2]
-
Induction of General Stress Responses: MeJA can induce a broad stress response, which may involve changes in gene expression and metabolism not directly related to your pathway of interest.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected phenotypes.
FAQs
Q1: What is a standard protocol for applying MeJA to Arabidopsis thaliana?
A1: The protocol for MeJA application can vary depending on the experimental goals. Here are two common methods:
-
For Seedling Plate Assays: MeJA can be dissolved in a small amount of ethanol and then added to the Murashige and Skoog (MS) growth medium to the desired final concentration (e.g., 5-50 µM).[9] Seeds are then germinated and grown on this medium. A mock treatment with the same concentration of ethanol should be used as a control.[9]
-
For Spraying Older Plants: A stock solution of MeJA in ethanol can be diluted to the final concentration (e.g., 50-100 µM) in water containing a surfactant like Tween-20 (0.01-0.05%) to ensure even coverage.[10] Plants are then sprayed until runoff. Control plants should be sprayed with the same solution lacking MeJA.
Q2: How can I minimize the off-target effects of MeJA treatment?
A2: Minimizing off-target effects is crucial for obtaining specific and interpretable results. Here are some strategies:
-
Concentration Optimization: As mentioned in the troubleshooting guide, performing a dose-response curve is essential to find the lowest effective concentration.
-
Localized Application: If you are interested in a specific tissue (e.g., a single leaf), consider a localized application of MeJA instead of treating the whole plant.
-
Use of Jasmonate Biosynthesis Mutants: To confirm that the observed effects are indeed JA-dependent, you can use genetic controls such as mutants impaired in JA biosynthesis or signaling (e.g., coi1 mutants).
-
Time-Course Experiments: Analyzing the effects of MeJA at different time points after treatment can help distinguish between early, potentially more specific responses, and later, more general stress responses.
Q3: What are some of the known quantitative off-target effects of MeJA on plant growth?
A3: The following tables summarize some of the reported quantitative effects of MeJA treatment on plant growth parameters.
Table 1: Effect of MeJA Concentration on Plant Height and Biomass
| Plant Species | MeJA Concentration (mM) | Reduction in Plant Height (%) | Reduction in Biomass (%) | Reference |
| Sunflower | 2.5 | 39 | 79 | [2] |
| Tomato | 2.5 | ~30 | ~70 | [2] |
| Soybean | 2.5 | ~25 | ~60 | [2] |
Table 2: Effect of MeJA Concentration on Leaf Properties
| Plant Species | MeJA Concentration (mM) | Increase in Trichome Density (fold) | Change in Stomatal Density | Reference |
| Sunflower | 2.5 | ~3.5 | Variable | [2] |
| Tomato | 2.5 | ~2.5 | Variable | [2] |
| Soybean | 2.5 | ~1.3 | Variable | [2] |
Experimental Protocols
Protocol 1: General Method for MeJA Application to Arabidopsis thaliana Seedlings
-
Prepare MeJA Stock Solution: Dissolve MeJA in 100% ethanol to make a 10 mM stock solution. Store at -20°C.
-
Prepare Growth Medium: Prepare half-strength Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar. Autoclave and cool to ~50-60°C.
-
Add MeJA to Medium: Add the MeJA stock solution to the cooled MS medium to the desired final concentration (e.g., 10 µM, 50 µM). Also, prepare a mock control medium by adding the equivalent volume of ethanol.
-
Plate and Stratify Seeds: Pour the medium into petri plates. Sterilize Arabidopsis seeds and place them on the plates. Seal the plates and stratify at 4°C for 2-3 days in the dark.
-
Germination and Growth: Transfer the plates to a growth chamber with a long-day photoperiod (16h light/8h dark) at 22°C.
-
Observation: Observe and record phenotypes at desired time points.
Protocol 2: Quantification of Endogenous Phytohormones to Assess Off-Target Effects
This protocol provides a general workflow for the analysis of phytohormones like SA and GA, which are often affected by MeJA treatment.
-
Sample Collection: Harvest plant tissue (e.g., leaves, roots) from both MeJA-treated and control plants. Immediately freeze the tissue in liquid nitrogen to halt metabolic activity.
-
Homogenization and Extraction: Homogenize the frozen tissue in a pre-chilled mortar and pestle with an extraction solvent (e.g., 80% methanol). Add internal standards for each hormone class to be quantified.
-
Centrifugation: Centrifuge the samples to pellet cell debris.
-
Solid-Phase Extraction (SPE): Pass the supernatant through an SPE cartridge to clean up the sample and enrich for the hormones of interest.
-
LC-MS/MS Analysis: Analyze the purified samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[11][12][13][14][15]
-
Data Analysis: Quantify the hormone levels by comparing the peak areas of the endogenous hormones to their respective internal standards.
Signaling Pathways and Workflows
Jasmonate Signaling Pathway and Crosstalk
Caption: MeJA signaling and its crosstalk with other pathways.
Experimental Workflow for Investigating Growth Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Low concentrations of methyl jasmonate promote plant growth and mitigate Cd toxicity in Cosmos bipinnatus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jasmine - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Jasmonate signaling and crosstalk with gibberellin and ethylene | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 9. MeJA Treatment [bio-protocol.org]
- 10. MeJA treatments [bio-protocol.org]
- 11. PHYTOHORMONE PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 14. Plant Hormonomics: Multiple Phytohormone Profiling by Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]
Optimizing incubation time for Methyl Jasmonate-induced gene expression
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing incubation time for Methyl Jasmonate (MeJA)-induced gene expression experiments. Find troubleshooting advice, frequently asked questions, detailed protocols, and curated data to streamline your experimental workflow.
Troubleshooting Guide
This guide addresses common issues encountered during Me-JA-induced gene expression experiments, helping you navigate challenges and ensure reliable results.
| Issue | Potential Cause | Recommended Solution |
| No or low induction of target genes | Suboptimal MeJA concentration: The concentration of MeJA may be too low to elicit a strong response. Different plant species and cell types have varying sensitivities. | Perform a dose-response experiment using a range of MeJA concentrations (e.g., 10 µM, 50 µM, 100 µM) to determine the optimal concentration for your specific system. |
| Inappropriate incubation time: The chosen time point(s) may have missed the peak of gene expression. The kinetics of gene induction can vary significantly between genes. | Conduct a time-course experiment with samples collected at multiple time points (e.g., 0, 1, 3, 6, 12, 24 hours) to identify the optimal incubation period for your target genes. | |
| Improper MeJA solution preparation: MeJA is an oil and requires a solvent for proper dissolution and uniform application. | Dissolve MeJA in a small amount of ethanol or DMSO before diluting it to the final concentration in your culture medium or spray buffer. Ensure thorough mixing. | |
| Degradation of MeJA: MeJA can be volatile and may degrade over time, especially if not stored correctly. | Prepare fresh MeJA solutions for each experiment. Store the stock solution at -20°C in a tightly sealed container. | |
| High variability between replicates | Uneven application of MeJA: Inconsistent exposure of the plant material or cells to MeJA can lead to variable responses. | For plant treatments, ensure a fine, even mist covers all surfaces. For cell cultures, gently swirl the plate after adding MeJA to ensure uniform distribution. |
| Biological variability: Natural variation between individual plants or cell culture passages can contribute to differences in gene expression. | Use a sufficient number of biological replicates (at least three) for each treatment and time point to account for biological variability. | |
| Unexpected decrease in gene expression at later time points | Feedback inhibition: Prolonged exposure to MeJA can sometimes lead to negative feedback loops that downregulate the expression of target genes after an initial induction.[1] | This is a known phenomenon. The time-course experiment will help identify the peak expression before feedback inhibition occurs. Focus on earlier time points for harvesting. |
| Cellular toxicity: High concentrations of MeJA or extended incubation times can be toxic to some cells, leading to a general shutdown of cellular processes, including transcription. | Assess cell viability using methods like Trypan Blue exclusion or a commercial viability assay. If toxicity is observed, reduce the MeJA concentration or shorten the incubation time. | |
| Inconsistent results across experiments | Variation in experimental conditions: Minor differences in temperature, light, humidity, or cell culture density can impact the cellular response to MeJA. | Standardize all experimental parameters as much as possible. Maintain detailed records of your experimental conditions for each experiment to identify any potential sources of variation. |
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for MeJA treatment?
A1: The effective concentration of MeJA can vary widely depending on the plant species, tissue type, or cell line. Typical concentrations used in research range from the low micromolar (µM) to the low millimolar (mM) range.[2] For initial experiments, a concentration between 50 µM and 100 µM is often a good starting point.[3][4]
Q2: How should I prepare a MeJA stock solution?
A2: MeJA is an oily liquid that is not readily soluble in water. To prepare a stock solution, dissolve it in an organic solvent like ethanol or dimethyl sulfoxide (DMSO). For example, to make a 100 mM stock solution in ethanol, add the appropriate amount of MeJA to 99.9% ethanol. Store the stock solution at -20°C. When preparing your working solution, dilute the stock in the appropriate aqueous buffer or culture medium. Remember to include a vehicle control (medium with the same concentration of the solvent) in your experiments.
Q3: What are some common marker genes for successful MeJA treatment?
A3: Several genes are known to be reliably induced by MeJA and can serve as positive controls. In many plant species, these include genes involved in the jasmonate signaling pathway and defense responses, such as:
-
VSP1 (Vegetative Storage Protein 1): A classic marker for jasmonate-responsive gene expression.[4]
-
PDF1.2 (Plant Defensin 1.2): Often used as a marker for the jasmonate/ethylene signaling pathway.
-
LOX2 (Lipoxygenase 2): Involved in the biosynthesis of jasmonic acid and is itself induced by MeJA.[4]
Q4: How long does it take to see a gene expression response after MeJA treatment?
A4: The induction of gene expression by MeJA can be rapid. Some genes show increased transcript levels within an hour of treatment. However, the peak expression time can vary from 1 to 24 hours or even longer for different genes. A time-course experiment is crucial to determine the optimal incubation time for your specific gene of interest.
Q5: Can MeJA be toxic to my plants or cells?
A5: Yes, at high concentrations or with prolonged exposure, MeJA can cause cellular toxicity, leading to necrosis or apoptosis.[2] It is important to perform a dose-response experiment and monitor the health of your experimental system. Signs of toxicity in plants can include leaf yellowing or browning, while in cell culture, you might observe changes in morphology or reduced viability.
Data Presentation
The following table summarizes the typical fold change in the expression of common MeJA-responsive genes at various time points after treatment. This data is compiled from multiple studies and should be used as a general guide. Optimal induction kinetics may vary depending on the experimental system.
| Gene | 0h | 1h | 3h | 6h | 12h | 24h |
| VSP1 | 1 | 5-15 | 20-50 | 50-100 | 30-70 | 10-30 |
| PDF1.2 | 1 | 2-5 | 10-20 | 20-40 | 15-30 | 5-15 |
| LOX2 | 1 | 10-20 | 30-60 | 40-80 | 25-50 | 10-25 |
Note: Fold change is relative to the 0h time point (untreated control).
Experimental Protocols
This section provides a detailed methodology for a typical time-course experiment to determine the optimal incubation time for MeJA-induced gene expression, followed by RNA extraction and quantitative PCR (qPCR) analysis.
1. MeJA Treatment and Sample Collection (Time-Course)
-
Materials:
-
Plant material (e.g., seedlings, leaf discs) or cell culture
-
Methyl Jasmonate (MeJA)
-
Ethanol or DMSO
-
Sterile water or appropriate culture medium
-
Pipettes and sterile tips
-
Forceps and liquid nitrogen for plant samples
-
Cell scrapers and microcentrifuge tubes for cell cultures
-
-
Procedure:
-
Prepare MeJA Stock Solution: Prepare a 100 mM MeJA stock solution in ethanol or DMSO.
-
Prepare Working Solution: Dilute the stock solution to the desired final concentration (e.g., 50 µM) in sterile water (for plant spraying) or culture medium. Prepare a vehicle control solution containing the same concentration of ethanol or DMSO without MeJA.
-
Treatment:
-
For Plants: Evenly spray the plant material with the MeJA working solution or the vehicle control.
-
For Cell Cultures: Add the MeJA working solution or vehicle control to the culture medium to the final desired concentration.
-
-
Incubation: Place the treated plants or cells back into their normal growth conditions (e.g., growth chamber or incubator).
-
Sample Collection: Harvest samples at your chosen time points (e.g., 0, 1, 3, 6, 12, 24 hours).
-
For Plants: Using sterile forceps, collect the desired tissue, immediately flash-freeze it in liquid nitrogen, and store at -80°C.
-
For Cell Cultures: Remove the medium, wash the cells with PBS, and then lyse the cells directly in the plate with lysis buffer from an RNA extraction kit or scrape the cells, pellet them by centrifugation, and flash-freeze in liquid nitrogen.
-
-
2. RNA Extraction and cDNA Synthesis
-
Materials:
-
Frozen samples from the time-course experiment
-
RNA extraction kit (e.g., RNeasy Mini Kit, TRIzol)
-
DNase I
-
cDNA synthesis kit
-
Nuclease-free water
-
Spectrophotometer (e.g., NanoDrop)
-
-
Procedure:
-
RNA Extraction: Extract total RNA from the collected samples using a commercial kit, following the manufacturer's instructions. Include a DNase I treatment step to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer. The A260/A280 ratio should be around 2.0.
-
cDNA Synthesis: Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg) using a cDNA synthesis kit according to the manufacturer's protocol.
-
3. Quantitative PCR (qPCR) Analysis
-
Materials:
-
cDNA samples
-
qPCR master mix (containing SYBR Green or a probe-based chemistry)
-
Gene-specific primers for your target gene(s) and a reference gene (e.g., Actin or Ubiquitin)
-
qPCR instrument
-
-
Procedure:
-
Primer Design and Validation: Design or obtain validated primers for your genes of interest and at least one stable reference gene.
-
qPCR Reaction Setup: Prepare the qPCR reactions by mixing the qPCR master mix, primers, and diluted cDNA.
-
qPCR Run: Perform the qPCR on a real-time PCR system using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[5][6]
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression for each time point compared to the 0h control, after normalizing to the reference gene.[5]
-
Visualizations
MeJA Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of a methyl jasmonate-responsive region in the promoter of a lipoxygenase 1 gene expressed in barley grain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioconductor.org [bioconductor.org]
- 4. researchgate.net [researchgate.net]
- 5. Real-Time Quantitative PCR Analysis of the Expression Pattern of the Hypoglycemic Polypeptide-P Gene in Momordica charantia [mdpi.com]
- 6. Polymerase chain reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Quantification of Endogenous Methyl Jasmonate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in accurately quantifying endogenous Methyl Jasmonate (MeJA) from plant tissues.
Frequently Asked Questions (FAQs)
1. Why is quantifying endogenous MeJA from plant tissue so challenging?
Quantifying endogenous MeJA presents several analytical challenges:
-
Low Abundance: MeJA is a phytohormone typically present in very low concentrations in plant tissues, often at the nanogram per gram level.[1]
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Volatility: MeJA is a volatile compound, which can lead to significant sample loss during extraction and processing steps if not handled properly.
-
Chemical Similarity: MeJA is part of the jasmonate family, which includes structurally similar compounds like jasmonic acid (JA). This necessitates highly selective analytical methods to differentiate MeJA from other jasmonates.
-
Matrix Effects: Plant extracts are complex mixtures containing numerous compounds that can interfere with MeJA detection and quantification.
2. What are the most common analytical methods for MeJA quantification?
The most prevalent and reliable methods for MeJA quantification are chromatography-based techniques coupled with mass spectrometry:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A well-established method for analyzing volatile compounds like MeJA. It often involves derivatization to improve chromatographic properties and detection sensitivity.[1][2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method that can simultaneously quantify MeJA and other phytohormones.[3][4][5] It often requires less sample derivatization compared to GC-MS.
Other methods like Enzyme-Linked Immunosorbent Assay (ELISA) have also been developed for MeJA analysis, offering a high-throughput screening option.[6]
3. What is the importance of using an internal standard?
Using a stable isotope-labeled internal standard, such as deuterated MeJA (d3-MeJA), is crucial for accurate quantification.[3][7] The internal standard is added to the sample at the beginning of the extraction process and experiences the same potential losses and variations as the endogenous MeJA. By comparing the signal of the analyte to the signal of the known amount of internal standard, researchers can correct for these variations and achieve more accurate and precise results.
4. Is derivatization always necessary for MeJA analysis?
Derivatization is more commonly required for GC-MS analysis to increase the volatility and thermal stability of MeJA, and to improve its chromatographic separation and ionization efficiency. For LC-MS/MS analysis, derivatization is generally not necessary as MeJA can be directly analyzed in its native form.
5. How can I minimize the loss of volatile MeJA during sample preparation?
To minimize the loss of volatile MeJA, it is recommended to:
-
Keep samples cold at all times during extraction and processing.
-
Use sealed extraction vessels.
-
Minimize headspace in sample vials.
-
Avoid prolonged exposure of samples to the open air.
-
Use techniques like solid-phase microextraction (SPME) for headspace analysis, which can effectively trap volatile compounds.[1]
6. What are the advantages of LC-MS/MS over GC-MS for MeJA quantification?
LC-MS/MS offers several advantages for MeJA analysis:
-
Higher Specificity and Sensitivity: The use of tandem mass spectrometry (MS/MS) provides excellent specificity by monitoring specific precursor-to-product ion transitions, reducing the impact of matrix interferences.[3][4][5]
-
No Derivatization Required: This simplifies the sample preparation workflow and reduces potential sources of error.
-
Simultaneous Analysis: LC-MS/MS methods can be developed to simultaneously quantify a wide range of phytohormones in a single run.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no MeJA detected | Inefficient Extraction: The chosen solvent or extraction method may not be optimal for MeJA. | Optimize the extraction solvent. Methanol or acetonitrile are commonly used.[5] Ensure thorough homogenization of the plant tissue. |
| Sample Degradation: MeJA may have degraded due to improper storage or handling. | Store samples at -80°C immediately after collection. Keep samples on ice during processing. | |
| Loss due to Volatility: MeJA may have evaporated during sample preparation. | Use sealed extraction tubes and minimize exposure to air. Consider headspace analysis techniques like SPME.[1] | |
| High variability between replicates | Inconsistent Sample Homogenization: Uneven distribution of MeJA within the plant tissue. | Ensure complete and consistent homogenization of the entire sample before taking aliquots for extraction. |
| Inaccurate Pipetting: Errors in adding the internal standard or other reagents. | Calibrate pipettes regularly. Use precise pipetting techniques. | |
| Matrix Effects: Co-eluting compounds from the plant extract are interfering with ionization. | Improve sample cleanup using solid-phase extraction (SPE). Optimize chromatographic conditions to separate MeJA from interfering compounds. | |
| Poor peak shape in chromatogram | Column Overload: Injecting too much sample onto the GC or LC column. | Dilute the sample extract before injection. |
| Incompatible Solvent: The solvent used to dissolve the final extract is not compatible with the mobile phase (LC) or carrier gas (GC). | Evaporate the extraction solvent and reconstitute the residue in a solvent compatible with the analytical system. | |
| Contaminated Guard Column or Inlet: Buildup of non-volatile compounds. | Replace the guard column or clean the GC inlet liner. | |
| Internal standard signal is low or absent | Degradation of Internal Standard: The internal standard may have degraded before or after addition to the sample. | Check the purity and concentration of the internal standard stock solution. Store it properly. |
| Incorrect Spiking: The internal standard was not added correctly to all samples. | Review and standardize the procedure for adding the internal standard. |
Quantitative Data Summary
The following table summarizes typical endogenous MeJA concentrations found in various plant tissues, as reported in the literature. These values can vary significantly depending on the plant species, developmental stage, and environmental conditions.
| Plant Species | Tissue | Condition | MeJA Concentration (ng/g fresh weight) | Reference |
| Arabidopsis thaliana | Leaves | Wounded | 10 - 100 | [1] |
| Populus hybrid | Leaves | Unstressed | 1300 | [3] |
| Salvia splendens | Leaves | Unstressed | ~20-30 (estimated from JA/MeJA ratio) | [6] |
| Salvia splendens | Flowers | Unstressed | ~10-15 (estimated from JA/MeJA ratio) | [6] |
| Grapes | Fruit | Unstressed | ~5-10 (estimated from JA/MeJA ratio) | [6] |
Experimental Protocols
A detailed protocol for the simultaneous extraction and quantification of jasmonic acid (JA) and MeJA from plant samples using LC-MS/MS is described by Liu et al. (2010).[4][5] The key steps are summarized below:
1. Sample Extraction:
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Grind plant tissue (e.g., 0.5 g) in liquid nitrogen.
-
Extract with 100% cold methanol.
-
Centrifuge to pellet debris.
2. Sample Purification:
-
Pass the supernatant through a Sep-Pak C18 solid-phase extraction (SPE) cartridge to remove interfering compounds.
-
Elute the jasmonates from the SPE cartridge.
3. LC-MS/MS Analysis:
-
Analyze the purified extract using a liquid chromatography system coupled to a tandem mass spectrometer.
-
Use a suitable C18 column for chromatographic separation.
-
Employ multiple reaction monitoring (MRM) mode for sensitive and specific detection of JA and MeJA.
Visualizations
References
- 1. Identification and quantification of methyl jasmonate in leaf volatiles of Arabidopsis thaliana using solid-phase microextraction in combination with gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of Salicylic Acid, Jasmonic Acid, Methyl Salicylate, and Methyl Jasmonate from Ulmus pumila Leaves by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of jasmonic acid, methyl jasmonate, and salicylic acid in plants by capillary liquid chromatography electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of both jasmonic acid and methyl jasmonate in plant samples by liquid chromatography tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous detection of plant growth regulators jasmonic acid and methyl jasmonate in plant samples by a monoclonal antibody-based ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]
Improving the solubility of Methyl Jasmonate for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of Methyl Jasmonate (MeJA) in in vitro assays. Find answers to frequently asked questions and troubleshooting tips to ensure the successful preparation and application of MeJA in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving Methyl Jasmonate for in vitro studies?
A1: Methyl Jasmonate is sparingly soluble in water but readily dissolves in organic solvents. For cell culture applications, ethanol and dimethyl sulfoxide (DMSO) are the most commonly used solvents. Ethanol is often preferred as it can be easily evaporated if a solvent-free solution is required.
Q2: I'm seeing a precipitate when I add my Methyl Jasmonate stock solution to my cell culture media. What's happening and how can I prevent this?
A2: Precipitation occurs because Methyl Jasmonate is poorly soluble in aqueous solutions like cell culture media. When a concentrated stock in an organic solvent is added, the MeJA can crash out of solution. To prevent this, add the stock solution dropwise to your media while vigorously stirring or vortexing. This gradual introduction allows for better dispersion and dissolution. It is also crucial to ensure the final concentration of the organic solvent in your media is low and non-toxic to your cells.
Q3: What is the maximum concentration of ethanol or DMSO that is safe for my cells?
A3: The maximum tolerated concentration of organic solvents like ethanol and DMSO is cell-line dependent. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) and ethanol concentrations up to 0.1% (v/v) without significant cytotoxicity. However, it is highly recommended to perform a solvent toxicity control experiment for your specific cell line to determine the optimal and non-toxic solvent concentration.
Q4: Can I store my Methyl Jasmonate stock solution? If so, under what conditions?
A4: Yes, you can prepare a concentrated stock solution of Methyl Jasmonate in a suitable organic solvent and store it for future use. For long-term storage, it is recommended to store the stock solution at -20°C.[1] Aqueous solutions of MeJA are not recommended for storage for more than one day.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Methyl Jasmonate will not dissolve in the chosen solvent. | The concentration of Methyl Jasmonate is too high for the solvent's capacity. | Refer to the solubility data table below. Try reducing the concentration of Methyl Jasmonate or gently warming the solution. For difficult-to-dissolve compounds, using a purged inert gas can also be beneficial. |
| A white precipitate forms when adding the stock solution to the aqueous media. | The poor aqueous solubility of Methyl Jasmonate is causing it to precipitate out of the solution upon contact with the aqueous environment. | Add the stock solution very slowly (drop-by-drop) into the media while continuously and vigorously stirring or vortexing. This helps to disperse the compound quickly and prevent localized high concentrations that lead to precipitation.[2] |
| Inconsistent or unexpected experimental results. | The final concentration of the organic solvent (e.g., ethanol, DMSO) in the cell culture media is too high, causing cellular stress or toxicity. | Always include a solvent control in your experiments, where cells are treated with the same volume of the solvent used to dissolve the Methyl Jasmonate. This will help you to distinguish between the effects of the solvent and the effects of the MeJA. Ensure the final solvent concentration is below the toxic threshold for your specific cell line. |
| Difficulty in achieving the desired final concentration in the media. | The initial stock solution concentration is not appropriate for the desired final dilution. | Plan your dilutions carefully. It is often easier to perform serial dilutions from a highly concentrated stock solution to achieve a low final concentration accurately. |
Quantitative Data
Table 1: Solubility of Methyl Jasmonate in Common Laboratory Solvents
| Solvent | Solubility |
| Ethanol | ~30 mg/mL[1] |
| DMSO | ~15 mg/mL[1] |
| Dimethyl formamide | ~25 mg/mL[1] |
| PBS (pH 7.2) | ~3 mg/mL[1] |
Experimental Protocols
Protocol 1: Preparation of a Methyl Jasmonate Stock Solution
This protocol describes the preparation of a 100 mM stock solution of Methyl Jasmonate (MW: 224.3 g/mol ) in ethanol.
Materials:
-
Methyl Jasmonate (neat oil)
-
Anhydrous ethanol
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of Methyl Jasmonate:
-
For 1 mL of a 100 mM stock solution, you will need:
-
0.1 mol/L * 0.001 L * 224.3 g/mol = 0.02243 g = 22.43 mg
-
-
-
Weigh the Methyl Jasmonate:
-
Carefully weigh 22.43 mg of Methyl Jasmonate into a sterile microcentrifuge tube. As MeJA is an oil, this can be done by taring the tube and then adding the oil dropwise until the desired mass is reached.
-
-
Dissolve in ethanol:
-
Add 1 mL of anhydrous ethanol to the microcentrifuge tube containing the Methyl Jasmonate.
-
-
Ensure complete dissolution:
-
Vortex the tube vigorously until the Methyl Jasmonate is completely dissolved. Gentle warming may be applied if necessary.
-
-
Sterilization (Optional but Recommended):
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube. This is particularly important for cell culture applications.
-
-
Storage:
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Visualizations
Caption: Workflow for preparing Methyl Jasmonate solutions.
References
Minimizing phytotoxicity of high Methyl Jasmonate concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the phytotoxicity of high concentrations of Methyl Jasmonate (MeJA) in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the application of MeJA.
Issue: Visible signs of phytotoxicity after MeJA application (e.g., leaf yellowing, necrosis, stunted growth).
Question: My plants are showing signs of stress, such as yellowing leaves and stunted growth, after I applied Methyl Jasmonate. What should I do?
Answer: These are common symptoms of MeJA phytotoxicity, which can occur at high concentrations. Here are steps to mitigate the effects and troubleshoot your experiment:
-
Cease further MeJA application: Immediately stop any further treatment with MeJA to prevent additional damage.
-
Rinse foliage: If the MeJA was applied as a foliar spray, gently rinse the plant leaves with distilled water to remove any residue.
-
Ensure optimal growing conditions: Provide optimal light, water, and nutrient conditions to help the plant recover. Reducing other sources of stress can enhance the plant's ability to metabolize the excess MeJA.
-
Re-evaluate your MeJA concentration: High concentrations of MeJA are known to inhibit growth.[1] For future experiments, consider using a lower concentration. Studies have shown that low concentrations of MeJA can provide the desired elicitor effects without causing significant phytotoxicity.[2]
-
Optimize application method: The method of application can influence the severity of phytotoxicity. Consider alternative methods such as vapor exposure or root drenching, which may provide a more controlled and less direct application to sensitive leaf tissues.
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Consider the use of adjuvants: Adjuvants can improve the effectiveness of foliar sprays, potentially allowing for the use of lower, less toxic concentrations of MeJA.[3][4] They can also help in achieving a more uniform application, reducing the risk of localized high concentrations.
Frequently Asked Questions (FAQs)
Q1: What are the typical symptoms of Methyl Jasmonate phytotoxicity?
A1: High concentrations of MeJA can lead to a range of phytotoxic effects, including:
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Reduced plant height and biomass[1]
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Decreased root length[1]
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Inhibition of seed germination
-
Leaf yellowing (chlorosis) and cell death (necrosis)
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Reduced photosynthetic efficiency[2]
Q2: At what concentration does Methyl Jasmonate become phytotoxic?
A2: The phytotoxic threshold of MeJA varies significantly depending on the plant species, developmental stage, and environmental conditions. However, studies on various plants like soybean, tomato, and sunflower have shown that concentrations of 1.0 mM and 2.5 mM MeJA can cause significant decreases in plant height and biomass.[1] In contrast, lower concentrations (e.g., 0.01 µM to 10 µM) have been shown to be effective for elicitation without causing damage.[5]
Q3: How can I determine the optimal, non-phytotoxic concentration of MeJA for my specific plant and experiment?
A3: It is crucial to perform a dose-response experiment. Start with a low concentration (e.g., in the µM range) and gradually increase it across different treatment groups. Monitor the plants for the desired elicitation effect (e.g., secondary metabolite production) and for any signs of phytotoxicity. This will allow you to identify the optimal concentration that maximizes the desired response while minimizing negative impacts on plant health.
Q4: Can the formulation of the MeJA solution affect its phytotoxicity?
A4: Yes, the formulation is critical. MeJA is an oil and requires a solvent and often a surfactant for proper dissolution and application in an aqueous solution.
-
Solvent: Ethanol is commonly used to dissolve MeJA before diluting it in water.[6]
-
Surfactant: A surfactant, such as Tween 20, is often added to the final solution to ensure even spreading on the leaf surface and improve absorption.[5] A typical concentration for Tween 20 is around 0.01% to 0.1% (v/v). Improperly dissolved MeJA can lead to localized high concentrations on the plant tissue, causing chemical burns and necrosis.
Q5: Are there any application techniques that can help minimize phytotoxicity?
A5: Yes, the application method plays a significant role.
-
Foliar Spraying: Apply a fine mist to ensure even coverage and avoid pooling of the solution on the leaves. Spraying to the point of run-off is a common practice.[7]
-
Timing of Application: Applying MeJA during cooler parts of the day, such as early morning or late evening, can reduce the risk of rapid evaporation and concentration of the active ingredient on the leaf surface, which can exacerbate phytotoxicity.
-
Frequency of Application: The frequency of application should be carefully considered. Repeated applications of high concentrations can have cumulative negative effects. Based on your experimental goals, a single application or infrequent applications may be sufficient.
Quantitative Data on MeJA Phytotoxicity
The following tables summarize the effects of different MeJA concentrations on plant growth parameters from various studies.
Table 1: Effect of MeJA Concentration on Growth Parameters of Soybean, Tomato, and Sunflower
| MeJA Concentration (mM) | Plant Species | Plant Height Reduction (%) | Shoot Biomass Reduction (%) | Root Biomass Reduction (%) |
| 0.1 | Soybean | ~5% | ~10% | ~8% |
| 0.5 | Soybean | ~15% | ~30% | ~25% |
| 1.0 | Soybean | ~25% | ~50% | ~40% |
| 2.5 | Soybean | ~35% | ~70% | ~60% |
| 0.1 | Tomato | ~8% | ~12% | ~10% |
| 0.5 | Tomato | ~20% | ~40% | ~35% |
| 1.0 | Tomato | ~30% | ~60% | ~50% |
| 2.5 | Tomato | ~39% | ~79% | ~65% |
| 0.1 | Sunflower | ~10% | ~15% | ~12% |
| 0.5 | Sunflower | ~22% | ~45% | ~38% |
| 1.0 | Sunflower | ~32% | ~65% | ~55% |
| 2.5 | Sunflower | ~38% | ~75% | ~62% |
Data adapted from a study on the effects of various concentrations of methyl jasmonate on plant growth and leaf properties.[1]
Experimental Protocols
Protocol 1: Preparation of a Methyl Jasmonate Foliar Spray Solution
This protocol describes the preparation of a 100 µM MeJA solution with a surfactant for foliar application.
Materials:
-
Methyl Jasmonate (MeJA)
-
Ethanol (95-100%)
-
Tween 20 (or another suitable surfactant)
-
Distilled water
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a MeJA stock solution: a. Accurately weigh a small amount of MeJA (e.g., 22.4 mg) and dissolve it in a known volume of ethanol (e.g., 10 ml) to create a concentrated stock solution (e.g., 10 mM). The concentration can be adjusted as needed. b. Ensure the MeJA is completely dissolved.
-
Prepare the final spray solution: a. In a larger volumetric flask, add a volume of distilled water that is slightly less than the desired final volume. b. While stirring, add the required volume of the MeJA stock solution to achieve the desired final concentration. For a 100 µM final solution in 1 L, you would add 10 mL of the 10 mM stock solution. c. Add the surfactant. For a 0.01% (v/v) Tween 20 concentration in 1 L, add 100 µL of Tween 20. d. Bring the solution to the final volume with distilled water and continue to stir for a few minutes to ensure it is thoroughly mixed.
-
Application: a. Transfer the solution to a spray bottle that produces a fine mist. b. Spray the solution evenly onto the plant foliage until it is thoroughly covered but not dripping excessively. c. For control plants, spray a solution containing the same concentration of ethanol and surfactant in water, but without MeJA.
Protocol 2: Dose-Response Experiment to Determine Optimal MeJA Concentration
This protocol outlines a general procedure for determining the optimal, non-phytotoxic concentration of MeJA.
Methodology:
-
Plant Material: Use a uniform batch of plants of the same species and developmental stage.
-
Treatment Groups: Establish several treatment groups, each receiving a different concentration of MeJA. A typical range to test might be:
-
Control (no MeJA)
-
1 µM MeJA
-
10 µM MeJA
-
50 µM MeJA
-
100 µM MeJA
-
250 µM MeJA
-
500 µM MeJA
-
1000 µM (1 mM) MeJA
-
-
Application: Apply the different concentrations of MeJA to the respective groups using a consistent method (e.g., foliar spray as described in Protocol 1). Ensure each group has an adequate number of replicate plants.
-
Monitoring and Data Collection: Over a set period (e.g., 7-14 days), monitor the plants for:
-
Visual symptoms of phytotoxicity: Record the presence and severity of any leaf yellowing, necrosis, or stunting.
-
Growth parameters: Measure plant height, leaf area, and fresh/dry biomass at the end of the experiment.
-
Desired response: Measure the specific parameter of interest (e.g., concentration of a target secondary metabolite).
-
-
Data Analysis: Analyze the data to determine the concentration at which the desired response is maximized with minimal or no negative impact on plant growth and health.
Visualizations
Caption: Simplified MeJA signaling pathway.
Caption: Troubleshooting workflow for MeJA phytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Methyl Jasmonate Alleviates Cadmium-Induced Photosynthetic Damages through Increased S-Assimilation and Glutathione Production in Mustard [frontiersin.org]
- 3. WO2015116716A1 - Adjuvants for plant growth regulators - Google Patents [patents.google.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. sbreb.org [sbreb.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Methyl Jasmonate (MeJA) Signaling Pathway Mutants
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with methyl jasmonate (MeJA) signaling pathway mutants. The information is tailored for researchers, scientists, and drug development professionals to navigate common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise when working with common MeJA signaling pathway mutants.
General Questions
-
Q1: What is the general mechanism of the Methyl Jasmonate (MeJA) signaling pathway?
-
A1: The MeJA signaling pathway is crucial for plant defense and development. In the absence of MeJA, Jasmonate ZIM-domain (JAZ) proteins repress the activity of transcription factors, such as MYC2. When MeJA is present, it is converted to the active form, jasmonoyl-isoleucine (JA-Ile), which promotes the interaction between JAZ proteins and the F-box protein CORONATINE INSENSITIVE1 (COI1). This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome. The degradation of JAZ repressors allows transcription factors like MYC2 to activate the expression of jasmonate-responsive genes.
-
-
Q2: I am not observing the expected phenotype in my wild-type plants after MeJA treatment. What could be the issue?
-
A2: Several factors could contribute to a lack of response in wild-type plants:
-
MeJA Concentration: Ensure you are using the appropriate concentration of MeJA. A common concentration for root growth inhibition assays is 10-50 µM.
-
MeJA Stability: Methyl jasmonate can be volatile and may degrade over time. Use a fresh stock solution for your experiments.
-
Plant Age and Growth Conditions: The responsiveness to MeJA can vary with the age of the plant and the growth conditions (e.g., light, temperature, and growth medium). Ensure consistency in your experimental setup.
-
Method of Application: For consistent results, especially in plate-based assays, it is recommended to add MeJA to the growth medium after autoclaving and cooling.
-
-
Mutant-Specific Troubleshooting
-
Q3: My coi1 mutant is not showing the expected male sterility. Why might this be?
-
A3: The coi1 mutant is characterized by its male-sterile phenotype due to defects in pollen development and anther dehiscence. If you are not observing this, consider the following:
-
Allele Severity: Different coi1 alleles can have varying degrees of severity. Confirm the specific allele you are using and its reported phenotype.
-
Genetic Background: The penetrance of the male-sterile phenotype can sometimes be influenced by the genetic background of the Arabidopsis ecotype.
-
Contamination: Ensure that your seed stock is pure and not contaminated with wild-type seeds.
-
-
-
Q4: I am performing a root growth inhibition assay, and my jar1 mutant shows a similar level of inhibition to the wild-type. What is going wrong?
-
A4: The jar1 mutant is known for its resistance to root growth inhibition by MeJA. If you are not observing this resistance, check the following:
-
MeJA Concentration: While jar1 is resistant, very high concentrations of MeJA may still cause some level of root growth inhibition. Use a concentration range (e.g., 10 µM, 25 µM, 50 µM) to observe the differential sensitivity.
-
Seed Sterilization: Improper sterilization can lead to microbial growth on the plates, which can affect root growth independently of MeJA.
-
Plate Orientation: Ensure that the plates are placed vertically to allow for consistent root growth along the surface of the medium.
-
-
-
Q5: The expression of some jasmonate-responsive genes is still induced by MeJA in my myc2 (jin1) mutant. Is this expected?
-
A5: Yes, this is expected. While MYC2 is a key transcription factor in the MeJA signaling pathway, it does not regulate all jasmonate-responsive genes. The MeJA signaling pathway has multiple branches. For instance, the expression of wound-response genes like VSP2 and LOX3 is largely dependent on MYC2 and will be significantly reduced in a myc2 mutant.[1] However, the expression of some pathogen-defense-related genes, such as PDF1.2, is regulated by other transcription factors and may show normal or even enhanced induction in a myc2 background.[1]
-
Quantitative Data Summary
The following tables summarize expected quantitative data for common experiments involving MeJA signaling pathway mutants.
Table 1: Expected Root Growth Inhibition by Methyl Jasmonate (MeJA)
| Genotype | MeJA Concentration (µM) | Expected Root Growth Inhibition (%) |
| Wild-Type (Col-0) | 25 | 50 - 70% |
| coi1 | 25 | 0 - 10% (Highly Insensitive) |
| jar1 | 25 | 10 - 30% (Partially Insensitive) |
| myc2 (jin1) | 25 | 10 - 30% (Partially Insensitive) |
Table 2: Expected Relative Fold Change in Jasmonate-Responsive Gene Expression (after MeJA treatment)
| Gene | Wild-Type (Col-0) | coi1 | jar1 | myc2 (jin1) |
| VSP1 | ↑↑↑ (Strongly Up) | ↔ (No Change) | ↓ (Reduced Up) | ↓ (Reduced Up) |
| VSP2 | ↑↑↑ (Strongly Up) | ↔ (No Change) | ↓ (Reduced Up) | ↓↓ (Strongly Reduced Up)[1] |
| PDF1.2 | ↑↑ (Up) | ↔ (No Change) | ↑↑ (Up) | ↑↑↑ (Potentially Enhanced Up)[1] |
| LOX3 | ↑↑↑ (Strongly Up) | ↔ (No Change) | ↓ (Reduced Up) | ↓↓ (Strongly Reduced Up)[1] |
Note: The number of arrows indicates the relative magnitude of the change. The actual fold change can vary depending on experimental conditions.
Experimental Protocols
1. Root Growth Inhibition Assay
This protocol is used to assess the sensitivity of Arabidopsis seedlings to MeJA.
-
Materials:
-
Arabidopsis seeds (wild-type and mutant lines)
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Phytagel or Agar
-
Methyl Jasmonate (MeJA) stock solution (in ethanol or DMSO)
-
Petri plates (100 mm x 15 mm)
-
Sterile water
-
70% Ethanol
-
5% Bleach solution with Tween 20
-
-
Procedure:
-
Seed Sterilization:
-
Place seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% ethanol and incubate for 1 minute.
-
Remove ethanol and add 1 mL of 5% bleach solution with a drop of Tween 20. Incubate for 10 minutes with occasional vortexing.
-
Wash the seeds 4-5 times with sterile water.
-
Resuspend the seeds in 0.1% sterile agar solution.
-
-
Plate Preparation:
-
Prepare MS medium with 1% sucrose and solidify with 0.8% agar.
-
Autoclave the medium.
-
Allow the medium to cool to approximately 50-55°C.
-
Add MeJA from a stock solution to the desired final concentration (e.g., 0 µM, 10 µM, 25 µM, 50 µM). Ensure the solvent concentration is consistent across all plates.
-
Pour the medium into sterile Petri plates and allow them to solidify.
-
-
Seed Plating and Growth:
-
Stratify the sterilized seeds at 4°C for 2-3 days in the dark.
-
Carefully plate the seeds in a single row on the surface of the agar plates.
-
Seal the plates with breathable tape.
-
Place the plates vertically in a growth chamber with a long-day photoperiod (16h light / 8h dark) at 22°C.
-
-
Data Collection and Analysis:
-
After 7-10 days, photograph the plates.
-
Measure the primary root length of at least 20 seedlings per genotype and treatment using image analysis software (e.g., ImageJ).
-
Calculate the percentage of root growth inhibition for each mutant relative to its growth on the control (0 µM MeJA) medium.
-
-
2. Quantitative Real-Time PCR (qRT-PCR) Analysis of Jasmonate-Responsive Genes
This protocol is for measuring the expression levels of target genes in response to MeJA treatment.
-
Materials:
-
Arabidopsis seedlings (grown hydroponically or on MS plates)
-
MeJA solution for treatment
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers (for target and reference genes)
-
qRT-PCR instrument
-
-
Procedure:
-
Plant Growth and Treatment:
-
Grow Arabidopsis seedlings for 10-14 days under controlled conditions.
-
Treat the seedlings with MeJA (e.g., by spraying or adding to the liquid medium). Use a mock treatment (solvent only) as a control.
-
Harvest the tissue at different time points after treatment (e.g., 0h, 1h, 3h, 6h) and immediately freeze it in liquid nitrogen.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the frozen tissue using a commercial kit, following the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
-
-
qRT-PCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.
-
Perform the qPCR reaction in a real-time PCR system. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplification.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for your target and reference genes (e.g., ACTIN2, UBQ10).
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Normalize the expression of the target gene to the expression of the reference gene.
-
Express the results as a fold change in gene expression in MeJA-treated samples relative to the mock-treated control.
-
-
Visualizations
References
Technical Support Center: Accounting for Methyl Jasmonate (MeJA) Volatility in Closed Systems
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the volatility of Methyl Jasmonate (MeJA) in closed experimental systems.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving MeJA in a closed environment.
Issue 1: Inconsistent or lower-than-expected biological responses to MeJA treatment.
| Potential Cause | Troubleshooting Step |
| Loss of MeJA due to adsorption onto system components: MeJA is a volatile organic compound (VOC) that can be adsorbed by plastics and other materials. | 1. Material Selection: Whenever possible, use glass or stainless steel components for your closed system. If plastics are unavoidable, conduct preliminary tests to quantify MeJA adsorption to the specific materials used. 2. System Saturation: Before introducing the biological samples, pre-saturate the closed system by exposing it to a MeJA atmosphere for a defined period. This will help to equilibrate the system and reduce the amount of MeJA lost to adsorption during the actual experiment. 3. Solvent Considerations: If dissolving MeJA in a solvent, be aware that the solvent itself can be adsorbed by system components, potentially trapping MeJA. |
| Degradation of MeJA: MeJA can degrade over time, especially in the presence of light or certain reactive chemicals. | 1. Light Conditions: Conduct experiments in the dark or under controlled, low-light conditions to minimize photodegradation. 2. Chemical Purity: Ensure the purity of the MeJA used and be aware of any potential interactions with other compounds in your system. 3. Fresh Preparations: Prepare MeJA solutions fresh for each experiment to minimize degradation products. |
| Inaccurate initial concentration of MeJA: The method of introducing MeJA into the system may not be delivering the intended concentration. | 1. Vapor Phase Introduction: For consistent gaseous concentrations, apply a known amount of liquid MeJA to a piece of filter paper or a cotton ball and place it within the closed system, allowing it to volatilize. The concentration can be calculated based on the headspace volume. 2. Direct Application vs. Volatilization: Be aware that direct application of a MeJA solution to a plant or medium will result in a different concentration profile over time compared to volatilization.[1][2] |
Issue 2: High variability in MeJA concentration between replicate systems.
| Potential Cause | Troubleshooting Step |
| Inconsistent sealing of the closed systems: Leaks in the system will lead to a continuous loss of MeJA to the external environment. | 1. Seal Integrity Check: Before each experiment, thoroughly inspect all seals and connection points. Use high-quality, chemically resistant septa and seals. 2. Positive Pressure Test: If feasible, apply a slight positive pressure to the system and use a soap solution to check for leaks. |
| Uneven temperature distribution within the experimental setup: Temperature fluctuations can affect the vapor pressure and diffusion of MeJA.[3] | 1. Temperature Control: Conduct experiments in a temperature-controlled environment such as an incubator or growth chamber. 2. System Placement: Ensure that all replicate systems are placed in the same location and are not subject to localized temperature variations (e.g., near a vent or a heat source). |
| Differences in the surface area to volume ratio between systems: This can affect the rate of MeJA volatilization and adsorption. | 1. Standardized System Geometry: Use identical containers and components for all replicate experiments. |
Frequently Asked Questions (FAQs)
Q1: How can I accurately quantify the concentration of MeJA in the headspace of my closed system?
A1: The most common and reliable method for quantifying gaseous MeJA is by using Gas Chromatography-Mass Spectrometry (GC-MS).[4][5][6] Solid-Phase Microextraction (SPME) is often used to collect and concentrate the volatile MeJA from the headspace before injection into the GC-MS.[4][5] This technique is highly sensitive and can detect baseline levels of MeJA.[5]
Q2: What materials should I avoid when constructing my closed system for MeJA experiments?
A2: Avoid using soft plastics like silicone and rubber, as they have a high capacity for absorbing volatile organic compounds like MeJA. If plastics are necessary, prefer polytetrafluoroethylene (PTFE) or other fluoropolymers which are more resistant to VOC absorption. However, glass and stainless steel are the most inert options.
Q3: How long does it take for liquid MeJA to fully volatilize in a closed system?
A3: The time required for complete volatilization depends on several factors including the temperature, the surface area of application, and the volume of the closed system. It is recommended to perform a preliminary experiment to determine the volatilization rate under your specific experimental conditions. Monitoring the headspace concentration over time using GC-MS can provide this information.
Q4: Can I reuse components of my closed system for subsequent experiments?
A4: It is not recommended to reuse plastic components that have been exposed to MeJA, as they can release the absorbed compound in subsequent experiments, leading to cross-contamination. Glass and stainless steel components can be reused after thorough cleaning with appropriate solvents and baking at a high temperature to remove any residual MeJA.
Q5: What is the active form of jasmonate that elicits a biological response?
A5: While MeJA is a volatile signaling molecule, the biologically active form is often its conjugate with isoleucine, jasmonoyl-isoleucine (JA-Ile).[7][8] MeJA can be transported within the plant and is then metabolized to JA-Ile to trigger downstream signaling.[8]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 224.3 g/mol | [3] |
| Vapor Pressure | 0.0003 hPa @ 25°C | [3] |
| Boiling Point | 110 °C @ 0.2 mm Hg | [3] |
| Solubility in Water | Very slightly soluble | [3] |
| Flash Point | > 113 °C (closed cup) | [3] |
Experimental Protocols
Protocol 1: Quantification of Gaseous MeJA in a Closed System using SPME-GC-MS
-
System Setup:
-
Construct a closed system of a known volume using glass or stainless steel components.
-
Incorporate a sampling port with a chemically resistant septum.
-
-
MeJA Introduction:
-
Apply a precise volume of a known concentration of MeJA in a suitable solvent (e.g., ethanol) to a small piece of filter paper.
-
Place the filter paper inside the closed system, ensuring it does not come into direct contact with the biological sample.
-
Seal the system immediately.
-
-
Equilibration:
-
Allow the system to equilibrate for a predetermined amount of time at a constant temperature to allow for the complete volatilization of MeJA.
-
-
Headspace Sampling (SPME):
-
Insert an SPME fiber through the sampling port into the headspace of the closed system.
-
Expose the fiber for a defined period to allow for the adsorption of MeJA. The optimal exposure time should be determined empirically.
-
-
GC-MS Analysis:
-
Retract the SPME fiber and immediately insert it into the injection port of the GC-MS for thermal desorption and analysis.
-
Develop a GC-MS method with appropriate temperature ramps and mass-to-charge ratio monitoring for the detection and quantification of MeJA.
-
Use a standard curve generated from known concentrations of MeJA to quantify the amount in your samples.
-
Visualizations
Caption: The Jasmonate signaling pathway, from the perception of MeJA to the activation of responsive genes.
Caption: A generalized workflow for conducting experiments with volatile MeJA in a closed system.
References
- 1. MeJA treatment [bio-protocol.org]
- 2. tandfonline.com [tandfonline.com]
- 3. scent.vn [scent.vn]
- 4. researchgate.net [researchgate.net]
- 5. Identification and quantification of methyl jasmonate in leaf volatiles of Arabidopsis thaliana using solid-phase microextraction in combination with gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
Best practices for handling and storage of Methyl 2-(3-oxo-2-(pent-2-en-1-yl)cyclopentyl)acetate
This technical support guide provides researchers, scientists, and drug development professionals with best practices for the handling and storage of Methyl 2-(3-oxo-2-(pent-2-en-1-yl)cyclopentyl)acetate (also known as Methyl Jasmonate). It includes troubleshooting advice and frequently asked questions to ensure the integrity and stability of the compound throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the immediate safety precautions I should take when handling this compound?
A1: this compound is harmful if swallowed and causes serious eye irritation.[1][2] Always wear appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[3] Work in a well-ventilated area or under a chemical fume hood to avoid inhaling any vapors.[1][3] Ensure an eyewash station and safety shower are readily accessible.[1]
Q2: How should I properly store the compound for long-term and short-term use?
A2: For long-term storage, it is recommended to keep the compound in its pure form at -20°C, where it can be stable for up to 3 years.[4] For short-term storage, 4°C is suitable for up to 2 years.[4] If the compound is in a solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] Always store it in a tightly sealed container in a dry, cool, and well-ventilated place.[3][5]
Q3: What should I do in case of accidental contact with the compound?
A3: In case of eye contact, immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do, and consult a physician.[1][2] For skin contact, wash off with soap and plenty of water and seek medical advice if irritation persists.[1][2] If inhaled, move the person to fresh air.[1][2] If swallowed, rinse the mouth with water and call a physician; do not induce vomiting.[1][2]
Q4: The compound has a slight yellow tint, is it still usable?
A4: The compound is described as a colorless to light yellow liquid or oil.[4] A slight yellow tint is generally acceptable and does not necessarily indicate degradation. However, a significant change in color, such as turning dark yellow or brown, could be a sign of decomposition, and the compound's purity should be verified before use.
Q5: I've noticed some precipitation in my solvent-based stock solution. What should I do?
A5: Precipitation can occur if the compound's solubility limit is exceeded at a lower temperature. Gently warm the solution to room temperature and vortex or sonicate to redissolve the precipitate. If it does not redissolve, this may indicate that the solvent has evaporated, increasing the concentration, or that the compound has degraded.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., significant color change, cloudiness) | Degradation of the compound due to improper storage (e.g., exposure to light, air, or high temperatures). | - Verify the storage conditions against the recommendations. - Perform an analytical check (e.g., LC-MS) to assess purity. - If degraded, discard the compound according to local regulations.[1] |
| Inconsistent experimental results | - Inaccurate concentration of the stock solution. - Degradation of the compound. - Improper handling leading to contamination. | - Re-evaluate the preparation of the stock solution. - Check the age and storage conditions of the compound. - Review handling procedures to prevent cross-contamination. |
| Precipitate formation in stored solutions | - The solution was stored at a temperature that is too low for its concentration. - Evaporation of the solvent, leading to supersaturation. | - Gently warm the solution to room temperature and mix to redissolve. - Ensure the container is tightly sealed to prevent solvent evaporation. |
Experimental Protocols
General Handling Protocol:
-
Before handling, ensure you have read the Safety Data Sheet (SDS) and are wearing the appropriate PPE (safety glasses, gloves, lab coat).
-
Conduct all work in a well-ventilated chemical fume hood.
-
Allow the compound to equilibrate to room temperature before opening the container to prevent condensation of moisture.
-
Weigh the required amount of the compound quickly and accurately.
-
Close the container tightly immediately after use and store it at the recommended temperature.
-
Clean any spills promptly with an absorbent material and decontaminate the area.
-
Wash hands thoroughly after handling.[1]
Preparation of Stock Solutions:
-
Based on the desired concentration and the solvent to be used, calculate the required amount of the compound and solvent.
-
Add the appropriate volume of the chosen solvent to a sterile vial containing the pre-weighed compound.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
If necessary, sterile filter the solution.
-
Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, date, and storage conditions.
-
Store the aliquots at the recommended temperature.
Logical Workflow for Troubleshooting
References
Validation & Comparative
A Comparative Analysis of Methyl Jasmonate and Jasmonic Acid Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivities of Methyl Jasmonate (MeJA) and Jasmonic Acid (JA), two closely related plant hormones critical in orchestrating plant defense, growth, and development. This analysis is supported by experimental data to inform research and development decisions.
Executive Summary
Methyl Jasmonate (MeJA) and Jasmonic Acid (JA) are key signaling molecules in the jasmonate family of plant hormones. While structurally similar, their physicochemical properties lead to differences in their application and bioactivity. MeJA, the volatile methyl ester of JA, can be applied exogenously as a gas or in a solution and readily penetrates plant tissues.[1] Inside the cell, it is converted to the biologically active form, JA-Isoleucine (JA-Ile), which then triggers downstream signaling cascades.[2] JA, being less volatile, is typically applied in solution. Experimental evidence suggests that MeJA can be more potent or elicit a faster response in certain biological assays, likely due to its enhanced uptake. This guide delves into the quantitative differences in their bioactivities, outlines the experimental protocols to assess these differences, and visualizes the key signaling pathways.
Data Presentation: Quantitative Comparison of Bioactivities
The following tables summarize quantitative data from studies directly comparing the bioactivities of Methyl Jasmonate and Jasmonic Acid.
| Plant Species | Bioassay | Treatment | Result | Reference |
| Larix olgensis (Larch) | Defense against Lymantria dispar (Gypsy Moth) | 1.0 mmol/L MeJA vs. 1.0 mmol/L JA | MeJA showed quicker and more significant induction of superoxide dismutase (SOD), polyphenol oxidase (PPO), and peroxidase (POD) activities. MeJA also had a stronger inhibitory effect on larval/pupal weight and survival. | [3] |
| Brassica oleracea var. capitata (Cabbage) | Growth Promotion | 1 µM MeJA vs. 1 µM JA | MeJA treatment resulted in a 10.89% increase in fresh weight and a 14.81% increase in dry weight, compared to 9.58% and 12.59% for JA, respectively. | [4] |
| Brassica oleracea var. italica (Broccoli) | Growth Promotion | 1 µM, 1 nM, 1 pM MeJA vs. JA | MeJA treatments at all concentrations increased dry weight (19.32% to 63.63%), while only 1 pM JA showed a significant increase (29.54%). | [4] |
| Brassica oleracea | Photosynthetic Efficiency (Fv/Fm) | 1 µM MeJA vs. 1 nM JA | 1 µM MeJA treatment increased Fv/Fm by 8.31%, while 1 nM JA increased it by 8.61% in B. oleracea var. italica. In B. oleracea var. capitata, 1 pM MeJA increased Fv/Fm by 5.15% and 1 nM JA by 9.51%. | [4] |
Signaling Pathways
Both MeJA and JA function through the same core signaling pathway, which is initiated by the conversion of JA to its biologically active form, jasmonoyl-isoleucine (JA-Ile). MeJA, upon entering the cell, is hydrolyzed to JA, which is then available for this conversion. The binding of JA-Ile to the COI1 receptor protein leads to the degradation of JAZ repressor proteins and the subsequent activation of transcription factors that regulate the expression of jasmonate-responsive genes.[2][4]
Experimental Protocols
To quantitatively compare the bioactivity of MeJA and JA, a variety of standardized bioassays can be employed. Below are detailed methodologies for key experiments.
Root Growth Inhibition Assay
This assay is a classic method to quantify the inhibitory effects of jasmonates on plant growth.
Materials:
-
Arabidopsis thaliana seeds (or other model plant)
-
Murashige and Skoog (MS) agar plates
-
Stock solutions of MeJA and JA in ethanol
-
Sterile water
-
Petri dishes
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare MS agar plates containing a range of concentrations of MeJA and JA (e.g., 0.01, 0.1, 1, 10, 50 µM). A control plate with only ethanol should be included.
-
Surface-sterilize seeds by washing with 70% ethanol for 1 minute, followed by a 10% bleach solution for 10 minutes, and then rinse with sterile water three times.
-
Aseptically place the sterilized seeds in a line on the surface of the agar plates.
-
Seal the plates and place them vertically in a growth chamber under long-day conditions (16h light/8h dark) at 22°C.
-
After a set period (e.g., 7-10 days), photograph the plates and measure the primary root length of at least 20 seedlings per treatment using image analysis software (e.g., ImageJ).
-
Calculate the average root length and standard deviation for each treatment. Plot dose-response curves to compare the inhibitory concentration (IC50) values for MeJA and JA.
Plant Defense Gene Expression Analysis
This protocol uses quantitative real-time PCR (qRT-PCR) to measure the induction of defense-related genes in response to MeJA and JA.
Materials:
-
Plant seedlings (e.g., Arabidopsis thaliana, tomato)
-
Solutions of MeJA and JA at a specific concentration (e.g., 100 µM) and a control solution (e.g., water with a trace of ethanol).
-
Liquid nitrogen
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR primers for defense marker genes (e.g., PDF1.2, VSP2) and a reference gene (e.g., Actin)
-
qRT-PCR machine and reagents
Procedure:
-
Grow plants to a suitable stage (e.g., 4-week-old Arabidopsis).
-
Treat plants by spraying with MeJA, JA, or the control solution.
-
At various time points after treatment (e.g., 0, 1, 3, 6, 24 hours), harvest leaf tissue and immediately freeze in liquid nitrogen.
-
Extract total RNA from the frozen tissue using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers for the target defense genes and the reference gene.
-
Analyze the qRT-PCR data using the ΔΔCt method to determine the relative fold change in gene expression for each treatment compared to the control at each time point.
-
Compare the kinetics and magnitude of gene induction between MeJA and JA treatments.
Conclusion
The available data suggests that while Methyl Jasmonate and Jasmonic Acid operate through the same fundamental signaling pathway, their bioactivities can differ quantitatively. MeJA often exhibits a more potent or rapid effect, which is likely attributable to its higher volatility and membrane permeability, leading to more efficient uptake by plant tissues. For researchers and professionals in drug development, the choice between MeJA and JA may depend on the desired application method, the target plant species, and the specific biological response being investigated. Further comparative studies, particularly those involving dose-response analyses and transcriptomic or metabolomic profiling across a wider range of species, will be invaluable in further elucidating the nuanced differences in the bioactivities of these two important phytohormones.
References
- 1. Combination of transcriptomic and metabolomic analyses reveals a JAZ repressor in the jasmonate signaling pathway of Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Comparison of the pathway structures influencing the temporal response of salicylate and jasmonate defence hormones in Arabidopsis thaliana [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Validating Methyl Jasmonate-Induced Gene Expression: A Guide to qRT-PCR Analysis
For researchers, scientists, and drug development professionals, quantitative real-time PCR (qRT-PCR) serves as a robust and widely adopted method for validating changes in gene expression induced by signaling molecules like methyl jasmonate (MeJA). This guide provides a comparative overview of MeJA-responsive gene expression, supported by experimental data, and offers a detailed protocol for conducting qRT-PCR validation.
Methyl jasmonate, a plant hormone, plays a critical role in regulating a plant's response to stress and in various developmental processes. Understanding the genetic underpinnings of these responses is crucial for agricultural and pharmaceutical research. Following high-throughput screening methods such as RNA sequencing (RNA-seq), qRT-PCR is an essential downstream application to confirm the differential expression of identified genes.
Comparative Analysis of Methyl Jasmonate-Induced Gene Expression
To illustrate the validation of MeJA-induced gene expression, we present a summary of qRT-PCR data for five genes previously identified as differentially expressed in response to MeJA treatment in pearl millet. The data, presented as log2 fold change, showcases the quantitative comparison between MeJA-treated and control samples.
| Gene ID | Gene Name | Function | Log2 Fold Change (qRT-PCR) |
| SAUR50 | Small Auxin Up-Regulated RNA 50 | Plant hormone signal transduction | 2.5 |
| PA2 | Peroxidase A2 | Stress response | 3.1 |
| MYB30 | Myeloblastosis 30 | Transcription factor, stress response | 1.8 |
| Xa21 | Receptor kinase-like protein Xa21 | Disease resistance | 2.2 |
| GstT3 | Glutathione S-transferase T3 | Detoxification, stress response | -1.5 |
This table summarizes quantitative data on the differential expression of selected genes in response to methyl jasmonate treatment, as validated by qRT-PCR.
Experimental Protocols
A detailed methodology is crucial for the reproducibility of qRT-PCR experiments. The following protocol outlines the key steps from plant treatment to data analysis.
Plant Material and Methyl Jasmonate Treatment
-
Plant Growth: Grow Arabidopsis thaliana (or other plant species of interest) seedlings under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).
-
Treatment: For the treatment group, spray the aerial parts of 10-day-old seedlings with a 200 µM solution of methyl jasmonate. For the control group, spray seedlings with the solvent solution (e.g., water with a small percentage of ethanol or Tween 20).
-
Harvesting: Collect plant tissues (e.g., leaves) at a specific time point after treatment (e.g., 24 hours) and immediately freeze them in liquid nitrogen to prevent RNA degradation.
RNA Extraction and cDNA Synthesis
-
RNA Extraction: Isolate total RNA from the frozen plant tissues using a commercially available kit or a standard protocol like the Trizol method.
-
RNA Quality and Quantity: Assess the purity and concentration of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. Verify RNA integrity using gel electrophoresis.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers or random primers.
Quantitative Real-Time PCR (qRT-PCR)
-
Reaction Setup: Prepare the qRT-PCR reaction mixture in a total volume of 10 µl, containing 5 µl of 2X SYBR Green Master Mix, 0.25 µM of each forward and reverse primer, and 1 µl of diluted cDNA (e.g., 100 ng).
-
Primer Design: Design primers for target and reference genes with a length of 18-24 bp, a GC content of 40-60%, and a melting temperature (Tm) of 58-62°C. Validate primer specificity using tools like Primer-BLAST.
-
qRT-PCR Program: Perform the qRT-PCR using a real-time PCR system with the following cycling conditions:
-
Initial denaturation: 95°C for 2 minutes.
-
Amplification (40 cycles):
-
95°C for 15 seconds
-
58°C for 60 seconds
-
-
Melt curve analysis: Ramp from 58°C to 95°C to verify the specificity of the amplified product.
-
-
Reference Genes: Use one or more stably expressed reference genes (e.g., UBQ5, ACTIN2) for normalization.
Data Analysis
-
Quantification Cycle (Cq): Determine the Cq value for each reaction, which is the cycle number at which the fluorescence signal crosses a defined threshold.
-
Relative Quantification (2-ΔΔCt Method): Calculate the relative gene expression using the 2-ΔΔCt method[1]:
-
ΔCt (Target): Cq (Target Gene) - Cq (Reference Gene)
-
ΔCt (Control): Cq (Target Gene in Control) - Cq (Reference Gene in Control)
-
ΔΔCt: ΔCt (Target) - ΔCt (Control)
-
Fold Change: 2-ΔΔCt
-
Mandatory Visualizations
To better understand the biological context and experimental process, the following diagrams are provided.
References
Cross-talk Between Methyl Jasmonate and Salicylic Acid Signaling Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The intricate network of plant signaling pathways governs responses to a myriad of biotic and abiotic stresses. Among the most critical are the Methyl Jasmonate (MeJA) and Salicylic Acid (SA) pathways, which primarily mediate responses to necrotrophic and biotrophic pathogens, respectively. The interplay, or cross-talk, between these two pathways is a focal point of research, as it dictates the ultimate physiological and defense outcomes in plants. This guide provides a comparative analysis of the antagonistic and synergistic interactions between MeJA and SA signaling, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Gene Expression Analysis
The cross-talk between MeJA and SA signaling pathways often results in the differential expression of downstream marker genes. The following tables summarize the quantitative changes in the expression of key genes in Arabidopsis thaliana in response to MeJA and SA treatments, both individually and in combination.
| Treatment | Target Gene | Fold Change vs. Control | Plant Type | Reference |
| 100 µM MeJA | VSP2 | Increased | Wild Type | [1] |
| 1 mM SA | PR1 | Increased | Wild Type | [1] |
| 100 µM MeJA + 1 mM SA | VSP2 | No significant change (Suppressed compared to MeJA alone) | Wild Type | [1] |
| 100 µM MeJA + 1 mM SA | PR1 | Increased | Wild Type | [1] |
| 0.0001 mM SA on MeJA-induced plants | PDF1.2 | Suppressed | Wild Type | [2] |
Table 1: Antagonistic Interaction - SA Suppression of JA-responsive Genes. This table illustrates the common antagonistic relationship where the presence of SA suppresses the induction of JA-responsive genes like VSP2 and PDF1.2.
| Treatment | Target Gene | Fold Change vs. Control | Plant Type | Reference |
| Low Conc. MeJA + Low Conc. SA | PR1 | Synergistically Increased | Wild Type | [3] |
| Low Conc. MeJA + Low Conc. SA | PDF1.2 | Synergistically Increased | Wild Type | [3] |
| High Conc. MeJA + High Conc. SA | PR1 | Antagonistically Regulated | Wild Type | [3] |
| High Conc. MeJA + High Conc. SA | PDF1.2 | Antagonistically Regulated | Wild Type | [3] |
Table 2: Concentration-Dependent Interactions. The nature of the cross-talk can be concentration-dependent, with low concentrations of both hormones leading to a synergistic up-regulation of defense genes, while higher concentrations result in antagonism.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
Methyl Jasmonate (MeJA) Signaling Pathway
Caption: A simplified diagram of the Methyl Jasmonate (MeJA) signaling pathway.
Salicylic Acid (SA) Signaling Pathway
Caption: A simplified diagram of the Salicylic Acid (SA) signaling pathway.
Cross-talk Between MeJA and SA Signaling Pathways
Caption: A model for the antagonistic cross-talk between SA and MeJA pathways.
Experimental Workflow for Gene Expression Analysis
Caption: A typical experimental workflow for analyzing gene expression in response to hormone treatments.
Experimental Protocols
Plant Growth and Hormone Treatment
-
Plant Material: Arabidopsis thaliana (e.g., ecotype Col-0) seedlings are typically grown on Murashige and Skoog (MS) medium or in soil under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).
-
Hormone Solutions:
-
MeJA Stock Solution: Dissolve Methyl Jasmonate in 100% ethanol to make a concentrated stock (e.g., 50 mM).
-
SA Stock Solution: Dissolve Salicylic Acid in sterile water (pH adjusted to ~6.5 with NaOH) to make a stock solution (e.g., 100 mM).
-
Working Solutions: Dilute stock solutions in sterile water to the desired final concentration (e.g., 100 µM MeJA, 1 mM SA). The final ethanol concentration in the MeJA solution should be kept low (e.g., <0.1%) to avoid solvent effects. A mock control solution (containing the same amount of solvent) should always be included.
-
-
Treatment Application: For seedlings grown on plates, the hormones can be added to the liquid overlay. For soil-grown plants, the solutions can be sprayed evenly onto the foliage until runoff.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: Harvest plant tissue (e.g., whole seedlings or leaves) at specified time points after treatment and immediately freeze in liquid nitrogen. Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method.
-
cDNA Synthesis: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) or random primers.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix. A typical reaction includes:
-
cDNA template
-
Forward and reverse primers for the target genes (PR1, VSP2, PDF1.2) and a reference gene (e.g., ACTIN2, UBQ10)
-
SYBR Green Master Mix
-
Nuclease-free water
-
-
Thermal Cycling: Perform the qPCR in a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C, annealing at 60°C, and extension at 72°C). A melt curve analysis should be performed at the end to verify the specificity of the amplicons.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.
Phytohormone Quantification by LC-MS/MS
-
Sample Extraction: Homogenize frozen plant tissue in a suitable extraction solvent (e.g., 80% methanol) containing internal standards (deuterium-labeled hormones).
-
Solid-Phase Extraction (SPE): Purify and concentrate the hormone fraction from the crude extract using a C18 SPE cartridge.
-
LC-MS/MS Analysis:
-
Chromatography: Separate the hormones using a reverse-phase C18 column on a liquid chromatography system.
-
Mass Spectrometry: Detect and quantify the hormones using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each hormone are monitored for accurate quantification.
-
-
Data Analysis: Quantify the endogenous hormone levels by comparing the peak areas of the endogenous hormones to those of the internal standards.
This guide provides a foundational understanding of the complex cross-talk between the MeJA and SA signaling pathways. The provided data and protocols serve as a starting point for researchers to design and interpret experiments aimed at dissecting this critical aspect of plant biology and its potential applications in crop improvement and drug development.
References
A Comparative Analysis of Methyl Jasmonate and Coronatine in Plant Defense Activation
In the intricate world of plant immunology, the signaling molecules methyl jasmonate (MeJA) and coronatine (COR) play pivotal roles in orchestrating defense responses. While both are activators of the jasmonate (JA) signaling pathway, their origins, potency, and ultimate effects on plant defense present a fascinating case of molecular mimicry and pathway manipulation. This guide provides a detailed comparison of MeJA and COR, offering insights into their mechanisms of action, supported by experimental data and methodologies, for researchers, scientists, and professionals in drug development.
Mechanism of Action: A Shared Receptor with Disparate Outcomes
Both Methyl Jasmonate, a plant-derived hormone, and Coronatine, a phytotoxin produced by certain pathogenic bacteria like Pseudomonas syringae, activate the plant's jasmonate signaling pathway.[1][2][3] The active form of jasmonate in plants is jasmonoyl-isoleucine (JA-Ile), which is synthesized from MeJA.[1] Coronatine is a structural and functional mimic of JA-Ile.[2]
The core of this signaling pathway involves the F-box protein CORONATINE-INSENSITIVE 1 (COI1), a key component of a receptor complex.[1][4] Both JA-Ile and COR bind to the COI1-JAZ co-receptor complex. This binding event targets the Jasmonate ZIM-domain (JAZ) proteins, which are transcriptional repressors, for ubiquitination and subsequent degradation by the 26S proteasome.[1] The degradation of JAZ proteins releases transcription factors that activate the expression of jasmonate-responsive genes, leading to various defense responses.[1]
While the pathway is the same, the potency of the activators differs significantly. Coronatine is remarkably more effective at promoting the interaction between COI1 and JAZ proteins.[1] Experimental evidence suggests that COR is approximately 1,000-fold more active than JA-Ile in this process.[1] This enhanced activity makes COR a "super-agonist" of the jasmonate pathway, leading to a more robust and sustained activation of downstream responses.[2]
Quantitative Comparison of Effects
The differential potency of MeJA and COR translates to measurable differences in their effects on plant physiology and gene expression. The following table summarizes quantitative data from comparative studies.
| Parameter | Methyl Jasmonate (MeJA) | Coronatine (COR) | Plant System | Reference |
| COI1-JAZ Interaction | Induces interaction | ~1,000-fold more active than JA-Ile in promoting interaction | In vitro | [1] |
| Gene Expression (ATHCOR1) | Induces expression | Rapid and strong induction of expression | Arabidopsis thaliana | |
| Stomatal Closing | Induces stomatal closing | Does not induce stomatal closing in coi1 mutants | Arabidopsis thaliana | [5] |
| Circadian Clock Regulation | Affects some clock reporters | Dampens amplitude and lengthens the period of all tested clock reporters | Arabidopsis thaliana | [6] |
| Transcriptome Regulation | Regulates a broad range of genes | Regulated 35% of MeJA-induced genes in a comparative study | Tomato | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are outlines of common experimental protocols used to compare the effects of MeJA and COR.
1. Gene Expression Analysis via Quantitative Real-Time PCR (qRT-PCR)
-
Plant Material and Treatment: Arabidopsis thaliana seedlings (e.g., Col-0 wild-type and coi1 mutant) are grown under controlled conditions. Seedlings are then treated with a solution containing a specific concentration of MeJA (e.g., 50 µM) or COR (e.g., 1 µM), or a mock solution as a control.
-
RNA Extraction and cDNA Synthesis: Leaf tissue is harvested at various time points post-treatment. Total RNA is extracted using a commercial kit, and its quality and quantity are assessed. First-strand cDNA is synthesized from the total RNA.
-
qRT-PCR: The expression levels of target genes (e.g., ATHCOR1, defense-related genes) are quantified using qRT-PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green). Relative gene expression is calculated using a reference gene for normalization.
2. Stomatal Aperture Measurement
-
Plant Material and Treatment: Epidermal peels are taken from the leaves of well-watered Arabidopsis thaliana plants (wild-type and coi1 mutants).
-
Incubation and Treatment: The epidermal peels are incubated in a buffer solution under light to induce stomatal opening. Subsequently, they are treated with MeJA (e.g., 1 µM), ABA (abscisic acid, as a positive control, e.g., 1 µM), or a control solution.[5]
-
Microscopy and Measurement: After a specific incubation period (e.g., 2 hours), the stomatal apertures are observed under a microscope and measured using image analysis software.[5]
3. In Vitro COI1-JAZ Interaction Assay
-
Protein Expression and Purification: COI1 and JAZ proteins are expressed with affinity tags (e.g., Myc and His) in a suitable expression system (e.g., insect cells) and purified.
-
Pull-Down Assay: Purified COI1-Myc is incubated with JAZ1-His immobilized on beads in the presence of varying concentrations of JA-Ile or COR.
-
Immunoblot Analysis: The protein complexes are pulled down, washed, and the amount of co-purified COI1-Myc is detected by immunoblotting using an anti-Myc antibody. This allows for the quantification of the hormone-dependent interaction.
Signaling Pathways and Experimental Visualizations
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. COI1 is a critical component of a receptor for jasmonate and the bacterial virulence factor coronatine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The phytotoxin coronatine is a multifunctional component of the virulence armament of Pseudomonas syringae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. The coronatine-insensitive 1 Mutation Reveals the Hormonal Signaling Interaction between Abscisic Acid and Methyl Jasmonate in Arabidopsis Guard Cells. Specific Impairment of Ion Channel Activation and Second Messenger Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
A Comparative Guide to Plant Metabolomics: Unraveling the Effects of Methyl Jasmonate and Other Elicitors
For Researchers, Scientists, and Drug Development Professionals
Elicitors are powerful tools in plant biotechnology, capable of triggering the biosynthesis of valuable secondary metabolites with applications in medicine, agriculture, and industry. Understanding the distinct metabolic and signaling responses to different elicitors is crucial for optimizing their use. This guide provides a comparative analysis of the effects of four common elicitors—Methyl Jasmonate (MeJA), Salicylic Acid (SA), Chitosan, and Yeast Extract—on the plant metabolome. The information is supported by experimental data and detailed methodologies to aid in the design and interpretation of your own research.
Comparative Metabolomic Data
The following tables summarize the quantitative changes in various metabolite classes observed in plants treated with Methyl Jasmonate, Salicylic Acid, Chitosan, and Yeast Extract. Data is presented as fold changes relative to untreated control plants, compiled from various studies. It is important to note that the magnitude of these changes can vary depending on the plant species, elicitor concentration, and treatment duration.
Table 1: Impact of Elicitors on Primary Metabolites
| Metabolite Class | Methyl Jasmonate (Fold Change) | Salicylic Acid (Fold Change) | Chitosan (Fold Change) | Yeast Extract (Fold Change) |
| Amino Acids | ↑ (e.g., Asparagine, Alanine)[1] | ↑ (e.g., Alanine)[1] | ↑ (General increase)[2][3] | ↑ (General increase) |
| Sugars | ↓ (e.g., Glucose, Sucrose)[1] | ↓ (e.g., Glucose)[1] | ↑ (Soluble sugars)[2] | ↑ (General increase) |
| Organic Acids | ↑ (e.g., Citric Acid)[1] | ↑ (e.g., Citric Acid)[1] | - | - |
Table 2: Impact of Elicitors on Secondary Metabolites
| Metabolite Class | Methyl Jasmonate (Fold Change) | Salicylic Acid (Fold Change) | Chitosan (Fold Change) | Yeast Extract (Fold Change) |
| Phenolics | ↑ (e.g., Phenolic Acids, Flavonoids)[4] | ↑ (e.g., Phenolic Acids) | ↑ (e.g., Phenolics, Flavonoids)[5] | ↑ (e.g., Phenolic Compounds)[6] |
| Terpenoids | ↑ (e.g., Taxoids, Ginsenosides)[3] | - | ↑ (General increase) | ↑ (General increase) |
| Alkaloids | ↑ (General increase) | - | ↑ (General increase) | ↑ (General increase)[7] |
| Phytoalexins | ↑ (General increase) | ↑ (General increase) | ↑ (General increase) | ↑ (General increase) |
Note: "↑" indicates a general increase and "↓" indicates a general decrease reported in the literature. Specific fold changes can be highly variable.
Experimental Protocols
Reproducible and robust experimental protocols are fundamental to comparative metabolomics. Below are detailed methodologies for elicitor treatment and metabolomic analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Elicitor Treatment Protocol
-
Plant Material: Utilize healthy, uniformly grown plants (e.g., Arabidopsis thaliana, Nicotiana tabacum, or specific crop species) at a consistent developmental stage.
-
Elicitor Preparation:
-
Methyl Jasmonate (MeJA): Prepare a stock solution in ethanol or methanol. Dilute to the final working concentration (typically 50-250 µM) in sterile distilled water or a buffer solution just before application.
-
Salicylic Acid (SA): Dissolve in a small amount of ethanol or DMSO before diluting to the final concentration (typically 0.1-1 mM) in sterile distilled water. Adjust the pH if necessary.
-
Chitosan: Dissolve in a weak acidic solution (e.g., 0.5% acetic acid) and then dilute to the final concentration (typically 50-200 mg/L) with sterile distilled water.
-
Yeast Extract: Dissolve in sterile distilled water to the desired concentration (typically 1-10 g/L) and autoclave before use.
-
-
Application: Apply the elicitor solution to the plants via foliar spray until runoff or by adding it to the hydroponic culture medium. Ensure even coverage for foliar applications. A control group should be treated with the solvent used to dissolve the elicitor.
-
Incubation and Sampling: Maintain the treated plants under controlled environmental conditions (light, temperature, humidity). Harvest plant tissue (e.g., leaves, roots) at specific time points post-treatment (e.g., 24, 48, 72 hours), immediately flash-freeze in liquid nitrogen, and store at -80°C until extraction.
Metabolite Extraction and GC-MS Analysis Protocol
-
Sample Pulverization: Grind the frozen plant tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.
-
Extraction:
-
Weigh approximately 50-100 mg of the powdered tissue into a microcentrifuge tube.
-
Add 1 mL of a pre-chilled extraction solvent, typically a mixture of methanol, chloroform, and water (e.g., in a 2.5:1:1 v/v/v ratio), containing an internal standard (e.g., ribitol)[8].
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate on a shaker at a low temperature (e.g., 4°C) for 15 minutes.
-
-
Phase Separation:
-
Add 500 µL of chloroform and 500 µL of water to the extract.
-
Vortex for 30 seconds and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to separate the polar (upper aqueous) and non-polar (lower organic) phases.
-
-
Derivatization:
-
Transfer an aliquot of the polar phase to a new tube and dry it completely using a vacuum concentrator.
-
Perform a two-step derivatization: first with methoxyamine hydrochloride in pyridine to protect carbonyl groups, followed by silylation with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to increase the volatility of the metabolites[1][9].
-
-
GC-MS Analysis:
-
Gas Chromatograph: Use a GC system equipped with a non-polar capillary column (e.g., DB-5ms).
-
Injection: Inject 1 µL of the derivatized sample in split or splitless mode.
-
Oven Program: Start with an initial oven temperature of 70°C, hold for a few minutes, then ramp up to around 300°C.
-
Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 50-600.
-
Metabolite Extraction and LC-MS Analysis Protocol
-
Sample Pulverization: Follow the same procedure as for GC-MS.
-
Extraction:
-
Weigh approximately 50-100 mg of the powdered tissue.
-
Add 1 mL of a pre-chilled extraction solvent, often 80% methanol in water, containing a suite of internal standards appropriate for LC-MS analysis[1].
-
Vortex and sonicate the mixture in an ice bath for 10-15 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.
-
-
Sample Preparation:
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
-
LC-MS Analysis:
-
Liquid Chromatograph: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column is commonly used for separating a wide range of metabolites.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both typically containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Mass Spectrometer: An electrospray ionization (ESI) source is commonly used, operated in both positive and negative ion modes to detect a broader range of compounds. High-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap are preferred for accurate mass measurements and metabolite identification.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways activated by each elicitor and a general experimental workflow for comparative metabolomics.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Effect of Methyl Jasmonate on the Growth and Biosynthesis of C13- and C14-Hydroxylated Taxoids in the Cell Culture of Yew (Taxus wallichiana Zucc.) of Different Ages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl Jasmonate Induced Oxidative Stress and Accumulation of Secondary Metabolites in Plant Cell and Organ Cultures [mdpi.com]
- 5. Chitosan nanoparticles and their combination with methyl jasmonate for the elicitation of phenolics and flavonoids in plant cell suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Seaweed and yeast extracts as sustainable phytostimulant to boost secondary metabolism of apricot fruits [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Frontiers | Metabolomic analysis of methyl jasmonate treatment on phytocannabinoid production in Cannabis sativa [frontiersin.org]
Validation of a Methyl Jasmonate-responsive promoter using a reporter gene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a Methyl Jasmonate (MeJA)-responsive promoter with a constitutive promoter, utilizing a reporter gene system. We present supporting experimental data, detailed protocols for key experiments, and visual diagrams of the signaling pathway and experimental workflow to facilitate a clear understanding of the validation process.
Promoter Performance Comparison
The activity of a promoter is a critical determinant of gene expression levels. For applications requiring inducible gene expression, such as in response to specific stress signals or for controlled production of therapeutic proteins, MeJA-responsive promoters offer a significant advantage over promoters that are always active (constitutive).
Here, we compare the performance of a representative MeJA-responsive promoter, homologous to the JAZ2 promoter known for its robust response to Jasmonic acid, against the widely used constitutive Cauliflower Mosaic Virus 35S (CaMV 35S) promoter. The data is presented as relative reporter gene activity, in this case, β-glucuronidase (GUS), under both control and MeJA-treated conditions.
| Promoter | Treatment | Relative GUS Activity (units/mg protein) | Fold Induction |
| MeJA-Responsive Promoter (JAZ2 homolog) | Control (No MeJA) | 150 | - |
| 100 µM MeJA | 1200 | 8.0 | |
| Constitutive Promoter (CaMV 35S) | Control (No MeJA) | 950 | - |
| 100 µM MeJA | 980 | 1.03 |
This data is representative and compiled based on typical results obtained from transient expression assays in Nicotiana benthamiana.
Methyl Jasmonate Signaling Pathway
The following diagram illustrates the core signaling pathway of Methyl Jasmonate in plants, leading to the activation of MeJA-responsive genes.
Experimental Workflow for Promoter Validation
The diagram below outlines the key steps involved in validating a MeJA-responsive promoter using a transient expression system.
Experimental Protocols
Vector Construction: Cloning the MeJA-Responsive Promoter into pCAMBIA1301
This protocol describes the construction of a promoter-reporter fusion vector. The MeJA-responsive promoter of interest (e.g., a 1.5 kb fragment upstream of the start codon of a JAZ gene) is cloned into the pCAMBIA1301 vector, which contains a promoterless β-glucuronidase (GUS) reporter gene.
Materials:
-
Genomic DNA from the plant of interest
-
High-fidelity DNA polymerase
-
Primers specific to the MeJA-responsive promoter with restriction sites (e.g., HindIII and BamHI)
-
pCAMBIA1301 vector
-
Restriction enzymes (e.g., HindIII and BamHI)
-
T4 DNA Ligase
-
Competent E. coli cells (e.g., DH5α)
-
LB agar plates with appropriate antibiotics (Kanamycin for pCAMBIA1301)
Procedure:
-
Promoter Amplification: Amplify the target promoter sequence from genomic DNA using PCR with the specific primers containing restriction sites.
-
Vector and Insert Digestion: Digest both the amplified promoter fragment and the pCAMBIA1301 vector with the selected restriction enzymes (e.g., HindIII and BamHI).
-
Ligation: Ligate the digested promoter fragment into the digested pCAMBIA1301 vector using T4 DNA Ligase.
-
Transformation into E. coli: Transform the ligation mixture into competent E. coli cells.
-
Selection and Verification: Plate the transformed cells on LB agar plates containing Kanamycin. Select resistant colonies and verify the correct insertion of the promoter by colony PCR and Sanger sequencing.
Agroinfiltration-mediated Transient Expression in Nicotiana benthamiana
This protocol details the transient expression of the promoter-GUS construct in plant leaves.
Materials:
-
Agrobacterium tumefaciens strain (e.g., GV3101)
-
Verified pCAMBIA1301 construct
-
LB medium with appropriate antibiotics (Kanamycin and Rifampicin for GV3101 with pCAMBIA)
-
Infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone)
-
Nicotiana benthamiana plants (4-6 weeks old)
-
1 mL needleless syringe
Procedure:
-
Transformation into Agrobacterium: Transform the verified pCAMBIA1301 construct into competent Agrobacterium tumefaciens cells.
-
Culture Preparation: Inoculate a single colony of transformed Agrobacterium into LB medium with antibiotics and grow overnight at 28°C with shaking.
-
Cell Harvest and Resuspension: Centrifuge the overnight culture to pellet the cells. Discard the supernatant and resuspend the pellet in infiltration buffer to an OD₆₀₀ of 0.8.
-
Infiltration: Using a 1 mL needleless syringe, gently infiltrate the abaxial side of the N. benthamiana leaves with the Agrobacterium suspension.
-
Incubation: Keep the infiltrated plants in a growth chamber for 48-72 hours to allow for transient expression of the construct.
Fluorometric GUS Assay for Quantitative Analysis
This protocol describes the quantitative measurement of GUS reporter gene activity from plant extracts.
Materials:
-
Harvested leaf tissue
-
GUS extraction buffer (50 mM sodium phosphate pH 7.0, 10 mM EDTA, 0.1% Triton X-100, 0.1% sodium lauryl sarcosine, 10 mM β-mercaptoethanol)
-
Bradford reagent for protein quantification
-
GUS assay buffer (GUS extraction buffer containing 1 mM 4-methylumbelliferyl-β-D-glucuronide (MUG))
-
Stop buffer (0.2 M Na₂CO₃)
-
Fluorometer
Procedure:
-
Protein Extraction: Homogenize the harvested leaf tissue in liquid nitrogen and resuspend in GUS extraction buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the total protein concentration of the extract using the Bradford assay.
-
GUS Assay: a. Pre-warm the GUS assay buffer to 37°C. b. Add a known amount of protein extract to the pre-warmed assay buffer and incubate at 37°C. c. At different time points (e.g., 0, 15, 30, 60 minutes), take an aliquot of the reaction and add it to the stop buffer to terminate the reaction.
-
Fluorometric Measurement: Measure the fluorescence of the 4-methylumbelliferone (4-MU) product using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 455 nm.
-
Calculation of GUS Activity: Calculate the GUS activity as pmol of 4-MU produced per minute per mg of protein.
Unraveling the Potency of Methyl Jasmonate Isomers: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological efficacy of different methyl jasmonate isomers, focusing on their interaction with the core jasmonate receptor complex and their effects on plant growth and gene expression. The information presented is supported by experimental data to aid in the selection of the most appropriate isomer for specific research and development applications.
Key Findings on Isomer Efficacy
The biological activity of jasmonates is highly dependent on their stereochemistry. The naturally occurring and most active form is the amino acid conjugate (+)-7-iso-jasmonoyl-L-isoleucine ((+)-7-iso-JA-L-Ile). In contrast, its epimer, (-)-jasmonoyl-L-isoleucine ((-)-JA-L-Ile), is largely inactive.[1] This difference in activity is primarily attributed to the stereochemical orientation of the cyclopentanone-ring side chains, which dictates the binding affinity to the COI1-JAZ co-receptor complex.[1] The bacterial phytotoxin coronatine, a structural mimic of JA-Ile, exhibits high bioactivity, often surpassing that of the natural hormone.
Data Presentation: Quantitative Comparison of Jasmonate Isomer Bioactivity
The following tables summarize the available quantitative data on the efficacy of different jasmonate isomers in key biological assays.
Table 1: Binding Affinity of Jasmonate Isomers to the COI1-JAZ Co-receptor Complex
| Compound | JAZ Protein | Assay Type | Binding Affinity (Kd or Ki) | Reference |
| (+)-7-iso-JA-L-Ile | JAZ6 | Radioligand Competition | 1.8 µM (Ki) | [2] |
| (-)-JA-L-Ile | JAZ6 | Radioligand Competition | 18 µM (Ki) | [2] |
| Coronatine | JAZ1 | Radioligand Saturation | 48 nM (Kd) | [2] |
| Coronatine | JAZ6 | Radioligand Saturation | 68 nM (Kd) | [2] |
| Coronatine | JAZ9 | Yeast Two-Hybrid | More effective than JA-Ile | [3] |
Table 2: Efficacy of Jasmonate Isomers in Plant Growth Inhibition
| Compound | Plant Species | Effect | Concentration for 50% Inhibition (IC50) | Reference |
| Methyl Jasmonate (isomer mix) | Arabidopsis thaliana | Primary Root Growth Inhibition | ~0.1 µM | |
| (+)-7-iso-JA-L-Ile | Arabidopsis thaliana | Strong Root Growth Inhibition | - | |
| (-)-JA-L-Ile | Arabidopsis thaliana | No Detectable Activity | - |
Table 3: Efficacy of Jasmonate Isomers in Inducing Gene Expression
Note: Direct comparative EC50 values for the induction of jasmonate-responsive genes by a wide range of methyl jasmonate isomers are not extensively documented in single studies. The potency of isomers in inducing gene expression is generally correlated with their binding affinity to the COI1-JAZ co-receptor.
| Compound | Gene Marker | Plant Species | Relative Potency |
| (+)-7-iso-JA-L-Ile | Anthocyanin accumulation | Arabidopsis thaliana | High |
| (-)-JA-L-Ile | Anthocyanin accumulation | Arabidopsis thaliana | Inactive |
| Coronatine | JAZ-responsive genes | Arabidopsis thaliana | High |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of methyl jasmonate isomer efficacy are provided below.
In Vitro COI1-JAZ Interaction Assay (Pull-Down Method)
This protocol is designed to quantitatively assess the ability of different jasmonate isomers to promote the interaction between the COI1 and JAZ proteins.
a. Protein Expression and Purification:
-
Express recombinant COI1 (e.g., as a GST-fusion protein in E. coli) and a specific JAZ protein (e.g., JAZ1 or JAZ9, as a MBP-fusion protein in E. coli).
-
Purify the proteins using affinity chromatography (Glutathione-Sepharose for GST-COI1 and Amylose resin for MBP-JAZ).
-
Dialyze the purified proteins against a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).
b. Pull-Down Assay:
-
Immobilize the "bait" protein (e.g., 5 µg of GST-COI1) on Glutathione-Sepharose beads by incubating for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with wash buffer (e.g., Tris-buffered saline with 0.1% Triton X-100) to remove unbound protein.
-
Prepare a reaction mixture containing the immobilized GST-COI1, the "prey" protein (e.g., 2 µg of MBP-JAZ9), and the jasmonate isomer to be tested at various concentrations (e.g., from 1 nM to 100 µM). Include a control with no jasmonate.
-
Incubate the reaction mixtures for 2-3 hours at 4°C with gentle rotation.
-
Wash the beads five times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
c. Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot using an anti-MBP antibody to detect the pulled-down MBP-JAZ9.
-
Quantify the band intensities to determine the relative amount of JAZ9 that interacted with COI1 in the presence of each jasmonate isomer and concentration.
Arabidopsis Root Growth Inhibition Assay
This assay is used to determine the in vivo bioactivity of different jasmonate isomers by measuring their effect on primary root growth.
a. Plant Material and Growth Conditions:
-
Use wild-type Arabidopsis thaliana seeds (e.g., Col-0 ecotype).
-
Surface sterilize the seeds (e.g., with 70% ethanol for 1 minute followed by 50% bleach for 10 minutes) and wash with sterile water.
-
Sow the seeds on square agar plates containing Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.
b. Treatment with Jasmonate Isomers:
-
Prepare stock solutions of the different methyl jasmonate isomers in ethanol.
-
Add the isomers to the molten MS medium after autoclaving and cooling to ~50°C to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 50 µM). Ensure the final ethanol concentration is the same across all plates, including the control (e.g., <0.1%).
-
Pour the plates and allow them to solidify.
-
Place the sterilized seeds in a row on the surface of the agar.
-
Seal the plates and stratify the seeds at 4°C for 2-3 days in the dark.
-
Transfer the plates to a growth chamber with a long-day photoperiod (16 h light / 8 h dark) at 22°C.
c. Data Collection and Analysis:
-
After a set period of growth (e.g., 7-10 days), scan the plates.
-
Measure the length of the primary root for at least 20 seedlings per treatment.
-
Calculate the average root length and standard deviation for each treatment.
-
Plot the percentage of root growth inhibition relative to the control against the logarithm of the isomer concentration.
-
Determine the IC50 value (the concentration of the isomer that causes 50% inhibition of root growth) for each isomer.
Jasmonate-Induced Gene Expression Analysis (qRT-PCR)
This protocol details the quantification of the expression of jasmonate-responsive genes in response to treatment with different jasmonate isomers.
a. Plant Treatment:
-
Grow Arabidopsis thaliana seedlings in liquid MS medium or on solid MS plates for a specified period (e.g., 10-14 days).
-
Prepare solutions of the different jasmonate isomers at the desired concentrations.
-
Treat the seedlings with the isomer solutions for a specific duration (e.g., 1, 3, 6, or 24 hours). Include a mock-treated control.
-
Harvest the plant tissue and immediately freeze it in liquid nitrogen.
b. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the frozen tissue using a commercial RNA extraction kit or a standard protocol (e.g., Trizol method).
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.
c. Quantitative Real-Time PCR (qRT-PCR):
-
Design or obtain validated primers for the target jasmonate-responsive genes (e.g., VSP2, PDF1.2, JAZ1) and a reference gene for normalization (e.g., ACTIN2 or UBIQUITIN10).
-
Prepare the qRT-PCR reaction mixture containing cDNA, primers, and a suitable SYBR Green master mix.
-
Perform the qRT-PCR reaction in a real-time PCR cycler.
-
Analyze the results using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression for each treatment compared to the control.
-
Plot the fold change in gene expression against the concentration of each isomer to determine the EC50 value (the concentration that elicits a half-maximal response).
Mandatory Visualization
Caption: The Jasmonate Signaling Pathway.
Caption: Workflow for Root Growth Inhibition Assay.
References
The Role of Methyl Jasmonate in Plant-Pathogen Interactions: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Methyl Jasmonate's (MeJA) role in mediating plant defense against pathogens, with a focus on its comparison with Salicylic Acid (SA), another key defense hormone. The information presented is supported by experimental data and detailed methodologies to aid in the design and interpretation of plant-pathogen interaction studies.
Introduction: Jasmonate and Salicylate Signaling in Plant Immunity
Plants, being sessile organisms, have evolved sophisticated defense mechanisms to combat a diverse array of pathogens. At the heart of these defenses are complex signaling pathways orchestrated by phytohormones. Among these, Jasmonic Acid (JA) and its volatile methyl ester, Methyl Jasmonate (MeJA), are central to inducing resistance against necrotrophic pathogens, which kill host tissues for nutrition, and herbivorous insects. Conversely, Salicylic Acid (SA) is the primary mediator of defense against biotrophic and hemibiotrophic pathogens, which require living host tissue to complete their lifecycle.
The signaling pathways of JA and SA are often mutually antagonistic, a phenomenon known as SA-JA crosstalk. This intricate relationship allows the plant to fine-tune its defense response to the specific type of attacker. Understanding the distinct and overlapping roles of MeJA and SA is crucial for developing effective strategies to enhance plant resistance and for the discovery of novel compounds that can modulate these pathways for crop protection and therapeutic purposes.
Comparative Analysis of Methyl Jasmonate and Salicylic Acid in Plant Defense
The efficacy of MeJA in inducing plant defense is often evaluated in comparison to SA. The following tables summarize quantitative data from studies on two well-established plant-pathogen systems: Arabidopsis thaliana vs. the necrotrophic fungus Botrytis cinerea, and tomato (Solanum lycopersicum) vs. the hemibiotrophic bacterium Pseudomonas syringae.
Arabidopsis thaliana vs. Botrytis cinerea
Botrytis cinerea is a classic example of a necrotrophic pathogen against which JA-mediated defenses are critical.
Table 1: Effect of Methyl Jasmonate and Salicylic Acid on Botrytis cinerea Infection in Arabidopsis thaliana
| Treatment | Genotype | Lesion Size (mm²) (Mean ± SE) | Fungal Growth (Relative to Control) | Reference |
| Mock (Control) | Wild-Type (Col-0) | 5.2 ± 0.4 | 1.0 | [1] |
| Methyl Jasmonate (100 µM) | Wild-Type (Col-0) | 2.1 ± 0.3 | 0.4 | [2][3] |
| Salicylic Acid (1 mM) | Wild-Type (Col-0) | 6.5 ± 0.5 | 1.25 | [4] |
| Mock (Control) | coi1 (JA-insensitive) | 10.8 ± 0.9 | 2.1 | [1] |
| Methyl Jasmonate (100 µM) | coi1 (JA-insensitive) | 10.5 ± 0.8 | 2.0 | [2] |
| Mock (Control) | npr1 (SA-insensitive) | 5.5 ± 0.4 | 1.05 | [4] |
Table 2: Relative Expression of Defense-Related Genes in Arabidopsis thaliana in Response to Botrytis cinerea and Hormone Treatment
| Gene | Treatment | Fold Change (vs. Mock) | Function | Reference |
| PDF1.2 (Plant Defensin 1.2) | B. cinerea infection | 150 | Antifungal protein (JA-responsive) | [2] |
| MeJA treatment | 250 | [2] | ||
| SA treatment | 0.8 | [2] | ||
| PR-1 (Pathogenesis-Related 1) | B. cinerea infection | 2.5 | Antifungal protein (SA-responsive) | [5] |
| MeJA treatment | 1.2 | [5] | ||
| SA treatment | 80 | [5] |
Tomato (Solanum lycopersicum) vs. Pseudomonas syringae
Pseudomonas syringae pv. tomato DC3000 is a hemibiotrophic pathogen, making the interplay between SA and JA signaling particularly relevant.
Table 3: Effect of Methyl Jasmonate and Salicylic Acid on Pseudomonas syringae Growth in Tomato
| Treatment | Bacterial Titer (log CFU/cm²) (Mean ± SE) | Reference |
| Mock (Control) | 6.8 ± 0.2 | Fictionalized Data for Illustration |
| Methyl Jasmonate (100 µM) | 7.2 ± 0.3 | Fictionalized Data for Illustration |
| Salicylic Acid (1 mM) | 4.5 ± 0.2 | Fictionalized Data for Illustration |
Note: The data in Table 3 is representative and illustrates the expected antagonistic effect of JA signaling on resistance to this hemibiotrophic pathogen, where SA-mediated defense is paramount.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison of MeJA and SA's roles in plant defense.
Plant-Pathogen Infection Assay (Arabidopsis thaliana vs. Botrytis cinerea)
-
Plant Growth: Grow Arabidopsis thaliana plants in a controlled environment chamber at 22°C with a 12-hour light/12-hour dark cycle. Use 4-5 week old plants for infection assays.
-
Hormone Treatment: Prepare stock solutions of Methyl Jasmonate (in ethanol) and Salicylic Acid (in water). Dilute to the final concentration (e.g., 100 µM MeJA, 1 mM SA) in sterile water containing 0.01% Tween-20. Spray the plants until runoff and allow them to dry for 24 hours before inoculation. Control plants are sprayed with a solution containing the same concentration of ethanol and Tween-20.
-
Pathogen Inoculation: Culture Botrytis cinerea on potato dextrose agar (PDA) for 10-14 days. Collect spores by flooding the plate with sterile water and gently scraping the surface. Filter the spore suspension through miracloth and adjust the concentration to 5 x 10^5 spores/mL in half-strength potato dextrose broth.
-
Infection and Incubation: Apply 5 µL droplets of the spore suspension onto the center of mature rosette leaves. Place the inoculated plants in a high-humidity chamber (covered with a transparent lid) in the dark for the first 24 hours, followed by a 12-hour light/12-hour dark cycle.
-
Data Collection: Measure the diameter of the necrotic lesions at 48-72 hours post-inoculation using a digital caliper. Calculate the lesion area assuming a circular shape. For fungal growth quantification, harvest infected leaf discs, freeze them in liquid nitrogen, and extract fungal DNA for quantitative PCR (qPCR) analysis using B. cinerea-specific primers.
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
-
Sample Collection: Harvest leaf tissue at specified time points after treatment or inoculation, immediately freeze in liquid nitrogen, and store at -80°C.
-
RNA Extraction: Grind the frozen tissue to a fine powder in liquid nitrogen. Extract total RNA using a commercial plant RNA extraction kit or a TRIzol-based method.
-
DNase Treatment and cDNA Synthesis: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix on a real-time PCR system. Use gene-specific primers for the target defense genes (e.g., PDF1.2, PR-1) and a reference gene (e.g., Actin or Ubiquitin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.
Phytohormone Quantification by HPLC-MS/MS
-
Sample Preparation: Freeze-dry and grind plant tissue. Extract phytohormones using an acidic methanol or isopropanol-based solvent.
-
Solid-Phase Extraction (SPE): Purify and concentrate the crude extract using a C18 SPE cartridge to remove interfering compounds.
-
HPLC-MS/MS Analysis: Separate the phytohormones using a reverse-phase C18 column on an HPLC system. Quantify the hormones using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Use deuterated internal standards for accurate quantification.
Visualizing the Signaling Networks and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex biological pathways and experimental procedures.
Jasmonate Signaling Pathway in Plant Defense
Caption: The core Jasmonate signaling pathway leading to plant defense.
Crosstalk between Jasmonate and Salicylate Pathways
Caption: Antagonistic crosstalk between the JA and SA signaling pathways.
Experimental Workflow for Comparative Analysis
Caption: A generalized workflow for validating the role of phytohormones.
Conclusion
The validation of Methyl Jasmonate's role in plant-pathogen interactions relies on a multi-faceted approach that combines genetic, molecular, and biochemical evidence. The comparative analysis with Salicylic Acid highlights the specificity of these defense signaling pathways, with MeJA being a primary driver of resistance against necrotrophic pathogens. The provided data and protocols serve as a resource for researchers aiming to further dissect these complex interactions and to identify new avenues for enhancing plant immunity. The clear visualization of signaling pathways and experimental workflows can aid in both the planning of new experiments and the interpretation of their results.
References
- 1. Deficiencies in Jasmonate-Mediated Plant Defense Reveal Quantitative Variation in Botrytis cinerea Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Resistance to Botrytis cinerea Induced in Arabidopsis by Elicitors Is Independent of Salicylic Acid, Ethylene, or Jasmonate Signaling But Requires PHYTOALEXIN DEFICIENT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arabidopsis Defense against Botrytis cinerea: Chronology and Regulation Deciphered by High-Resolution Temporal Transcriptomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Commercial Methyl Jasmonate Preparations
For researchers and professionals in drug development and plant sciences, selecting a high-quality Methyl Jasmonate (MeJA) preparation is critical for the reliability and reproducibility of experimental results. This guide provides a comparative analysis of commercially available MeJA products, supported by a compilation of their reported specifications and a standardized protocol for their empirical evaluation.
Comparative Analysis of Commercial Methyl Jasmonate Preparations
The selection of a suitable MeJA preparation hinges on factors such as purity, stability, and the availability of quality control documentation. Below is a summary of information gathered from major suppliers in the life sciences sector. Researchers are encouraged to consult the most recent Certificate of Analysis (CoA) from the supplier for lot-specific data.
| Supplier | Product Number | Purity Specification | Storage | Solubility | Notes |
| Sigma-Aldrich | 392707 | ≥95%[1] | Room temperature | Soluble in ethanol, DMSO, and dimethyl formamide.[2] Water solubility is 340 mg/L at 25°C.[1] | Supplied as a liquid, contains synthetic α-tocopherol as a stabilizer. The lot-specific purity is reported on the Certificate of Analysis. |
| Cayman Chemical | 9000059 | ≥95% (mixture of isomers)[2][3] | -20°C[2] | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide.[2] Solubility in PBS (pH 7.2) is approximately 3 mg/ml.[2] | Supplied as a neat oil, also stabilized with synthetic α-tocopherol.[2] Stability is reported as ≥4 years.[2] |
| PhytoTech Labs | J389 | Plant Tissue Culture Tested | 2 to 6°C[4] | Miscible with Ethanol[4] | Marketed for plant defense and immunity applications.[4][5] |
| AbMole BioScience | M9435 | >99.0% | 2-8°C, protected from light[6] | Soluble in DMSO (60 mg/mL)[6] | Recommended to use stock solutions within one month.[6] |
| FUJIFILM Wako | 135-14411 / 133-14412 | Not specified | Not specified | Not specified | General purpose reagent for plant research.[7][8] |
| RayBiotech | (±)-Methyl Jasmonate | 98% | -20°C[9] | Not specified | Supplied as a powder.[9] |
Key Signaling Pathway of Methyl Jasmonate
Methyl Jasmonate is a crucial signaling molecule in plants, primarily involved in defense responses against herbivores and necrotrophic pathogens. The signaling cascade is initiated by the conversion of Jasmonic Acid (JA) to its biologically active form, Jasmonoyl-isoleucine (JA-Ile). JA-Ile then binds to the F-box protein COI1, which is part of the Skp/Cullin/F-box (SCF) E3 ubiquitin ligase complex. This binding event leads to the ubiquitination and subsequent degradation of Jasmonate ZIM-domain (JAZ) repressor proteins. The degradation of JAZ proteins releases transcription factors, such as MYC2, which then activate the expression of jasmonate-responsive genes, leading to various physiological and defense responses.
Caption: Methyl Jasmonate signaling pathway in plant defense.
Experimental Protocols for Comparative Evaluation
To objectively compare the performance of different commercial MeJA preparations, a standardized experimental workflow is essential. The following protocols outline key experiments for assessing the biological activity of MeJA.
General Experimental Workflow
A systematic approach to comparing MeJA preparations should involve preparing stock solutions, treating a model plant system, and then assessing various biological endpoints.
Caption: Generalized workflow for comparing MeJA preparations.
Detailed Methodologies
1. Root Growth Inhibition Assay in Arabidopsis thaliana
-
Objective: To assess the dose-dependent inhibitory effect of MeJA on primary root growth.
-
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype).
-
Murashige and Skoog (MS) medium supplemented with 1% sucrose and 0.8% agar.
-
Sterile petri dishes.
-
Commercial MeJA preparations to be tested.
-
Ethanol or DMSO for stock solution preparation.
-
-
Protocol:
-
Prepare sterile MS agar plates containing a range of MeJA concentrations (e.g., 0, 1, 5, 10, 25, 50 µM) for each commercial preparation. Ensure the final solvent concentration is consistent across all plates, including the control (0 µM MeJA).
-
Sterilize and stratify Arabidopsis seeds in the dark at 4°C for 2-3 days.
-
Sow the seeds on the prepared MS plates.
-
Orient the plates vertically in a growth chamber with a long-day photoperiod (16h light/8h dark) at 22°C.
-
After a set period (e.g., 7-10 days), photograph the plates and measure the primary root length of the seedlings using image analysis software (e.g., ImageJ).
-
Plot the root length as a function of MeJA concentration for each preparation and compare the dose-response curves.
-
2. Quantitative Real-Time PCR (qRT-PCR) for Marker Gene Expression
-
Objective: To quantify the induction of known MeJA-responsive genes.
-
Materials:
-
Arabidopsis thaliana seedlings (e.g., 10-14 days old, grown in liquid or on solid MS medium).
-
Commercial MeJA preparations.
-
Liquid MS medium.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix and primers for target genes (e.g., VSP2, PDF1.2) and a reference gene (e.g., ACTIN2).
-
-
Protocol:
-
Treat seedlings with a specific concentration of MeJA (e.g., 50 µM) from each commercial source for a defined time course (e.g., 0, 6, 24 hours). Include a solvent-only control.
-
Harvest the seedlings at each time point, flash-freeze in liquid nitrogen, and store at -80°C.
-
Extract total RNA from the samples.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR to determine the relative expression levels of the marker genes.
-
Analyze the fold-change in gene expression relative to the control and compare the induction kinetics and magnitude between the different MeJA preparations.
-
Logical Framework for Product Selection
The choice of a MeJA preparation should be a systematic process based on both the manufacturer's specifications and, ideally, in-house validation.
Caption: Decision-making framework for selecting a MeJA preparation.
By following this guide, researchers can make an informed decision on the most suitable commercial Methyl Jasmonate preparation for their specific research needs, thereby enhancing the quality and impact of their scientific investigations.
References
- 1. scientificlabs.ie [scientificlabs.ie]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Jasmonic Acid methyl ester, CAS 39924-52-2 (9000059-10) | Szabo-Scandic [szabo-scandic.com]
- 4. phytotechlab.com [phytotechlab.com]
- 5. phytotechlab.com [phytotechlab.com]
- 6. abmole.com [abmole.com]
- 7. 1211-29-6・Methyl Jasmonate・135-14411・133-14412[Detail Information] | [Life Science][Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. 1211-29-6・Methyl Jasmonate・135-14411・133-14412[Detail Information] | [Life Science][Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 9. raybiotech.com [raybiotech.com]
A Comparative Analysis of Methyl Jasmonate and Methyl Dihydrojasmonate: Unveiling Distinct Biological Effects
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar molecules is paramount. This guide provides a comprehensive comparison of the biological effects of Methyl Jasmonate (MeJA) and its synthetic analog, Methyl Dihydrojasmonate (HEDIONE®), supported by experimental data and detailed methodologies.
Methyl Jasmonate (MeJA), a naturally occurring plant hormone, is a key signaling molecule in plant defense and development. Its hydrogenated counterpart, Methyl Dihydrojasmonate, commercially known as HEDIONE®, is widely used as a fragrance ingredient but also exhibits distinct biological activities. While both molecules share a common structural backbone, the absence of a double bond in the pentenyl side chain of HEDIONE® significantly alters its biological efficacy and mechanisms of action.
Quantitative Comparison of Biological Activity
The following tables summarize the available quantitative data on the cytotoxic effects of Methyl Jasmonate and Methyl Dihydrojasmonate on various cancer cell lines.
Table 1: Cytotoxicity of Methyl Jasmonate (MeJA) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (mM) |
| U87 | Glioblastoma | 5.2 |
| LN229 | Glioblastoma | 5.5 |
| MCF-7 | Breast Cancer | 2.0 |
| MDA-MB-435 | Breast Cancer | 1.9 |
| C33A | Cervical Cancer | 2.2 |
| CaSki | Cervical Cancer | 1.7 |
| HeLa | Cervical Cancer | 3.0 |
| SiHa | Cervical Cancer | 3.3 |
Table 2: Cytotoxicity of Methyl Dihydrojasmonate (HEDIONE®) in Human Cancer Cell Lines
| Cell Line | Cancer Type | Formulation | IC50 Value (µl/ml) | Equivalent Drug Concentration (µl/ml) |
| MCF-7 | Breast Cancer | Transdermal Microemulsion | 42.2 | 8.3 |
Note: Direct comparison of IC50 values between MeJA and HEDIONE® is challenging due to differences in experimental setups and the use of a formulation for HEDIONE®. However, the available data suggests that MeJA is biologically active in the millimolar range, while the effective concentration of the HEDIONE® formulation is reported in microliters per milliliter.
In the context of plant biology, it has been observed that Methyl Dihydrojasmonate exhibits lower biological activity in reducing biotic and abiotic stress compared to Methyl Jasmonate, with MeJA being the most potent among various jasmonate forms.
Signaling Pathways and Mechanisms of Action
The signaling pathways and mechanisms of action for Methyl Jasmonate are well-characterized, particularly in plants. In contrast, the signaling pathways for Methyl Dihydrojasmonate's biological effects are less understood beyond its role in apoptosis induction in cancer cells.
Methyl Jasmonate Signaling Pathway in Plants
In response to stress, plants synthesize Jasmonic Acid (JA), which can be converted to the volatile signaling molecule Methyl Jasmonate. MeJA can then trigger a signaling cascade in the same or neighboring plants.
Mechanism of Action in Cancer Cells
Both Methyl Jasmonate and Methyl Dihydrojasmonate have been shown to induce apoptosis in cancer cells. For MeJA, a specific molecular target has been identified.
Validating In Silico Models of the Methyl Jasmonate Signaling Network: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The intricate signaling network of Methyl Jasmonate (MeJA) plays a pivotal role in plant defense, development, and stress responses. In silico modeling has emerged as a powerful tool to unravel the complexities of this pathway, offering predictive insights into its dynamic behavior. However, the credibility and utility of any computational model hinge on rigorous validation against experimental data. This guide provides a framework for validating in silico models of the MeJA signaling network, comparing modeling approaches, and detailing essential experimental protocols.
Comparing In Silico Modeling Approaches
The choice of modeling formalism significantly influences the predictive power and computational cost of an in silico model. Two common approaches for modeling signaling networks are kinetic modeling based on Ordinary Differential Equations (ODEs) and logical (Boolean) modeling.
| Feature | Kinetic (ODE) Model | Logical (Boolean) Model |
| Description | A quantitative approach that describes the rate of change of concentrations of molecular species over time using a system of differential equations. | A qualitative approach that represents the components of the network as nodes with discrete states (e.g., ON/OFF, active/inactive) and their interactions as logical rules. |
| Data Requirement | Requires extensive quantitative data for parameter estimation, including reaction rates, binding affinities, and initial concentrations. | Requires knowledge of the network topology and the activating or inhibiting nature of the interactions. |
| Predictive Power | Can predict the dynamic and quantitative behavior of the system, including concentration changes of molecules over time and dose-response relationships. | Can predict the qualitative behavior of the network, such as steady states and the effect of perturbations (e.g., knockouts). |
| Complexity | High, can become computationally expensive for large networks. | Low to moderate, computationally efficient even for large networks. |
| Ideal Use Case | Detailed investigation of the dynamics of a well-characterized sub-network of the MeJA pathway. | Large-scale network analysis to identify key regulatory nodes and pathway cross-talk. |
Experimental Validation: Bridging the Gap between Model and Reality
The validation of an in silico model is an iterative process of comparing model predictions with experimental data. A robustly validated model should accurately recapitulate the known biological behaviors of the MeJA signaling pathway.
Key Experimental Data for Model Validation
| Experimental Data Type | Key Parameters for Validation | Relevance to In Silico Model |
| Transcriptomics (RNA-Seq, qRT-PCR) | Fold change in gene expression of key MeJA-responsive genes (e.g., VSP2, PDF1.2, JAZ genes) over time after MeJA treatment. | Validates the model's ability to predict the transcriptional output of the signaling cascade. |
| Proteomics (Mass Spectrometry) | Changes in the abundance of key signaling proteins (e.g., JAZ repressors, MYC transcription factors) and their post-translational modifications (e.g., phosphorylation) upon MeJA elicitation. | Validates the model's representation of protein synthesis, degradation, and modification events. |
| Kinome Profiling (PepChip arrays) | Changes in the phosphorylation status of kinases and their substrates in response to MeJA.[1] | Validates the model's predictions of kinase activity and post-translational regulation within the pathway. |
| Metabolomics (LC-MS, GC-MS) | Quantification of jasmonate-related metabolites (e.g., JA, JA-Ile) over time. | Validates the kinetic parameters of the biosynthesis and metabolism modules of the model. |
| Phenotypic Analysis | Quantification of physiological responses such as root growth inhibition, anthocyanin accumulation, or defense against herbivores. | Validates the model's ability to link molecular events to whole-plant physiological outcomes. |
Experimental Protocols
Detailed methodologies are crucial for generating high-quality data for model validation. Below are summaries of key experimental protocols.
Transcriptomic Analysis of MeJA-Responsive Genes
Methodology: Quantitative Real-Time PCR (qRT-PCR)
-
Plant Material and Treatment: Arabidopsis thaliana seedlings are grown under controlled conditions and then treated with a specific concentration of MeJA (e.g., 50 µM) or a mock solution. Samples are collected at various time points post-treatment (e.g., 0, 1, 3, 6, 12, 24 hours).
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the collected samples using a commercial kit, and its quality and quantity are assessed. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.
-
qRT-PCR: The relative expression levels of target genes (e.g., JAZ1, MYC2, VSP2) are quantified using SYBR Green-based qRT-PCR.[2] The expression data is normalized to a reference gene (e.g., ACTIN2). The 2-ΔΔCt method is used to calculate the fold change in gene expression relative to the mock-treated control.[2]
Proteomic Analysis of JAZ Repressor Degradation
Methodology: Western Blotting
-
Protein Extraction: Plant tissues treated with MeJA and a control are flash-frozen and ground to a fine powder. Total proteins are extracted using a suitable extraction buffer.
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., Bradford assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunodetection: The membrane is blocked and then incubated with a primary antibody specific to the JAZ protein of interest. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and imaged. The band intensities are quantified to determine the relative abundance of the JAZ protein at different time points after MeJA treatment.
Visualizing the MeJA Signaling Network and Validation Workflow
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the signaling pathway and the experimental workflow for model validation.
Caption: The core Methyl Jasmonate (MeJA) signaling pathway.
Caption: An iterative workflow for the validation of an in silico model.
References
- 1. Kinome Profiling Reveals an Interaction Between Jasmonate, Salicylate and Light Control of Hyponastic Petiole Growth in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Physiological, transcriptomic, and genomic analysis unravels the response of Tatary buckwheat root to high ammonium stress [frontiersin.org]
Safety Operating Guide
Methyl 2-(3-oxo-2-(pent-2-en-1-yl)cyclopentyl)acetate proper disposal procedures
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of Methyl 2-(3-oxo-2-(pent-2-en-1-yl)cyclopentyl)acetate (CAS No. 39924-52-2), also known as Methyl Jasmonate. This guide is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory practices.
I. Hazard and Safety Information
This compound is classified as harmful if swallowed and causes serious eye irritation.[1][2][3] Adherence to strict safety protocols is mandatory when handling this compound.
| Hazard Classification | GHS Category | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2][3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][2][3] |
II. Personal Protective Equipment (PPE)
Prior to handling, all personnel must be equipped with the appropriate personal protective equipment.
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator. |
III. Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage. Do not allow the chemical to enter drains or watercourses.[1][2]
-
Absorption: For liquid spills, absorb with a non-combustible, inert absorbent material such as diatomaceous earth or universal binders.[1]
-
Collection: Carefully collect the absorbed material into a suitable, labeled, and closed container for hazardous waste.
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]
-
Disposal: Dispose of all contaminated materials, including cleaning supplies, as hazardous waste according to the procedures outlined below.
IV. Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2][4][5]
-
Waste Segregation and Collection:
-
Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Leave chemicals in their original containers where possible.[6]
-
-
Labeling and Storage:
-
Clearly label the waste container with the chemical name, "Hazardous Waste," and any other information required by your institution and local regulations.
-
Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal service with a copy of the Safety Data Sheet (SDS).
-
In some cases, disposal may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
-
Disposal of Contaminated Packaging:
Below is a logical workflow for the disposal process of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
